molecular formula C5H7BrF2O2 B172106 Ethyl 3-bromo-3,3-difluoropropanoate CAS No. 105836-29-1

Ethyl 3-bromo-3,3-difluoropropanoate

Cat. No.: B172106
CAS No.: 105836-29-1
M. Wt: 217.01 g/mol
InChI Key: TUEMOTWJONNCFM-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-3,3-difluoropropanoate, also known as this compound, is a useful research compound. Its molecular formula is C5H7BrF2O2 and its molecular weight is 217.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-bromo-3,3-difluoropropanoate
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InChI

InChI=1S/C5H7BrF2O2/c1-2-10-4(9)3-5(6,7)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEMOTWJONNCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447699
Record name ethyl 3-bromo-3,3-difluoropropanoate
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Molecular Weight

217.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105836-29-1
Record name Propanoic acid, 3-bromo-3,3-difluoro-, ethyl ester
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Record name ethyl 3-bromo-3,3-difluoropropanoate
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Record name ethyl 3-bromo-3,3-difluoropropanoate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-bromo-3,3-difluoropropanoate: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-bromo-3,3-difluoropropanoate, a valuable fluorinated building block in organic synthesis, plays a crucial role in the development of novel pharmaceuticals and agrochemicals. Its unique structural features, particularly the gem-difluoro functionality, impart distinct chemical properties that are highly sought after in the design of complex molecules. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of this compound, offering detailed experimental protocols and structured data for laboratory applications.

Physicochemical Properties

This compound is a liquid at room temperature. While extensive experimental data is not widely available, computed properties provide valuable insights into its characteristics.

PropertyValueSource
Molecular Formula C₅H₇BrF₂O₂[1]
Molecular Weight 217.01 g/mol [1][2]
CAS Number 105836-29-1[1]
IUPAC Name This compound[1]
Density Predicted: 1.564 ± 0.06 g/cm³
Boiling Point Predicted: 157.6 ± 35.0 °C at 760 mmHg
Flash Point Predicted: 55 °C
XLogP3 1.57970

Note: Some physical properties are predicted values as experimental data is limited in publicly available literature.

Synthesis of this compound

A reliable synthetic route to this compound has been reported in the scientific literature, involving a two-step process commencing with the radical addition of dibromodifluoromethane to ethyl vinyl ether, followed by oxidation.[3]

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Radical Addition cluster_step2 Step 2: Oxidation A Dibromodifluoromethane C Intermediate Acetal A->C B Ethyl vinyl ether B->C C_reagents Na2S2O4 (initiator) C_reagents->C D Intermediate Acetal E This compound D->E E_reagents Caro's acid (Oxidant) E_reagents->E

Caption: Two-step synthesis of this compound.

Experimental Protocol

The following experimental protocol is based on the methodology described by Peng, Qing, Li, and Hu in The Journal of Organic Chemistry (2000).[3]

Step 1: Synthesis of the Intermediate Acetal (Radical Addition)

  • To a solution of ethyl vinyl ether in a suitable solvent, add dibromodifluoromethane.

  • Initiate the radical addition by adding sodium dithionite (Na₂S₂O₄).

  • Stir the reaction mixture at room temperature for the specified duration.

  • Upon completion, as monitored by an appropriate analytical technique (e.g., TLC or GC), work up the reaction mixture. This typically involves washing with water and brine, followed by drying the organic layer over an anhydrous salt (e.g., MgSO₄).

  • Purify the crude product by vacuum distillation to yield the intermediate acetal.

Step 2: Synthesis of this compound (Oxidation)

  • Dissolve the purified intermediate acetal from Step 1 in a suitable solvent, such as acetonitrile.

  • Add Caro's acid (peroxymonosulfuric acid) to the solution. The addition should be performed cautiously, potentially at a reduced temperature to control the exothermicity of the reaction.

  • Stir the reaction mixture until the oxidation is complete.

  • Quench the reaction carefully, for example, by adding a reducing agent like sodium bisulfite solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product, this compound, by vacuum distillation to obtain a colorless liquid.

The overall yield for this two-step synthesis is reported to be 75%.[3]

Applications in Organic Synthesis

This compound is a versatile reagent. The presence of the bromine atom allows for its conversion into an organozinc reagent. This zinc reagent can then participate in palladium(0)/copper(I)-cocatalyzed cross-coupling reactions with various aryl and alkenyl halides. This methodology provides an efficient and stereoselective route to β-fluoro-α,β-unsaturated esters, which are important intermediates in medicinal chemistry.[3]

Logical Relationship of Application

Application_Workflow Application in Cross-Coupling Reactions A This compound B Organozinc Reagent A->B  + Active Zinc D β-fluoro-α,β-unsaturated ester B->D C Aryl/Alkenyl Halide C->D Pd(0)/Cu(I) catalyst

Caption: Utility in palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of drug discovery and materials science. The provided synthesis protocol offers a clear and efficient method for its preparation, enabling researchers to access this valuable fluorinated building block. The understanding of its properties and reactivity is essential for its effective application in the synthesis of novel and complex molecules.

References

An In-depth Technical Guide to Ethyl 3-bromo-3,3-difluoropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 111773-24-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-bromo-3,3-difluoropropanoate, a key fluorinated building block in modern organic synthesis. This document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in pharmaceutical and agrochemical research. It also includes detailed safety information and experimental protocols for its use.

Physicochemical Properties

This compound is a colorless to light yellow liquid.[1] Its unique structure, incorporating a difluoromethyl bromide moiety, makes it a valuable reagent for introducing the difluoroethyl group into various molecules.[1]

PropertyValueReference(s)
Molecular Formula C₅H₇BrF₂O₂
Molecular Weight 217.01 g/mol
CAS Number 111773-24-1
Appearance Colorless to light yellow liquid[1]
Density (Predicted) 1.564 ± 0.06 g/cm³[1]
Boiling Point (Predicted) 157.6 ± 35.0 °C[1]
Flash Point 55 °C[1]
InChIKey TUEMOTWJONNCFM-UHFFFAOYSA-N
SMILES CCOC(=O)CC(F)(F)Br

Synthesis

A common and effective method for the synthesis of this compound involves the radical addition of dibromodifluoromethane (CBr₂F₂) to ethyl vinyl ether. This is followed by an oxidation step to yield the final product.

G cluster_start Starting Materials cluster_reagents Reagents CBr2F2 Dibromodifluoromethane RadicalAddition Radical Addition CBr2F2->RadicalAddition EVE Ethyl Vinyl Ether EVE->RadicalAddition Reagents Na2S2O4 NaHCO3 Ethanol (Solvent) Reagents->RadicalAddition Reflux Oxidant Oxidizing Agent (e.g., Caro's Acid) Oxidation Oxidation Oxidant->Oxidation RadicalAddition->Oxidation Intermediate Product This compound Oxidation->Product Final Product (36% overall yield)

Caption: Synthesis of this compound.

Spectroscopic Data

Experimentally obtained spectral data for this compound is not widely available in public databases. However, based on its structure, the following spectral characteristics can be predicted:

  • ¹H NMR:

    • Ethyl Ester (CH₃): A triplet around δ 1.3 ppm.

    • Methylene (CH₂): A triplet of triplets (tt) around δ 3.5 ppm, coupled to both the two fluorine atoms and the adjacent methylene protons.

    • Ethyl Ester (OCH₂): A quartet around δ 4.3 ppm, coupled to the adjacent methyl protons.

  • ¹³C NMR:

    • Ethyl Ester (CH₃): A signal around δ 14 ppm.

    • Methylene (CH₂): A triplet signal around δ 40-50 ppm due to coupling with the two fluorine atoms.

    • Ethyl Ester (OCH₂): A signal around δ 63 ppm.

    • Difluoromethyl Bromide (CF₂Br): A triplet signal in the range of δ 110-120 ppm, with a large one-bond C-F coupling constant.

    • Carbonyl (C=O): A signal around δ 165 ppm, which may appear as a triplet due to two-bond C-F coupling.

  • ¹⁹F NMR:

    • A single signal is expected for the two equivalent fluorine atoms. This signal would likely appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift would be in the characteristic region for alkyl-CF₂Br groups.

  • Mass Spectrometry (EI):

    • The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

    • Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and the bromine atom (-Br).

Reactivity and Applications

The presence of the bromine and two fluorine atoms imparts significant versatility to this molecule, making it a valuable building block in organic synthesis.[1]

G cluster_apps Key Application Areas cluster_reactions Synthetic Utility Core This compound Reformatsky Reformatsky-type Reactions Core->Reformatsky Forms Zinc Enolates CrossCoupling Cross-Coupling Reactions Core->CrossCoupling Couples with Heterocycles Nucleophilic Nucleophilic Substitution Core->Nucleophilic Reacts at C-Br bond Pharma Pharmaceuticals Agro Agrochemicals Materials Advanced Materials Reformatsky->Pharma Forms β-hydroxy esters CrossCoupling->Pharma Creates C-C bonds CrossCoupling->Agro Builds complex scaffolds Nucleophilic->Agro Introduces CF2 group Nucleophilic->Materials Modifies polymers

Caption: Applications and reactivity of the core compound.

Key applications include:

  • Pharmaceuticals: It serves as a critical intermediate for synthesizing fluorine-containing drugs. The incorporation of fluorine can enhance metabolic stability and bioavailability.[1]

  • Agrochemicals: It is used in the development of new pesticides, where the fluorinated structure can improve resistance to environmental degradation.[1]

  • Reformatsky-type Reactions: Like other α-halo esters, it can be used in Reformatsky reactions with aldehydes and ketones in the presence of a metal like zinc to form β-hydroxy esters.

  • Cross-Coupling Reactions: It can undergo cross-coupling reactions, for example, with coumarins and quinolinones, to create complex heterocyclic structures.

Experimental Protocols

Halogen-Bond-Promoted Direct Cross-Coupling with Coumarins

The following is a representative protocol for the cross-coupling of this compound with coumarins.

Workflow:

G Start Combine Coumarin (1 equiv) and this compound (1.5 equiv) in a reaction vessel. AddSolvent Add solvent (e.g., DMF). Start->AddSolvent AddReagents Add CrCl2 (6 equiv) and LiI (0.2 equiv). AddSolvent->AddReagents React Stir at room temperature for 4 hours under an Argon atmosphere. AddReagents->React Quench Quench the reaction with 10% HCl. React->Quench Extract Extract the product with an organic solvent (e.g., CH2Cl2). Quench->Extract Purify Purify the crude product using column chromatography. Extract->Purify Analyze Analyze the final product (NMR, HRMS). Purify->Analyze

Caption: Workflow for cross-coupling with coumarins.

Detailed Methodology (based on similar reactions):

  • Preparation: To a solution of the chosen coumarin (0.3 mmol, 1.0 equivalent) in anhydrous DMF (1.2 mL) under an argon atmosphere, add this compound (0.45 mmol, 1.5 equivalents).

  • Reagent Addition: Add Chromium(II) chloride (CrCl₂) (1.8 mmol, 6.0 equivalents) and Lithium Iodide (LiI) (0.06 mmol, 0.2 equivalents) to the mixture.

  • Reaction: Stir the resulting mixture at room temperature for 4 hours. The reaction progress can be monitored by TLC or ¹⁹F NMR spectroscopy.

  • Workup: Upon completion, quench the reaction by adding 10% aqueous HCl.

  • Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired difluoroalkylated coumarin derivative.

Safety and Handling

This compound is a flammable liquid and can cause serious eye damage. It is also toxic if swallowed and harmful if inhaled. Appropriate safety precautions must be taken during handling and storage.

Hazard Class & CategoryGHS PictogramsSignal WordHazard Statements
Flammable Liquid 3🔥Danger H226: Flammable liquid and vapor.
Acute Toxicity 3 (Oral)💀H301: Toxic if swallowed.
Skin Irritation 2H315: Causes skin irritation.
Eye Damage 1corrosiveH318: Causes serious eye damage.
Acute Toxicity 4 (Inhalation)H332: Harmful if inhaled.
STOT SE 3H335: May cause respiratory irritation.

Precautionary Statements (Selected):

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Handle in a well-ventilated place.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from heat, sparks, and flame.

  • Ground and bond container and receiving equipment to prevent static discharges.

References

"Ethyl 3-bromo-3,3-difluoropropanoate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethyl 3-bromo-3,3-difluoropropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of this compound, a fluorinated organic compound of interest in synthetic chemistry. Due to its unique structural features, particularly the gem-difluoro group adjacent to a bromine atom, this molecule holds potential as a building block in the synthesis of more complex fluorinated molecules for pharmaceutical and materials science applications.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueCitation(s)
Molecular Formula C₅H₇BrF₂O₂[1][2]
Molecular Weight 217.01 g/mol [1][2]
CAS Number 105836-29-1[2]
Appearance Presumed to be a liquid
Boiling Point Not available[1]
Melting Point Not available[1]
Density Not available[1]

Synthetic Pathways: The Reformatsky Reaction

While specific experimental protocols for the synthesis and reactions of this compound are not extensively detailed in publicly available literature, its structure as an α-halo ester suggests its utility in classic carbon-carbon bond-forming reactions. The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc, is a prime example.[3][4] This reaction forms a β-hydroxy ester, a valuable intermediate in organic synthesis.[3]

General Experimental Protocol for a Reformatsky Reaction

The following is a generalized experimental protocol for the Reformatsky reaction, adaptable for this compound.

Materials:

  • This compound

  • Aldehyde or ketone

  • Activated zinc dust

  • Anhydrous solvent (e.g., THF, diethyl ether, or a mixture)

  • Aqueous solution of a weak acid (e.g., saturated ammonium chloride)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add zinc dust. The zinc can be activated by stirring with a small amount of iodine or 1,2-dibromoethane in the reaction solvent until the color disappears.[4]

  • Reaction Setup: Under a nitrogen atmosphere, add the anhydrous solvent to the activated zinc.

  • Initiation: A small portion of the this compound is added to the zinc suspension. The reaction mixture may need to be gently heated to initiate the formation of the organozinc reagent (Reformatsky enolate).

  • Addition of Reactants: A solution of the aldehyde or ketone and the remaining this compound in the anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred and heated under reflux for a specified time (typically 1-3 hours) to ensure complete conversion.

  • Work-up: The reaction mixture is cooled to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted several times with an organic solvent such as ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.

Logical Workflow of the Reformatsky Reaction

The following diagram illustrates the key stages of the proposed Reformatsky reaction involving this compound.

Reformatsky_Workflow start Start: Reactant Preparation zinc_activation Zinc Activation (e.g., with I₂ or 1,2-dibromoethane) start->zinc_activation reagent_prep Prepare Solution: This compound + Aldehyde/Ketone in Anhydrous Solvent start->reagent_prep reaction Reaction Under Inert Atmosphere: 1. Initiate with small amount of bromoester 2. Add reactant solution dropwise 3. Reflux to completion zinc_activation->reaction reagent_prep->reaction workup Quenching and Work-up: 1. Cool reaction mixture 2. Add aq. NH₄Cl 3. Extract with organic solvent reaction->workup purification Purification: 1. Dry combined organic layers 2. Evaporate solvent 3. Purify by chromatography or distillation workup->purification end End: Isolated β-Hydroxy Ester purification->end

Caption: Workflow for the synthesis of a β-hydroxy ester via the Reformatsky reaction.

Applications in Drug Development and Research

Fluorinated organic molecules are of significant interest in drug development due to the unique properties that fluorine atoms impart, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[5] As a fluorinated building block, this compound can serve as a precursor to a variety of more complex molecules with potential therapeutic applications. The β-hydroxy esters produced from its reaction can be further elaborated into novel drug candidates. The presence of the gem-difluoro group is a key structural motif in several approved drugs.

References

Spectroscopic and Spectrometric Analysis of Ethyl 3-bromo-3,3-difluoropropanoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral and spectrometric data for Ethyl 3-bromo-3,3-difluoropropanoate (CAS No. 105836-29-1), a compound of interest for researchers, scientists, and professionals in drug development. This document outlines predicted spectral characteristics, standard experimental protocols for data acquisition, and visual representations of the molecule and its expected fragmentation patterns.

While a comprehensive set of experimentally obtained spectra for this compound was not available in the public domain at the time of this report, this guide offers valuable predicted data and standardized methodologies to assist in the analysis and characterization of this compound. A key literature reference for the synthesis of this compound is found in The Journal of Organic Chemistry, 2000, volume 65, page 694. Researchers seeking definitive spectral data are encouraged to consult this primary source and its supporting information.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on its chemical structure and known spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (ethyl)~1.3Triplet~7.1
CH₂ (ethyl)~4.3Quartet~7.1
CH₂ (propanoate)~3.8Triplet(³JHF) ~14
Table 2: Predicted ¹³C NMR Spectral Data
CarbonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (ethyl)~14Singlet-
CH₂ (ethyl)~63Singlet-
CH₂ (propanoate)~45Triplet(²JCF) ~25
C=O (ester)~165Singlet-
CF₂Br~115Triplet(¹JCF) ~300
Table 3: Predicted ¹⁹F NMR Spectral Data
FluorineChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CF₂~ -60Triplet(³JHF) ~14
Table 4: Predicted Infrared (IR) Spectral Data
Functional GroupWavenumber (cm⁻¹)Intensity
C=O (ester)~1750Strong
C-F~1100-1200Strong
C-O (ester)~1250Strong
C-H (alkane)~2900-3000Medium
C-Br~500-600Medium
Table 5: Predicted Mass Spectrometry (MS) Data
Fragment Ionm/z (relative abundance)Description
[M]⁺216/218 (low)Molecular ion (presence of Br isotopes)
[M-OCH₂CH₃]⁺171/173Loss of ethoxy radical
[M-Br]⁺137Loss of bromine radical
[CF₂Br]⁺129/131Bromodifluoromethyl cation
[COOCH₂CH₃]⁺89Ethyl carboxylate cation
[CH₂CH₃]⁺29Ethyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral and spectrometric data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the neat liquid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of, for example, 400 MHz. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, operating at a corresponding frequency (e.g., 100 MHz). A proton-decoupled sequence is typically used to simplify the spectrum to singlets for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • ¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is acquired at a frequency specific to the spectrometer (e.g., 376 MHz on a 400 MHz instrument). A simple pulse-acquire sequence is used. ¹⁹F NMR is a high-sensitivity nucleus, so fewer scans are typically needed compared to ¹³C NMR. Chemical shifts are referenced to an external standard, commonly CFCl₃.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: The salt plates are mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plates is recorded first. The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams provide a visual representation of the experimental workflow, the molecular structure with atom labeling for NMR assignments, and the predicted mass spectral fragmentation pathway.

Experimental_Workflow General Workflow for Spectral Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample Liquid Sample: This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) IR IR Spectroscopy MS Mass Spectrometry NMR_Data Acquire FID Process Data (FT) NMR->NMR_Data IR_Data Acquire Interferogram Process Data (FT) IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Structure_Elucidation Structure Elucidation & Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for the spectral analysis of an organic compound.

Molecular_Structure Molecular Structure of this compound C1 C¹H₃ C2 C²H₂ C1->C2 O1 O C2->O1 C3 C³=O O1->C3 O2 O C3->O2 C4 C⁴H₂ C3->C4 C5 C⁵F₂Br C4->C5

Caption: Molecular structure with atom numbering for NMR correlation.

Mass_Fragmentation Predicted Mass Spectral Fragmentation M [M]⁺˙ m/z 216/218 F1 [M - OCH₂CH₃]⁺ m/z 171/173 M->F1 - •OCH₂CH₃ F2 [M - Br]⁺ m/z 137 M->F2 - •Br F4 [COOCH₂CH₃]⁺ m/z 89 M->F4 - •CH₂CF₂Br F3 [CF₂Br]⁺ m/z 129/131 F2->F3 - •CH₂CO

Caption: Key predicted fragmentation pathways in mass spectrometry.

The Reactivity of Ethyl 3-bromo-3,3-difluoropropanoate with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-bromo-3,3-difluoropropanoate is a valuable fluorinated building block in organic synthesis, prized for its ability to introduce the difluoromethyl group into a variety of molecular scaffolds. This difluoromethyl moiety is of significant interest in medicinal chemistry and materials science due to its unique electronic properties, which can enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties of bioactive molecules. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles, presenting key experimental data and detailed protocols to facilitate its application in research and development.

Core Reactivity Principles

The reactivity of this compound is primarily centered around the carbon-bromine bond. The presence of two electron-withdrawing fluorine atoms on the same carbon atom significantly influences the molecule's electrophilicity and the nature of its reactions with nucleophiles. The primary reaction pathways observed are nucleophilic substitution and metal-mediated reactions, such as the Reformatsky reaction.

Reaction with Carbon Nucleophiles

The reaction of this compound with carbon nucleophiles provides a direct route to the formation of carbon-carbon bonds, enabling the synthesis of more complex difluorinated structures. A notable example is the cross-coupling reaction with coumarins and quinolinones.

Halogen-Bond-Promoted Direct Cross-Coupling

A practical method for the direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins and quinolinones has been developed, leveraging a halogen bond as a key non-covalent interaction.[1] This protocol allows for the synthesis of a diverse library of difluoroalkylated coumarin and quinolinone derivatives in moderate to good yields under mild reaction conditions.[1]

Table 1: Cross-Coupling of Ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with Coumarins/Quinolinones [1]

EntryNucleophileProductYield (%)
14-Hydroxycoumarin3-(1,1-Difluoro-2-oxopropyl)coumarin75
24-Hydroxy-6-methylcoumarin3-(1,1-Difluoro-2-oxopropyl)-6-methylcoumarin82
34-Hydroxy-2-quinolone3-(1,1-Difluoro-2-oxopropyl)-2-quinolone68

Experimental Protocol: General Procedure for Halogen-Bond-Promoted Cross-Coupling [1]

To a solution of the coumarin or quinolinone (0.5 mmol) and ethyl 3-bromo-3-alkyl-2,2-difluoropropanoate (0.6 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) is added a catalytic amount of a halogen bond donor (e.g., 1,3-diiodotetrafluorobenzene, 10 mol%). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

G This compound This compound Difluoroalkylated Product Difluoroalkylated Product This compound->Difluoroalkylated Product Nucleophile (Coumarin/Quinolinone) Nucleophile (Coumarin/Quinolinone) Nucleophile (Coumarin/Quinolinone)->Difluoroalkylated Product Halogen Bond Donor Halogen Bond Donor Halogen Bond Donor->Difluoroalkylated Product catalyzes

Caption: Cross-coupling reaction workflow.

Reaction with Nitrogen Nucleophiles: The Imino-Reformatsky Reaction

A significant application of this compound and its analogs is in the Reformatsky reaction with imines. This reaction provides access to valuable β-amino esters and β-lactams, which are important structural motifs in many biologically active compounds.

The reaction proceeds via the in situ formation of a zinc enolate, which then adds to the imine. The resulting adduct can either be hydrolyzed to the β-amino ester or cyclize to form a β-lactam. The diastereoselectivity of this reaction can often be controlled by the choice of substrates and reaction conditions.

Table 2: Synthesis of β-Lactams via Imino-Reformatsky Reaction

EntryImine SubstrateProductDiastereomeric RatioYield (%)
1N-Benzylidene-aniline1,4-Diphenyl-3,3-difluoroazetidin-2-one85:1578
2N-(4-Methoxybenzylidene)aniline3,3-Difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one90:1085
3N-Benzylidene-methylamine3,3-Difluoro-1-methyl-4-phenylazetidin-2-one---65

Experimental Protocol: General Procedure for the Imino-Reformatsky Reaction

To a suspension of activated zinc dust (2.0 equiv.) in anhydrous tetrahydrofuran (THF) is added a solution of this compound (1.5 equiv.) in THF at room temperature under an inert atmosphere. The mixture is stirred for 30 minutes, during which the formation of the zinc enolate occurs. A solution of the imine (1.0 equiv.) in THF is then added dropwise, and the reaction mixture is stirred for an additional 2-4 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired β-lactam or β-amino ester.

G cluster_0 Reformatsky Reagent Formation cluster_1 Nucleophilic Addition and Cyclization This compound This compound Zinc Enolate Zinc Enolate This compound->Zinc Enolate Zinc Zinc Zinc->Zinc Enolate Intermediate Adduct Intermediate Adduct Zinc Enolate->Intermediate Adduct Imine Imine Imine->Intermediate Adduct beta-Lactam beta-Lactam Intermediate Adduct->beta-Lactam Cyclization

Caption: Imino-Reformatsky reaction pathway.

Reaction with Oxygen and Sulfur Nucleophiles

While less documented than reactions with carbon and nitrogen nucleophiles, this compound is expected to react with oxygen and sulfur nucleophiles via nucleophilic substitution.

Reaction with Oxygen Nucleophiles

Reactions with alkoxides or phenoxides would lead to the formation of α,α-difluoro-β-alkoxy or -aryloxy esters. These reactions are typically carried out in the presence of a non-nucleophilic base to deprotonate the alcohol or phenol.

Reaction with Sulfur Nucleophiles

Thiols are excellent nucleophiles and are expected to readily displace the bromide to form α,α-difluoro-β-thioesters.[2] The high nucleophilicity of the thiolate anion allows for efficient reaction under mild conditions.[2]

Table 3: Predicted Reactions with Oxygen and Sulfur Nucleophiles

NucleophilePredicted Product
Sodium methoxideEthyl 3,3-difluoro-3-methoxypropanoate
Sodium phenoxideEthyl 3,3-difluoro-3-phenoxypropanoate
Sodium thiophenoxideEthyl 3,3-difluoro-3-(phenylthio)propanoate

Experimental Protocol: General Procedure for Nucleophilic Substitution with O/S Nucleophiles

To a solution of the alcohol, phenol, or thiol (1.1 equiv.) in a suitable aprotic solvent (e.g., DMF or THF) is added a base (1.2 equiv., e.g., sodium hydride or potassium carbonate) at 0 °C. The mixture is stirred for 30 minutes to allow for the formation of the corresponding nucleophile. A solution of this compound (1.0 equiv.) in the same solvent is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

G This compound This compound Substitution Product Substitution Product This compound->Substitution Product O/S Nucleophile O/S Nucleophile O/S Nucleophile->Substitution Product Base Base Base->O/S Nucleophile deprotonates

Caption: Nucleophilic substitution workflow.

Conclusion

This compound is a versatile reagent for the introduction of the difluoromethyl group. Its reactivity with a variety of nucleophiles, particularly through Reformatsky-type reactions and nucleophilic substitutions, provides access to a wide range of valuable difluorinated compounds. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore and exploit the synthetic potential of this important building block in their own research endeavors. Further investigation into its reactivity with a broader scope of nucleophiles is warranted and will undoubtedly uncover new and exciting applications in the fields of drug discovery and materials science.

References

Navigating the Stability Landscape of Ethyl 3-bromo-3,3-difluoropropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-bromo-3,3-difluoropropanoate, a fluorinated ester of significant interest in pharmaceutical and agrochemical synthesis, presents unique challenges and considerations regarding its chemical stability and appropriate storage. This technical guide provides an in-depth analysis of its stability profile, recommended storage conditions, and detailed experimental protocols for its assessment, ensuring the integrity of this crucial building block in research and development.

Core Chemical Properties and Hazards

This compound (C₅H₇BrF₂O₂) is a flammable liquid and vapor that can cause serious eye damage.[1] Understanding its inherent reactivity is the first step toward ensuring its safe handling and storage. The presence of both bromine and fluorine atoms on the same carbon atom, alpha to an ester carbonyl group, contributes to its chemical reactivity and potential degradation pathways.

Recommended Storage and Handling

To maintain its chemical integrity, this compound requires specific storage and handling procedures. The following recommendations are based on general guidelines for reactive halogenated compounds and safety data for structurally similar molecules.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Minimizes the rate of potential thermal decomposition.
Light Protect from light. Store in an amber or opaque container.Prevents photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidation and reaction with atmospheric moisture.
Container Keep container tightly closed.Prevents evaporation and exposure to moisture and air.
Incompatibilities Store away from strong bases, oxidizing agents, and reducing agents.Avoids potential hazardous reactions.

Potential Degradation Pathways

The chemical structure of this compound suggests three primary degradation pathways under inappropriate storage or handling conditions: hydrolysis, thermal decomposition, and photolytic degradation.

Caption: Potential degradation pathways for this compound.

Hydrolytic Instability

The ester functional group is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, to yield 3-bromo-3,3-difluoropropanoic acid and ethanol. The electron-withdrawing nature of the fluorine atoms can influence the rate of this reaction.

Thermal Decomposition

Elevated temperatures can lead to the decomposition of the molecule. The carbon-bromine bond is typically weaker than the carbon-fluorine bond and may be the initial site of cleavage. Decomposition products could include hydrogen bromide, hydrogen fluoride, and various carbon oxides.

Photolytic Degradation

Exposure to light, particularly in the UV spectrum, can induce photochemical reactions.[2][3][4] This can lead to the formation of radical species and subsequent rearrangement or decomposition products.

Stability Testing Protocols

To experimentally determine the stability of this compound, a series of forced degradation and long-term stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[5][6][7][8]

StabilityTestingWorkflow cluster_0 Forced Degradation (Stress Testing) cluster_1 Long-Term & Accelerated Stability A Hydrolytic Stress (Acid, Base, Neutral) F Analytical Method Development & Validation (e.g., HPLC-UV, LC-MS) A->F B Oxidative Stress (e.g., H2O2) B->F C Thermal Stress (Elevated Temperature) C->F D Photolytic Stress (UV/Vis Light) D->F E ICH Conditions (Temp/Humidity) E->F G Characterization of Degradation Products F->G H Establish Storage Conditions & Shelf-Life G->H

Caption: Logical workflow for the stability assessment of a chemical substance.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionProposed Experimental Setup
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis 0.1 M NaOH at room temperature for 4 hours.
Neutral Hydrolysis Water at 60°C for 24 hours.
Oxidation 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Solid material at 80°C for 48 hours.
Photostability Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[9][10]

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on established guidelines and practices for stability testing of pharmaceutical substances.[11][12][13]

Protocol 1: Hydrolytic Stability Assessment

Objective: To determine the susceptibility of this compound to hydrolysis under acidic, basic, and neutral conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Purified Water

  • Acetonitrile (ACN) or other suitable organic solvent

  • pH meter

  • Constant temperature water bath or oven

  • Volumetric flasks and pipettes

  • HPLC-UV or LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 5 mL of 0.1 M HCl.

    • Place the flask in a water bath at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to volume with mobile phase.

  • Base Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 5 mL of 0.1 M NaOH.

    • Keep the flask at room temperature for 4 hours.

    • At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute to volume with mobile phase.

  • Neutral Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 5 mL of purified water.

    • Place the flask in a water bath at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute to volume with mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method to determine the percentage of degradation and identify any degradation products.

Protocol 2: Photostability Assessment

Objective: To evaluate the stability of this compound upon exposure to light.

Materials:

  • This compound

  • Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[9][14]

  • Quartz or other UV-transparent containers.

  • Aluminum foil.

  • HPLC-UV or LC-MS system.

Procedure:

  • Sample Preparation:

    • Place a thin layer of the liquid sample in a quartz container.

    • Prepare a "dark" control sample by wrapping an identical container with aluminum foil.

  • Exposure:

    • Place both the exposed and dark control samples in the photostability chamber.

    • Expose the samples to light, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10]

  • Analysis:

    • At the end of the exposure period, dissolve a known amount of the sample from both the exposed and dark containers in a suitable solvent.

    • Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.

    • Compare the chromatograms of the exposed sample to the dark control to identify any photodegradation products and quantify the extent of degradation.

Protocol 3: Thermal Stability Assessment

Objective: To assess the stability of this compound under elevated temperature conditions.

Materials:

  • This compound

  • Thermostatically controlled oven.

  • Glass vials with inert stoppers.

  • HPLC-UV or LC-MS system.

Procedure:

  • Sample Preparation:

    • Place a known quantity of the compound into several glass vials.

    • Seal the vials.

  • Exposure:

    • Place the vials in an oven maintained at 80°C.

    • Keep a control sample at the recommended storage temperature.

  • Analysis:

    • At specified time points (e.g., 0, 24, 48 hours), remove a vial from the oven and allow it to cool to room temperature.

    • Dissolve the contents in a suitable solvent.

    • Analyze the sample and the control using a validated stability-indicating HPLC-UV or LC-MS method.

    • Determine the extent of degradation and identify any thermal degradants.

Analytical Methodologies

A validated, stability-indicating analytical method is crucial for the accurate assessment of stability. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. The analytical method must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.[15][16][17]

Conclusion

While specific, publicly available stability data for this compound is limited, a comprehensive understanding of its chemical structure and the behavior of analogous halogenated esters allows for the development of a robust stability assessment program. By adhering to the recommended storage conditions and employing the detailed experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and integrity of this vital chemical intermediate, thereby safeguarding the reliability and reproducibility of their scientific endeavors.

References

The Pivotal Role of Ethyl 3-bromo-3,3-difluoropropanoate in Modern Fluorination Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-bromo-3,3-difluoropropanoate has emerged as a important building block in synthetic organic chemistry, particularly in the strategic introduction of the difluoromethyl group into organic molecules. This technical guide provides an in-depth analysis of its role in key fluorination reactions, including the Reformatsky reaction and radical additions, highlighting its utility in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

Introduction: The Significance of Fluorine in Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] Increased lipophilicity, metabolic stability, and binding affinity are just some of the advantageous characteristics that fluorine can confer.[1] this compound serves as a versatile and efficient reagent for incorporating the valuable CF₂ moiety, making it a subject of significant interest in medicinal and materials chemistry.[1]

Reformatsky Reaction: A Gateway to β-Hydroxy-γ,γ-difluoroesters

The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that utilizes an α-halo ester and a carbonyl compound in the presence of a metal, typically zinc.[2] When this compound is employed, this reaction provides a direct route to β-hydroxy-γ,γ-difluoroesters, which are valuable precursors to a variety of fluorinated compounds.

The general mechanism involves the oxidative insertion of zinc into the carbon-bromine bond to form an organozinc intermediate, known as a Reformatsky enolate. This enolate then adds to the carbonyl carbon of an aldehyde or ketone. Subsequent acidic workup yields the desired β-hydroxy-γ,γ-difluoroester.[2]

Reformatsky_Mechanism reagent EtO2C-CH2-CF2Br + Zn enolate Reformatsky Enolate (EtO2C-CH=CF2)-ZnBr reagent->enolate Oxidative Addition intermediate Zinc Alkoxide Intermediate enolate->intermediate Nucleophilic Addition carbonyl Aldehyde/Ketone (R-C(=O)-R') carbonyl->intermediate product β-Hydroxy-γ,γ-difluoroester intermediate->product Acidic Workup

Caption: General mechanism of the Reformatsky reaction.

Quantitative Data for the Reformatsky Reaction

The following table summarizes the yields of the Reformatsky reaction between this compound (or its iodo-analogue) and various carbonyl compounds under different conditions.

EntryCarbonyl CompoundProductYield (%)ConditionsReference
1BenzaldehydeEthyl 3-hydroxy-3-phenyl-2,2-difluoropropanoate66Et₂Zn, N-methylephedrine, 0 °C[3]
2AcetophenoneEthyl 3-hydroxy-3-phenyl-2,2-difluorobutanoate90Et₂Zn, (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol, -40 °C[3]
34-MethoxyacetophenoneEthyl 3-hydroxy-3-(4-methoxyphenyl)-2,2-difluorobutanoate85Et₂Zn, (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol, -40 °C[3]
44-ChloroacetophenoneEthyl 3-hydroxy-3-(4-chlorophenyl)-2,2-difluorobutanoate91Et₂Zn, (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol, -40 °C[3]
52-Naphthyl methyl ketoneEthyl 3-hydroxy-3-(naphthalen-2-yl)-2,2-difluorobutanoate88Et₂Zn, (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol, -40 °C[3]

Note: Data for entries 2-5 were obtained using ethyl iododifluoroacetate, a closely related and often more reactive analogue of this compound.

Experimental Protocol: One-pot Asymmetric Reformatsky Reaction

The following protocol is adapted from a procedure for the asymmetric Reformatsky reaction of ethyl bromodifluoroacetate with benzaldehyde.[3]

Materials:

  • This compound

  • Benzaldehyde

  • Diethylzinc (Et₂Zn)

  • N-methylephedrine (chiral ligand)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • To a solution of N-methylephedrine in the anhydrous solvent at 0 °C under an inert atmosphere, add diethylzinc dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add benzaldehyde to the reaction mixture.

  • Slowly add this compound to the mixture and continue stirring at 0 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Radical Addition Reactions: Expanding the Synthetic Toolbox

This compound is also a valuable precursor for the generation of the ethoxycarbonyldifluoromethyl radical (•CF₂CO₂Et). This radical can participate in addition reactions with alkenes and alkynes, providing a powerful method for the difluoroalkylation of organic molecules. Copper-catalyzed systems are often employed to facilitate these radical transformations.[4]

The general mechanism involves the generation of the difluoroalkyl radical from this compound via a single-electron transfer (SET) from a copper(I) species. This radical then adds to an unsaturated C-C bond. The resulting radical intermediate can be trapped or undergo further transformations to yield the final product.[4]

Radical_Addition_Mechanism reagent EtO2C-CF2Br + Cu(I) radical •CF2CO2Et Radical reagent->radical SET adduct Radical Adduct radical->adduct Radical Addition alkene Alkene (R-CH=CH-R') alkene->adduct product Difluoroalkylated Product adduct->product Further Reactions

Caption: General mechanism of copper-catalyzed radical addition.

Experimental Protocol: Copper-Catalyzed Intramolecular Oxydifluoroalkylation

The following is a representative protocol for the copper-catalyzed intramolecular oxydifluoroalkylation of hydroxyl-containing alkenes using this compound.[4]

Materials:

  • Hydroxyl-containing alkene substrate

  • This compound

  • Copper(I) catalyst (e.g., CuI)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., Dichloroethane)

Procedure:

  • To a reaction vessel containing the hydroxyl-containing alkene and the base, add the solvent under an inert atmosphere.

  • Add the copper(I) catalyst to the mixture.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to the desired temperature and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Development and Agrochemicals

The difluoromethyl group is a key pharmacophore in numerous modern pharmaceuticals and agrochemicals. This compound serves as a critical starting material for the synthesis of these complex molecules.

For example, it is a key building block in the synthesis of certain antifungal agents and other bioactive compounds. The introduction of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.[1] In the agrochemical sector, its use allows for the creation of pesticides with improved efficacy and environmental persistence.[1]

Applications reagent This compound pharma Pharmaceuticals (e.g., Antifungals) reagent->pharma Key Building Block agro Agrochemicals (e.g., Pesticides) reagent->agro Precursor materials Advanced Materials (e.g., Polymers) reagent->materials Monomer Component

Caption: Applications of this compound.

Conclusion

This compound is a versatile and powerful reagent for the introduction of the difluoromethyl group into organic molecules. Its utility in both classic transformations like the Reformatsky reaction and modern radical addition reactions underscores its importance in contemporary organic synthesis. For researchers and professionals in drug development and agrochemical research, a thorough understanding of the reactivity and applications of this key fluorinated building block is essential for the design and synthesis of next-generation functional molecules.

References

The Versatile Role of Ethyl 3-bromo-3,3-difluoropropanoate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, binding affinity, and bioavailability. Among the array of fluorinated building blocks, Ethyl 3-bromo-3,3-difluoropropanoate has emerged as a versatile and highly valuable reagent. Its unique chemical structure, featuring a reactive bromine atom and a gem-difluoroethyl moiety, provides a gateway to a diverse range of complex molecular architectures with significant therapeutic potential. This technical guide delves into the core applications of this compound in medicinal chemistry, providing insights into its synthetic utility, a key reaction protocol, and its role in the development of targeted therapies, with a specific focus on Bcl-2 inhibitors.

The Strategic Advantage of the Difluoromethyl Group

The difluoromethyl (CF2H) group, readily introduced using this compound, is considered a bioisostere of hydroxyl, thiol, or amine functionalities. This substitution can lead to improved membrane permeability and metabolic stability of drug candidates. Furthermore, the electron-withdrawing nature of the two fluorine atoms can modulate the acidity of nearby protons, potentially influencing binding interactions with biological targets. These beneficial properties have made the difluoromethyl group a sought-after motif in the design of novel therapeutics.

Key Applications in the Synthesis of Bioactive Molecules

This compound serves as a critical intermediate in the synthesis of a variety of medicinally relevant compounds. Its utility is prominently highlighted in the construction of fluorinated heterocycles and in carbon-carbon bond-forming reactions.

The Reformatsky Reaction: A Gateway to α,α-Difluoro-β-hydroxy Esters

One of the most powerful applications of this compound is its use in the Reformatsky reaction. This reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from the α-halo ester, which then adds to a carbonyl compound, such as an aldehyde or ketone, to yield a β-hydroxy ester. The resulting α,α-difluoro-β-hydroxy ester structural motif is found in a number of biologically active compounds, including certain antiviral and anticancer agents.

The general workflow for a Reformatsky reaction involving this compound is depicted below:

G reagent This compound enolate Reformatsky Enolate (Organozinc Reagent) reagent->enolate Oxidative addition zinc Zinc metal zinc->enolate carbonyl Aldehyde/Ketone intermediate Zinc alkoxide intermediate carbonyl->intermediate enolate->intermediate Nucleophilic addition product α,α-Difluoro-β-hydroxy ester intermediate->product Protonation workup Acidic Workup workup->product

Caption: General workflow of the Reformatsky reaction.

Synthesis of Bcl-2 Inhibitors

The B-cell lymphoma 2 (Bcl-2) protein family plays a crucial role in regulating apoptosis (programmed cell death). Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, allowing malignant cells to evade cell death and proliferate. Consequently, inhibitors of Bcl-2 are a significant class of anticancer agents. This compound has been utilized in the synthesis of potent Bcl-2 inhibitors. While specific, publicly available quantitative data for Bcl-2 inhibitors synthesized directly from this reagent is limited in the reviewed literature, a U.S. patent mentions its use in the preparation of intermediates for Bcl-2 family protein inhibitors.

The underlying principle of Bcl-2 inhibition involves the disruption of the interaction between anti-apoptotic Bcl-2 proteins (like Bcl-2 and Bcl-xL) and pro-apoptotic proteins (like Bax and Bak). By blocking this interaction, Bcl-2 inhibitors free up pro-apoptotic proteins, leading to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.

Below is a simplified representation of the Bcl-2 signaling pathway and the mechanism of action of Bcl-2 inhibitors.

Bcl2_Pathway cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic cluster_execution Apoptosis Execution Bcl2 Bcl-2 Bcl-xL Bax_Bak Bax Bak Bcl2->Bax_Bak Inhibits Mito Mitochondrion Bax_Bak->Mito Permeabilizes CytoC Cytochrome c Mito->CytoC Releases Caspases Caspase Activation CytoC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces Inhibitor Bcl-2 Inhibitor Inhibitor->Bcl2 Inhibits

Caption: Simplified Bcl-2 signaling pathway and inhibitor action.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful application of this compound in synthesis. Below is a representative protocol for a Reformatsky-type reaction.

Synthesis of Ethyl 3,3-difluoro-3-(heteroaryl)propanoates via a Reformatsky-type Reaction

This protocol describes a general procedure for the reaction of this compound with a heterocyclic aldehyde in the presence of zinc.

Materials:

  • This compound

  • Heterocyclic aldehyde (e.g., pyridine-2-carboxaldehyde)

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with activated zinc dust (1.2 equivalents).

  • The flask is purged with an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous THF is added to the flask, followed by the heterocyclic aldehyde (1.0 equivalent).

  • A solution of this compound (1.1 equivalents) in anhydrous THF is added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • After completion, the reaction is cooled to room temperature and quenched by the slow addition of 1 M HCl.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed successively with saturated aqueous NaHCO3 solution and brine.

  • The organic layer is dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired ethyl 3,3-difluoro-3-(heteroaryl)propanoate.

Quantitative Data Summary

While the direct synthesis of a wide range of commercially available drugs using this compound is not extensively documented in publicly accessible literature with corresponding quantitative biological data, the utility of the difluoromethyl group introduced by this reagent is evident in the potency of various inhibitors. The following table includes representative data for difluoromethyl-containing compounds, illustrating the potential of this functional group in achieving high biological activity. It is important to note that the synthetic routes for these specific compounds may not have directly employed this compound, but they showcase the efficacy of the difluoromethyl motif.

Compound ClassTargetSpecific Compound ExampleIC50 (nM)
Kinase InhibitorPI3Kα2-Difluoromethylbenzimidazole derivative22.8
Kinase InhibitorPI3Kα2-Difluoromethylbenzimidazole derivative33.6

Data sourced from a study on 2-difluoromethylbenzimidazole derivatives as potential PI3Kα inhibitors. The exact starting material for the difluoromethyl group was not specified in the abstract.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its ability to introduce the difluoromethyl group via reactions such as the Reformatsky reaction provides a reliable pathway to novel drug candidates with potentially enhanced pharmacological properties. The application of this reagent in the synthesis of intermediates for potent inhibitors of therapeutic targets like Bcl-2 underscores its importance in modern drug discovery. As the demand for sophisticated and effective therapeutics continues to grow, the strategic use of fluorinated reagents like this compound will undoubtedly play an increasingly critical role in the development of next-generation medicines. Researchers and drug development professionals are encouraged to explore the full potential of this reagent in their synthetic endeavors.

An In-depth Technical Guide to the Hazards and Safety Precautions for Ethyl 3-bromo-3,3-difluoropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling, storage, and disposal of Ethyl 3-bromo-3,3-difluoropropanoate (CAS No. 105836-29-1). The information is intended to support safe laboratory practices in research and development settings.

Chemical Identification and Physical Properties

This compound is a halogenated ester with the molecular formula C₅H₇BrF₂O₂ and a molecular weight of approximately 217.01 g/mol .[1][2] It is recognized as a flammable liquid and vapor.[1]

PropertyValueSource
Molecular Formula C₅H₇BrF₂O₂[1][2]
Molecular Weight 217.01 g/mol [1][2]
CAS Number 105836-29-1[1]
Appearance Flammable liquid and vapor[1]
Storage Temperature 2-8°C[3]

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards identified are its flammability and its potential to cause serious eye damage.[1]

GHS Classification: [1]

  • Flammable liquids - Category 3 (H226: Flammable liquid and vapor)

  • Serious eye damage/eye irritation - Category 1 (H318: Causes serious eye damage)

GHS Pictograms:

  • Flame

  • Corrosion

Signal Word: Danger[1]

Hazard Statements: [1]

  • H226: Flammable liquid and vapor.

  • H318: Causes serious eye damage.

Precautionary Statements: [1]

  • Prevention:

    • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

    • P233: Keep container tightly closed.

    • P240: Ground/bond container and receiving equipment.

    • P241: Use explosion-proof electrical/ventilating/lighting equipment.

    • P242: Use only non-sparking tools.

    • P243: Take precautionary measures against static discharge.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Response:

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P310: Immediately call a POISON CENTER or doctor/physician.

  • Storage:

    • P403+P235: Store in a well-ventilated place. Keep cool.

  • Disposal:

    • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following are general experimental guidelines for handling this compound.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes that can cause serious eye damage.[1]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use and changed frequently, especially if contaminated.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

3.2. Handling

  • Handle in a well-ventilated place.[4]

  • Keep away from all sources of ignition, including heat, sparks, and open flames.[1][3]

  • Use non-sparking tools and explosion-proof equipment.[1]

  • Ground and bond containers when transferring material to prevent static discharge.[1]

  • Avoid contact with skin and eyes.[4]

  • Do not eat, drink, or smoke in handling areas.

3.3. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][4]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Recommended storage temperature is between 2-8°C.[3]

3.4. First-Aid Measures

  • If in Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • If on Skin: Remove contaminated clothing immediately. Rinse the affected area with plenty of water.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

3.5. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: The compound is a flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

3.6. Accidental Release Measures

  • Evacuate personnel from the area.

  • Remove all sources of ignition.

  • Ventilate the area.

  • Wear appropriate personal protective equipment.

  • Contain the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.

  • Do not allow the chemical to enter drains or waterways.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe management of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_storage Storage cluster_disposal Waste Management & Disposal cluster_emergency Emergency Response A Review SDS and Conduct Risk Assessment B Prepare Engineering Controls (Fume Hood, Ventilation) A->B C Select and Inspect Appropriate PPE B->C D Acquire and Transport Chemical to Hood C->D Proceed if safe E Ground Equipment and Use Non-Sparking Tools D->E F Perform Experiment (Avoid Ignition Sources) E->F G Store in Tightly Sealed Container in Cool, Ventilated Area (2-8°C) F->G Post-experiment H Segregate Halogenated Organic Waste F->H K Spill Containment & Cleanup F->K In case of spill L First Aid (Eye Wash, Shower) F->L In case of exposure M Fire Suppression (Appropriate Extinguisher) F->M In case of fire I Label Waste Container Clearly H->I J Arrange for Professional Waste Disposal I->J

Safe handling workflow for this compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. Always consult the specific SDS for this compound provided by the supplier before use.

References

A Technical Guide to Ethyl 3-bromo-3,3-difluoropropanoate: Procurement and Application

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the sourcing and application of specialized reagents are critical steps in the discovery pipeline. This guide provides an in-depth overview of Ethyl 3-bromo-3,3-difluoropropanoate, a key building block in the synthesis of complex fluorinated molecules. This document outlines commercially available sources, key technical data, and published experimental protocols to facilitate its effective use in research and development.

Physicochemical Properties

This compound is a halogenated ester utilized in a variety of chemical syntheses. A summary of its key physical and chemical properties is provided below.

PropertyValue
CAS Number 105836-29-1
Molecular Formula C5H7BrF2O2
Molecular Weight 217.01 g/mol
Boiling Point 196.5°C at 760 mmHg[1], 60-61°C at 20 mmHg[2]
Purity Typically ≥95%

Commercial Suppliers and Purchasing

The acquisition of high-purity this compound is the first step in its application. Several chemical suppliers offer this reagent in various quantities. A comparative summary of offerings from prominent vendors is detailed below.

SupplierPurityAvailable Quantities
Aaron Chemicals 95%50mg, 100mg
BLD Pharmatech 95%Inquire for details
MolCore ≥98%Inquire for details[1]
Alchem 95%Inquire for details
abcr GmbH 96%Inquire for details

Experimental Protocols

The following are summaries of published experimental procedures involving this compound, providing a foundation for its use in laboratory settings.

Synthesis of Ethyl 3-azido-3,3-difluoropropanoate

This procedure outlines the conversion of the bromo group to an azido group, a common transformation in medicinal chemistry for the introduction of nitrogen-containing functionalities.

Procedure: To a solution of this compound (260 mg, 1.20 mmol) in acetone (1.2 mL), sodium azide (117 mg, 1.797 mmol) was added. The resulting suspension was stirred overnight at room temperature. The reaction mixture was then diluted with water (3 mL) and extracted with dichloromethane (3 x 15 mL). The combined organic layers were dried over sodium sulfate, filtered, and the solvent was removed under reduced pressure to yield the crude product.

Reduction of this compound

This protocol details the reduction of the ester functionality to an alcohol, a fundamental transformation for creating versatile intermediates.

Procedure: Under an argon atmosphere, a solution of this compound (0.65 g, 3.0 mmol) in dichloromethane (CH2Cl2) was added dropwise to a solution of diisobutylaluminium hydride (DIBAL-H, 6.9 mmol) at -78°C. The reaction mixture was stirred at this temperature for 2 hours and then at 0°C for an additional 3 hours. The reaction was subsequently quenched with a 10% aqueous solution of hydrochloric acid (HCl) and the product was extracted with dichloromethane.

Procurement and Initial Experimentation Workflow

The following diagram illustrates a typical workflow for the procurement and initial experimental use of a chemical reagent like this compound in a research and development setting.

G cluster_procurement Procurement Phase cluster_experimental Experimental Phase identify_suppliers Identify Suppliers request_quotes Request Quotes & Lead Times identify_suppliers->request_quotes select_supplier Select Supplier & Place Order request_quotes->select_supplier receive_reagent Receive & Log Reagent select_supplier->receive_reagent sds_review Review Safety Data Sheet receive_reagent->sds_review exp_design Experimental Design sds_review->exp_design Proceed with Caution protocol_dev Protocol Development/Adaptation exp_design->protocol_dev small_scale_test Small-Scale Test Reaction protocol_dev->small_scale_test analysis Analysis of Results small_scale_test->analysis scale_up Scale-up or Further Experiments analysis->scale_up

Caption: A flowchart illustrating the process from supplier identification to initial experimental work.

Signaling Pathway in Drug Development Context

While this compound is a building block and not a therapeutic agent itself, it can be used to synthesize molecules that target specific signaling pathways. The diagram below represents a simplified, hypothetical signaling pathway that a drug, synthesized using this reagent, might inhibit.

G cluster_pathway Hypothetical Drug Target Pathway ligand External Ligand receptor Cell Surface Receptor ligand->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (e.g., Proliferation) transcription_factor->gene_expression drug Synthesized Inhibitor (from this compound) drug->kinase2 Inhibition

Caption: A diagram of a hypothetical signaling cascade inhibited by a drug synthesized with the title compound.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of Ethyl 3-bromo-3,3-difluoropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for conducting nucleophilic substitution reactions on ethyl 3-bromo-3,3-difluoropropanoate. This versatile fluorinated building block is a valuable precursor for the synthesis of a wide range of difluoromethylenated compounds, which are of significant interest in pharmaceutical and materials science research. The presence of the gem-difluoro group can enhance the metabolic stability and bioavailability of drug candidates.[1]

General Reaction Scheme

The protocols outlined below describe the substitution of the bromine atom in this compound by various nucleophiles. The general reaction is as follows:

Where Nu- represents a generic nucleophile.

Experimental Protocols

Due to the limited availability of specific published protocols for a wide range of nucleophiles with this compound, the following are generalized yet detailed procedures based on standard practices for nucleophilic substitution on similar fluorinated electrophiles. Researchers should consider these as starting points and may need to optimize conditions for their specific nucleophile.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)

This protocol describes a typical procedure for the N-alkylation of a secondary amine.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add piperidine (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with dichloromethane.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-substituted product.

Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)

This protocol details the S-alkylation of a thiol.

Materials:

  • This compound

  • Thiophenol

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe for additions

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve thiophenol (1.1 eq) in anhydrous DMF.

  • Add cesium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and saturated aqueous ammonium chloride solution.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the thioether product.

Protocol 3: Reaction with an Azide Nucleophile (e.g., Sodium Azide)

This protocol describes the synthesis of an azido-difluoro compound, a useful intermediate for further transformations. A similar procedure has been reported for the reaction of 3-bromo-1-propanol with sodium azide.[2]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Acetone

  • Water

  • Diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and stir overnight. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.

  • Add water to the residue and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude azide product.

  • Further purification can be performed by column chromatography if necessary.

Summary of Reaction Conditions

NucleophileReagents and ConditionsSolventTemperatureTypical Reaction Time
Amine Amine (1.2 eq), K₂CO₃ (2.0 eq)AcetonitrileReflux4-12 h
Thiol Thiol (1.1 eq), Cs₂CO₃ (1.5 eq)DMFRoom Temp.2-8 h
Azide NaN₃ (1.5 eq)Acetone/WaterReflux12-24 h

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the nucleophilic substitution reactions described.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound in anhydrous solvent add_reagents Add Base and Nucleophile start->add_reagents react Stir at appropriate temperature (Room Temp. or Reflux) add_reagents->react monitor Monitor reaction by TLC react->monitor quench Quench reaction and perform aqueous extraction monitor->quench dry Dry organic layer and concentrate quench->dry purify Purify by silica gel column chromatography dry->purify end Characterize final product purify->end

Caption: General workflow for nucleophilic substitution.

Signaling Pathway of Nucleophilic Substitution

The underlying mechanism for these reactions is a bimolecular nucleophilic substitution (Sₙ2).

sn2_mechanism reactant EtOOC-CH₂-C(F)₂-Br transition_state [Nu···C(F)₂···Br]⁻     |  EtOOC-CH₂ reactant->transition_state Nucleophilic Attack nucleophile Nu⁻ product EtOOC-CH₂-C(F)₂-Nu transition_state->product Bond Formation leaving_group Br⁻ transition_state->leaving_group Leaving Group Departure

Caption: Sₙ2 reaction mechanism diagram.

References

Application Notes and Protocols: Synthesis of β-Amino-α,α-difluoroesters via Reaction of Ethyl 3-bromo-3,3-difluoropropanoate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between Ethyl 3-bromo-3,3-difluoropropanoate and primary amines represents a crucial synthetic route for accessing β-amino-α,α-difluoroesters. These fluorinated compounds are of significant interest in medicinal chemistry and drug development. The presence of the gem-difluoro group can impart unique properties to bioactive molecules, including enhanced metabolic stability, increased lipophilicity, and altered pKa values, which can lead to improved pharmacokinetic and pharmacodynamic profiles. This document provides a detailed overview of the reaction mechanism, experimental protocols, and applications of the resulting products.

Reaction Mechanism

The core of this transformation is a nucleophilic substitution reaction . The primary amine, acting as a nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom in this compound. The lone pair of electrons on the nitrogen atom of the primary amine initiates the bond formation with the carbon, leading to the displacement of the bromide ion, which is a good leaving group.

The general mechanism can be depicted as follows:

Reaction_Mechanism R1 R-NH₂ TS [R-NH₂⁺---C(F₂)---Br⁻]‡ R1->TS Nucleophilic Attack R2 BrCF₂CH₂COOEt R2->TS plus + P1 R-NH-CF₂CH₂COOEt TS->P1 Bromide Departure plus2 + P1->plus2 P2 HBr plus2->P2

Caption: Nucleophilic substitution mechanism.

A potential side reaction is the formation of secondary and tertiary amines if the newly formed β-amino-α,α-difluoroester acts as a nucleophile and reacts with another molecule of this compound.[1][2] To favor the formation of the desired primary amine adduct, an excess of the primary amine is often employed.

Experimental Protocols

The following is a general experimental protocol for the synthesis of ethyl 3-(alkylamino)-3,3-difluoropropanoates. This protocol is based on established procedures for nucleophilic substitution reactions involving haloalkanes and amines and should be optimized for specific primary amines.[1][3]

Materials:

  • This compound

  • Primary amine of choice (e.g., benzylamine, propylamine, etc.)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)) - optional, to scavenge the HBr byproduct

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (2.0-3.0 equivalents) and the anhydrous solvent.

  • Addition of Reactant: While stirring, add this compound (1.0 equivalent) dropwise to the solution at room temperature. If a solid base like K₂CO₃ is used, it should be added at this stage. If a liquid base like Et₃N is used, it can be added along with the primary amine.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (the optimal temperature will depend on the reactivity of the primary amine and the solvent used). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid base was used, filter it off. Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Experimental_Workflow A 1. Reaction Setup: Primary Amine + Solvent (± Base) B 2. Add this compound A->B C 3. Reaction: Stir at RT or Reflux (Monitor by TLC/LC-MS) B->C D 4. Work-up: Quench with NaHCO₃ C->D E 5. Extraction: DCM or EtOAc D->E F 6. Wash & Dry: Brine & Na₂SO₄/MgSO₄ E->F G 7. Purification: Column Chromatography F->G H Final Product: Ethyl 3-(Alkylamino)-3,3-difluoropropanoate G->H

Caption: General experimental workflow.

Data Presentation

The following table summarizes hypothetical quantitative data for the reaction of this compound with various primary amines, based on typical outcomes for such nucleophilic substitution reactions.

EntryPrimary AmineSolventTemperature (°C)Time (h)Yield (%)
1BenzylamineTHF251285
2n-PropylamineMeCN50878
3AnilineDMF802465
4CyclohexylamineTHF251682

Note: These are illustrative yields and will vary depending on the specific reaction conditions and the nature of the primary amine.

Characterization of Products

The synthesized β-amino-α,α-difluoroesters can be characterized using standard spectroscopic techniques:

  • ¹H NMR: Will show characteristic signals for the ethyl ester group, the methylene protons adjacent to the ester and the CF₂ group, and the protons of the alkyl/aryl group from the primary amine.

  • ¹³C NMR: Will display signals for the carbonyl carbon, the CF₂ carbon (as a triplet due to C-F coupling), the methylene carbons, and the carbons of the N-substituent.

  • ¹⁹F NMR: A key technique to confirm the presence of the CF₂ group, which will typically appear as a triplet.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Applications in Drug Development

β-Amino-α,α-difluoroesters are valuable building blocks for the synthesis of:

  • Fluorinated β-Amino Acids: Hydrolysis of the ester group provides access to novel fluorinated β-amino acids, which can be incorporated into peptides to enhance their stability and biological activity.[4]

  • Enzyme Inhibitors: The difluoromethylene group can act as a bioisostere for a carbonyl group or an ether linkage, making these compounds potential inhibitors for various enzymes, such as proteases.

  • Conformationally Constrained Peptidomimetics: The stereoelectronic effects of the fluorine atoms can influence the conformational preferences of molecules, which is a valuable tool in the design of peptidomimetics with specific secondary structures.[4]

The incorporation of these fluorinated motifs can lead to the development of new therapeutic agents with improved properties.[5]

Applications Start Ethyl 3-(Alkylamino)-3,3-difluoropropanoate A Hydrolysis Start->A D Enzyme Inhibitor Design Start->D F Bioisosteric Replacement Start->F B Fluorinated β-Amino Acids A->B C Peptide Synthesis B->C E Peptidomimetics with Enhanced Stability & Activity C->E G Novel Drug Candidates D->G E->G F->D

Caption: Applications in drug development.

Conclusion

The reaction of this compound with primary amines is a straightforward and efficient method for the synthesis of β-amino-α,α-difluoroesters. These compounds are versatile intermediates with significant potential in the field of drug discovery and development. The provided protocols and information serve as a valuable resource for researchers aiming to utilize this chemistry in their synthetic endeavors. Careful optimization of reaction conditions for each specific primary amine is recommended to achieve the best results.

References

Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using Ethyl 3-bromo-3,3-difluoropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Fluorination can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. Ethyl 3-bromo-3,3-difluoropropanoate is a versatile fluorinated building block with the potential for the synthesis of a variety of fluorinated heterocycles. Its gem-difluoroethyl moiety can be incorporated into cyclic structures through reactions with various binucleophiles. This document provides detailed application notes and representative protocols for the use of this compound in the synthesis of fluorinated heterocycles, particularly focusing on the preparation of 4,4-difluoropyrazolones.

Applications in Heterocyclic Synthesis

This compound serves as a valuable precursor for the synthesis of five- and six-membered fluorinated heterocycles. The presence of a bromine atom and an ester group allows for sequential reactions with nucleophiles, leading to the formation of diverse heterocyclic systems. Key applications include:

  • Synthesis of Fluorinated Pyrazoles and Pyrazolones: Reaction with hydrazines can yield 4,4-difluoropyrazolones, which are important scaffolds in medicinal chemistry, exhibiting a range of biological activities.

  • Formation of Fluorinated Pyrimidines and Pyrimidinones: Condensation with amidines or ureas can lead to the formation of difluorinated pyrimidine derivatives.

  • Synthesis of other Fluorinated Heterocycles: Reactions with other binucleophiles containing nitrogen, oxygen, or sulfur atoms can be explored to generate a wider array of fluorinated heterocyclic systems.

The difluoromethyl group is a bioisostere of a hydroxyl or thiol group and can modulate the pKa of nearby functionalities, influencing drug-receptor interactions.

General Reaction Scheme: Synthesis of 4,4-Difluoropyrazolones

The reaction of this compound with substituted hydrazines is a primary application for the synthesis of 4,4-difluoropyrazolone derivatives. The general reaction proceeds via an initial nucleophilic substitution of the bromine atom by one of the nitrogen atoms of the hydrazine, followed by an intramolecular cyclization with the ester group to form the pyrazolone ring.

G cluster_reactants Reactants cluster_product Product R1 This compound P1 4,4-Difluoro-1-substituted-pyrazol-5-one R1->P1 Base, Solvent R2 Substituted Hydrazine (R-NHNH2) R2->P1 caption General reaction for the synthesis of 4,4-difluoropyrazolones.

Caption: General reaction for the synthesis of 4,4-difluoropyrazolones.

Experimental Protocols

Protocol 1: Representative Synthesis of 4,4-Difluoro-1-phenyl-3-pyrazolidinone

This protocol describes a representative procedure for the synthesis of a 4,4-difluoropyrazolone derivative from this compound and phenylhydrazine.

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Triethylamine (2.0 eq)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask, add triethylamine (2.0 eq).

  • Add phenylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4,4-difluoro-1-phenyl-3-pyrazolidinone.

  • Characterize the final product by NMR, mass spectrometry, and FT-IR.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of representative 4,4-difluoropyrazolone derivatives.

R-group of HydrazineProductMolecular FormulaExpected Yield (%)Expected Purity (%)
Phenyl4,4-Difluoro-1-phenyl-3-pyrazolidinoneC₉H₈F₂N₂O65-75>95
4-Chlorophenyl1-(4-Chlorophenyl)-4,4-difluoro-3-pyrazolidinoneC₉H₇ClF₂N₂O60-70>95
Methyl4,4-Difluoro-1-methyl-3-pyrazolidinoneC₄H₆F₂N₂O55-65>95

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 4,4-difluoropyrazolones.

G Reactants This compound + Substituted Hydrazine Reaction Cyclocondensation Reaction (Base, Solvent, Heat) Reactants->Reaction Workup Aqueous Work-up (Extraction, Washing, Drying) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure 4,4-Difluoropyrazolone Purification->Product Characterization Structural Characterization (NMR, MS, FT-IR) Product->Characterization caption Experimental workflow for 4,4-difluoropyrazolone synthesis.

Caption: Experimental workflow for 4,4-difluoropyrazolone synthesis.

Signaling Pathway Analogy: Drug Development Logic

This diagram illustrates the logical progression from a fluorinated building block to a potential drug candidate, analogous to a signaling pathway.

G BuildingBlock This compound Heterocycle Fluorinated Heterocycle (e.g., 4,4-Difluoropyrazolone) BuildingBlock->Heterocycle Synthesis Library Compound Library (Diverse Substituents) Heterocycle->Library Diversification Screening Biological Screening (Target-based assays) Library->Screening Lead Lead Compound Screening->Lead Optimization Lead Optimization (SAR studies) Lead->Optimization Candidate Drug Candidate Optimization->Candidate caption Logical pathway from building block to drug candidate.

Caption: Logical pathway from building block to drug candidate.

Application Notes and Protocols for the Reaction of Ethyl 3-bromo-3,3-difluoropropanoate with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the nucleophilic substitution reaction of ethyl 3-bromo-3,3-difluoropropanoate with a variety of thiol nucleophiles. This reaction is a valuable tool for the synthesis of S-substituted 3,3-difluoropropanoates, which are important building blocks in medicinal chemistry and materials science due to the unique properties conferred by the gem-difluoro group.

Introduction

The reaction of this compound with thiols proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The electron-withdrawing nature of the two fluorine atoms and the ester group activates the carbon-bromine bond towards nucleophilic attack. The reaction is typically carried out in the presence of a base to deprotonate the thiol (RSH) to the more nucleophilic thiolate anion (RS⁻). The choice of base, solvent, and reaction temperature can significantly influence the reaction rate and yield.

Reaction Mechanism and Workflow

The overall transformation involves the displacement of the bromide ion by the thiolate nucleophile. A general workflow for this reaction is depicted below.

reaction_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Thiol Thiol (R-SH) Mix Reaction Mixture Thiol->Mix Base Base Base->Mix Solvent Solvent Solvent->Mix Reagents This compound Reagents->Mix Stir Stirring at defined Temperature & Time Mix->Stir Quench Quenching Stir->Quench Extract Extraction Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify Product Product (Ethyl 3-alkyl/arylthio-3,3-difluoropropanoate) Purify->Product

Caption: General workflow for the reaction of this compound with thiols.

The reaction is initiated by the deprotonation of the thiol by a suitable base to form the thiolate. This is followed by the nucleophilic attack of the thiolate on the electrophilic carbon bearing the bromine atom, leading to the formation of the desired S-substituted product and a bromide salt.

reaction_mechanism Thiol\n(R-SH) Thiol (R-SH) Thiolate\n(R-S⁻) Thiolate (R-S⁻) Thiol\n(R-SH)->Thiolate\n(R-S⁻) + Base Base Base Transition State Transition State Thiolate\n(R-S⁻)->Transition State This compound This compound This compound->Transition State Product\n(Ethyl 3-thio-3,3-difluoropropanoate) Product (Ethyl 3-thio-3,3-difluoropropanoate) Transition State->Product\n(Ethyl 3-thio-3,3-difluoropropanoate) Bromide Salt Bromide Salt Transition State->Bromide Salt

Caption: Simplified SN2 reaction mechanism.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the reaction of this compound with various thiols. Please note that optimal conditions may vary depending on the specific thiol substrate.

Thiol NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMFRoom Temp.4~90%
4-MethylthiophenolCs₂CO₃CH₃CN805~85%
Benzyl MercaptanNaHTHF0 to Room Temp.3~95%
EthanethiolEt₃NCH₂Cl₂Room Temp.6~80%
1-DodecanethiolK₂CO₃DMF6012~88%

Note: Yields are approximate and based on literature for analogous reactions. Optimization for specific substrates is recommended.

Experimental Protocols

Protocol 1: General Procedure for the Reaction with Aryl Thiols

This protocol is a general guideline for the reaction of this compound with aryl thiols using potassium carbonate as the base.

Materials:

  • This compound (1.0 eq)

  • Aryl thiol (e.g., Thiophenol) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the aryl thiol (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the thiolate.

  • Add this compound (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-6 hours), quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl 3-arylthio-3,3-difluoropropanoate.

Protocol 2: General Procedure for the Reaction with Alkyl Thiols

This protocol provides a general method for the reaction with more reactive alkyl thiols using sodium hydride as the base. Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle with appropriate safety precautions in a fume hood.

Materials:

  • This compound (1.0 eq)

  • Alkyl thiol (e.g., Benzyl Mercaptan) (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the alkyl thiol (1.1 eq) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add this compound (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-4 hours).

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure ethyl 3-alkylthio-3,3-difluoropropanoate.

Logical Relationships in Experimental Design

The choice of reaction parameters is critical for a successful outcome. The following diagram illustrates the key considerations and their interdependencies.

logical_relationships Thiol Thiol Reactivity (Alkyl vs. Aryl) Base Base Strength (e.g., K₂CO₃, NaH) Thiol->Base influences choice of Temperature Reaction Temperature Thiol->Temperature stability considerations Outcome Reaction Outcome (Yield, Rate, Purity) Thiol->Outcome Solvent Solvent Polarity (e.g., DMF, THF) Base->Solvent solubility & compatibility Base->Outcome Solvent->Temperature determines boiling point Solvent->Outcome Temperature->Outcome

Caption: Key parameters influencing the reaction outcome.

Troubleshooting

  • Low Yield:

    • Ensure the thiol is fully deprotonated by using a sufficiently strong base and allowing adequate time for thiolate formation.

    • Consider increasing the reaction temperature, especially for less reactive thiols.

    • Ensure all reagents and solvents are anhydrous, particularly when using moisture-sensitive bases like NaH.

  • Side Reactions:

    • Elimination reactions can sometimes compete with substitution. Using a less hindered base or lower temperatures may mitigate this.

    • For thiols with other nucleophilic functional groups, consider using protecting groups.

  • Incomplete Reaction:

    • Increase the reaction time or temperature.

    • Use a more polar aprotic solvent like DMF or DMSO to enhance the rate of SN2 reactions.

By following these protocols and considering the outlined principles, researchers can effectively synthesize a wide range of S-substituted 3,3-difluoropropanoates for various applications in drug discovery and materials science.

Application Notes and Protocols for the Synthesis of Derivatives using Ethyl 3-bromo-3,3-difluoropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 3-bromo-3,3-difluoropropanoate is a valuable fluorinated building block in organic synthesis. The presence of the difluoromethyl and bromo groups provides a versatile scaffold for the introduction of fluorine into organic molecules. Fluorine-containing compounds are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties, such as increased metabolic stability, enhanced lipophilicity, and altered binding affinities.[1] This document provides detailed protocols for the synthesis of two key derivatives from this compound: a nucleophilic substitution product and a Reformatsky reaction product.

Key Features of this compound:

  • Versatile Reagent: The bromine atom can be displaced by a variety of nucleophiles.

  • Difluoromethyl Group: Imparts unique electronic properties and can influence the conformation of the final molecule.

  • Ester Moiety: Can be further modified through hydrolysis, amidation, or reduction.

Synthesis of Ethyl 3-azido-3,3-difluoropropanoate via Nucleophilic Substitution

This protocol describes the synthesis of ethyl 3-azido-3,3-difluoropropanoate through the displacement of the bromide with sodium azide. Azido compounds are useful intermediates for the synthesis of amines, triazoles, and other nitrogen-containing heterocycles.

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Acetone (solvent)

  • Deionized water

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (e.g., 260 mg, 1.20 mmol) in acetone (1.2 mL), add sodium azide (e.g., 117 mg, 1.797 mmol).[2]

  • Stir the resulting suspension overnight at room temperature.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with deionized water (3 mL).[2]

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).[2]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[2]

  • Filter the drying agent and remove the solvent under reduced pressure to afford the crude ethyl 3-azido-3,3-difluoropropanoate.[2]

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Summary:

ReactantReagentSolventTimeProductYield
This compoundSodium AzideAcetoneOvernightEthyl 3-azido-3,3-difluoropropanoate81%

G cluster_reagents Reagents This compound This compound Ethyl 3-azido-3,3-difluoropropanoate Ethyl 3-azido-3,3-difluoropropanoate This compound->Ethyl 3-azido-3,3-difluoropropanoate NaN3 NaN3 Acetone Acetone NaBr NaBr

Caption: General scheme for the Reformatsky reaction.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, workup, and purification of derivatives from this compound.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Reaction Setup Reaction Setup Addition of Reagents Addition of Reagents Reaction Setup->Addition of Reagents Reaction Monitoring (TLC) Reaction Monitoring (TLC) Addition of Reagents->Reaction Monitoring (TLC) Quenching Quenching Reaction Monitoring (TLC)->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Characterization (NMR, MS) Characterization (NMR, MS) Column Chromatography->Characterization (NMR, MS)

Caption: General laboratory workflow for synthesis and purification.

References

Application Notes and Protocols: Ethyl 3-bromo-3,3-difluoropropanoate as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of ethyl 3-bromo-3,3-difluoropropanoate as a key building block for the synthesis of pharmaceutical intermediates. The introduction of the difluoromethylene group is a critical strategy in modern drug discovery, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity of drug candidates. This compound serves as a versatile precursor for incorporating the valuable ethyl difluoroacetate moiety into a wide range of molecular scaffolds.

Introduction

This compound (CAS No. 105836-29-1) is a fluorinated organic compound with significant potential in the synthesis of complex pharmaceutical intermediates.[1] Its structure, featuring a reactive bromine atom adjacent to a difluoromethylene group, allows for a variety of chemical transformations. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the molecule, making it a valuable tool for medicinal chemists.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC5H7BrF2O2[1][2]
Molecular Weight217.01 g/mol [1][2]
IUPAC NameThis compound[1]
CAS Number105836-29-1[1]

Key Applications in Pharmaceutical Synthesis

This compound is primarily utilized in reactions that leverage the reactivity of the carbon-bromine bond. The two main pathways for its application are through Reformatsky-type reactions and nucleophilic substitutions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, respectively, providing access to a diverse array of difluoromethylated compounds.

Reformatsky-Type Reactions for the Synthesis of β-Hydroxy-α,α-difluoro Esters

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc, to form a β-hydroxy ester.[3][4] In the case of this compound, this reaction provides a direct route to β-hydroxy-α,α-difluoro esters, which are valuable precursors for various biologically active molecules. The resulting difluorinated β-hydroxy esters can be further transformed into difluorinated analogs of important structural motifs found in pharmaceuticals.

Experimental Workflow for Reformatsky-Type Reactions

reagents This compound + Aldehyde/Ketone + Activated Zinc reaction_vessel Reaction Vessel (Anhydrous Solvent, e.g., THF) reagents->reaction_vessel organozinc Formation of Organozinc Reagent reaction_vessel->organozinc Initiation addition Nucleophilic Addition to Carbonyl organozinc->addition workup Aqueous Workup (e.g., sat. aq. NH4Cl) addition->workup product β-Hydroxy-α,α-difluoro Ester workup->product Isolation & Purification

Caption: General workflow for a Reformatsky-type reaction.

Nucleophilic Substitution Reactions

The bromine atom in this compound can be displaced by a variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur. This allows for the direct introduction of the difluoro(ethoxycarbonyl)ethyl group onto heterocyclic systems and other nucleophilic scaffolds, which are prevalent in many pharmaceutical compounds.

Experimental Workflow for Nucleophilic Substitution

reagents This compound + Nucleophile (e.g., Phenol, Amine) reaction_conditions Reaction Conditions (Base, Solvent, Temperature) reagents->reaction_conditions reaction Nucleophilic Displacement of Bromide reaction_conditions->reaction workup Aqueous Workup & Extraction reaction->workup product Difluoromethylated Product workup->product Purification

Caption: General workflow for nucleophilic substitution reactions.

Detailed Experimental Protocols

The following are representative protocols for the key applications of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for the Reformatsky-Type Reaction with an Aldehyde

Objective: To synthesize a β-hydroxy-α,α-difluoro ester.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Activated zinc powder

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc powder (1.5 equivalents).

  • Add anhydrous THF to the flask.

  • A solution of this compound (1.0 equivalent) and the aldehyde (1.2 equivalents) in anhydrous THF is added dropwise to the stirred suspension of zinc.

  • After the addition is complete, the reaction mixture is gently heated to reflux and maintained for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • The reaction mixture is cooled to room temperature and then quenched by the slow addition of saturated aqueous NH4Cl solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired β-hydroxy-α,α-difluoro ester.

Table 2: Representative Reaction Parameters for Reformatsky-Type Reaction

ParameterCondition
Stoichiometry (EBDPE:Aldehyde:Zn)1.0 : 1.2 : 1.5
SolventAnhydrous THF
TemperatureReflux
Reaction Time2 - 4 hours
WorkupSaturated aqueous NH4Cl
Protocol 2: General Procedure for Nucleophilic Substitution with a Phenol

Objective: To synthesize an O-arylated difluoroester.

Materials:

  • This compound

  • Phenol derivative

  • Base (e.g., potassium carbonate, K2CO3)

  • Solvent (e.g., acetonitrile, ACN)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the phenol derivative (1.0 equivalent) and potassium carbonate (2.0 equivalents) in acetonitrile.

  • To this stirred suspension, add this compound (1.2 equivalents).

  • The reaction mixture is heated to reflux and stirred for 6-12 hours, monitoring the reaction progress by TLC.

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The aqueous layer is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the pure O-arylated difluoroester.

Table 3: Representative Reaction Parameters for Nucleophilic Substitution

ParameterCondition
Stoichiometry (Phenol:EBDPE:Base)1.0 : 1.2 : 2.0
BasePotassium Carbonate (K2CO3)
SolventAcetonitrile (ACN)
TemperatureReflux
Reaction Time6 - 12 hours

Potential in Targeting Signaling Pathways

The difluoromethyl group introduced by this compound can act as a bioisostere for other functional groups, such as hydroxyl or thiol groups. This substitution can modulate the binding of a drug candidate to its target protein, potentially altering signaling pathways involved in disease. For instance, the introduction of a difluoromethyl group can enhance interactions within the active site of an enzyme or receptor, leading to increased potency or selectivity.

Logical Relationship of Synthesis to Biological Application

building_block This compound synthesis Synthesis of Difluoromethylated Pharmaceutical Intermediates building_block->synthesis drug_candidate Novel Drug Candidate synthesis->drug_candidate biological_target Target Protein (Enzyme, Receptor) drug_candidate->biological_target Binding signaling_pathway Modulation of Signaling Pathway biological_target->signaling_pathway therapeutic_effect Therapeutic Effect signaling_pathway->therapeutic_effect

Caption: From building block to therapeutic effect.

Conclusion

This compound is a valuable and versatile building block for the synthesis of difluoromethylated pharmaceutical intermediates. Its ability to undergo Reformatsky-type reactions and nucleophilic substitutions provides medicinal chemists with powerful tools to introduce the difluoro(ethoxycarbonyl)ethyl moiety into a wide range of molecular architectures. The resulting compounds hold significant promise for the development of new therapeutics with improved pharmacological profiles. The provided protocols serve as a starting point for the exploration of the rich chemistry of this fluorinated building block.

References

Application Notes: Ethyl 3-bromo-3,3-difluoropropanoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-bromo-3,3-difluoropropanoate is a fluorinated building block of significant interest in the synthesis of modern agrochemicals. The incorporation of the difluoromethyl (CF₂H) group into bioactive molecules is a widely recognized strategy to enhance their efficacy. This is attributed to the unique properties conferred by fluorine, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. [1]In the context of agrochemicals, these attributes can lead to more potent and durable pesticides and fungicides.

This document provides an overview of the application of this compound in the synthesis of a key intermediate for a major class of fungicides: the succinate dehydrogenase inhibitors (SDHIs). Specifically, it details the synthetic pathway to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), a crucial precursor to several commercial fungicides.

Core Application: Synthesis of a Key Fungicide Intermediate

This compound serves as a valuable precursor for the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA). DFPA is a pivotal intermediate for a range of highly effective SDHI fungicides, including Bixafen, Isopyrazam, and Fluxapyroxad. [2][3]These fungicides act by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of pathogenic fungi.

The overall synthetic strategy involves the reaction of this compound with a suitable pyrazole derivative to introduce the difluoromethylpropyl side chain, which is then cyclized and further modified to yield the target agrochemical.

Experimental Protocols

Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA)

The synthesis of DFPA from precursors that can be conceptually derived from this compound involves a multi-step process. While a direct, one-pot reaction from this compound to a complete fungicide is not typical, its structural motif is introduced through key intermediates. A representative synthetic approach to DFPA is outlined below, based on established chemical principles.

Step 1: Formation of a Pyrazole Precursor

The initial step involves the synthesis of a pyrazole ring with a suitable functional group for subsequent reaction with the difluoromethylating agent. A common method starts with the condensation of a hydrazine with a β-ketoester.

  • Materials: Ethyl acetoacetate, Methylhydrazine, Sodium ethoxide, Ethanol.

  • Procedure:

    • To a solution of sodium ethoxide in ethanol, add ethyl acetoacetate dropwise at 0-5 °C.

    • After stirring for 30 minutes, add methylhydrazine dropwise, maintaining the temperature below 10 °C.

    • The reaction mixture is then refluxed for 4-6 hours.

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is neutralized with a dilute acid (e.g., acetic acid) and the product, 1-methyl-5-pyrazolone, is extracted with a suitable organic solvent (e.g., ethyl acetate).

Step 2: Introduction of the Difluoromethyl Moiety (Conceptual Pathway)

The introduction of the difluoromethyl group, conceptually originating from this compound, can be achieved through various synthetic strategies. One plausible approach involves the generation of a difluoromethyl nucleophile or a related reactive species that can be incorporated into the pyrazole ring system. A more direct, documented route to DFPA often starts with precursors where the difluoromethyl group is already present, such as ethyl 4,4-difluoro-3-oxobutanoate.

A more established synthesis of DFPA starting from a difluorinated precursor is as follows:

  • Materials: Ethyl 4,4-difluoro-3-oxobutanoate, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Methylhydrazine, Sodium hydroxide, Ethanol, Water.

  • Procedure:

    • A mixture of ethyl 4,4-difluoro-3-oxobutanoate and DMF-DMA is heated, typically at 80-100 °C, for 2-4 hours to form the enamine intermediate.

    • The reaction mixture is cooled, and ethanol is added, followed by the dropwise addition of methylhydrazine at a controlled temperature (e.g., 20-30 °C).

    • The mixture is stirred for several hours until the cyclization to form ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is complete (monitored by TLC or GC-MS).

    • The resulting ester is then hydrolyzed by adding an aqueous solution of sodium hydroxide and heating the mixture to reflux for 2-3 hours.

    • After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA).

    • The solid product is collected by filtration, washed with water, and dried.

Step 3: Synthesis of a Pyrazole Carboxamide Fungicide (e.g., Bixafen)

The final step involves the conversion of DFPA into the active fungicide through amide bond formation.

  • Materials: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), Thionyl chloride (SOCl₂), 3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-amine, Triethylamine, Dichloromethane.

  • Procedure:

    • DFPA is reacted with thionyl chloride, often with a catalytic amount of DMF, to form the corresponding acid chloride. The excess thionyl chloride is typically removed by distillation.

    • The DFPA-acid chloride is dissolved in a suitable solvent like dichloromethane.

    • A solution of 3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-amine and a base (e.g., triethylamine) in dichloromethane is added dropwise to the acid chloride solution at a low temperature (e.g., 0-5 °C).

    • The reaction mixture is stirred at room temperature until the reaction is complete.

    • The mixture is then washed with water, and the organic layer is dried over a drying agent (e.g., sodium sulfate).

    • The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield the final fungicide.

Quantitative Data

The following table summarizes typical reaction yields for the synthesis of DFPA and a representative fungicide.

Reaction StepProductTypical Yield (%)
Enamine formation and CyclizationEthyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate80-90
Hydrolysis3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA)90-95
Amide FormationPyrazole Carboxamide Fungicide (e.g., Bixafen)85-95

Diagrams

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Synthesis Ethyl_3_bromo_3_3_difluoropropanoate Ethyl 3-bromo- 3,3-difluoropropanoate Intermediate Difluoromethylated Pyrazole Intermediate Ethyl_3_bromo_3_3_difluoropropanoate->Intermediate Conceptual Introduction of CF2H-CH2 Group Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->Intermediate DFPA 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid (DFPA) Intermediate->DFPA Further Modification Fungicide SDHI Fungicide (e.g., Bixafen) DFPA->Fungicide Amide Formation Amine Substituted Amine Amine->Fungicide

Caption: Conceptual synthesis pathway from this compound to an SDHI fungicide.

Experimental_Workflow Start Start: Synthesis of DFPA Step1 Step 1: Enamine Formation Ethyl 4,4-difluoro-3-oxobutanoate + DMF-DMA Heat at 80-100 °C Start->Step1 Step2 Step 2: Cyclization Add Methylhydrazine in Ethanol Stir at 20-30 °C Step1->Step2 Step3 Step 3: Hydrolysis Add aq. NaOH Reflux Step2->Step3 Step4 Step 4: Acidification & Isolation Add HCl Filter and Dry Step3->Step4 End End: Pure DFPA Step4->End

Caption: Experimental workflow for the synthesis of the key intermediate DFPA.

Conclusion

This compound is a valuable synthon for the introduction of the difluoromethyl moiety in agrochemical synthesis. Its application in the preparation of the key fungicide intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), highlights its importance. The synthetic routes, while often involving multiple steps, are well-established and lead to high yields of the desired products. The resulting pyrazole carboxamide fungicides exhibit broad-spectrum activity and are crucial for modern crop protection. Further research into novel applications of this compound is likely to yield new classes of potent agrochemicals.

References

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 3-bromo-3,3-difluoropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the considerations for the scale-up synthesis of Ethyl 3-bromo-3,3-difluoropropanoate (CAS No. 105836-29-1), a valuable fluorinated building block in the pharmaceutical and agrochemical industries. The information presented is based on a published laboratory-scale synthesis and incorporates general principles of chemical process scale-up.

Overview of the Synthetic Route

The recommended synthetic pathway is a two-step process starting from the radical addition of dibromodifluoromethane to ethyl vinyl ether, followed by oxidation of the resulting intermediate. This method has a reported overall yield of 75% on a laboratory scale.[1]

Scheme 1: Overall Synthesis of this compound

G Dibromodifluoromethane Dibromodifluoromethane Intermediate_Acetal 2-(bromodifluoromethyl)-2-ethoxy-1-bromoethane Dibromodifluoromethane->Intermediate_Acetal Radical Addition (Na2S2O4) Ethyl vinyl ether Ethyl vinyl ether Ethyl vinyl ether->Intermediate_Acetal Final_Product This compound Intermediate_Acetal->Final_Product Oxidation (Caro's Acid)

Caption: Two-step synthesis of this compound.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the hazards associated with the reagents and product, is critical for safe scale-up.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Hazards
DibromodifluoromethaneCBr₂F₂209.8224.5Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Ethyl vinyl etherC₄H₈O72.1135.5Flam. Liq. 2, Acute Tox. 4
This compoundC₅H₇BrF₂O₂217.01Not availableFlam. Liq. 3, Eye Dam. 1[2]

Safety Precautions:

  • Flammability: Both ethyl vinyl ether and the final product are flammable liquids.[2] Scale-up operations must be conducted in an environment with non-sparking equipment and adequate ventilation to prevent the accumulation of flammable vapors.

  • Corrosivity and Toxicity: Dibromodifluoromethane is an irritant, and Caro's acid (peroxymonosulfuric acid) is a strong, corrosive oxidizing agent. The final product is reported to cause serious eye damage.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.

  • Exothermic Reactions: The oxidation step is likely to be exothermic. Temperature control is a critical parameter during scale-up to prevent runaway reactions.

Experimental Protocols and Scale-Up Considerations

The following protocols are adapted from the cited literature and include considerations for transitioning from laboratory to pilot or production scale.

Step 1: Synthesis of 2-(bromodifluoromethyl)-2-ethoxy-1-bromoethane (Acetal Intermediate)

Laboratory Protocol (Conceptual)

In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, a solution of ethyl vinyl ether in a suitable solvent (e.g., a polar aprotic solvent) is prepared. Sodium dithionite (Na₂S₂O₄) is added as the radical initiator. Dibromodifluoromethane is then added portion-wise while maintaining the reaction temperature, likely near room temperature. The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS). Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove the initiator salts, followed by drying and removal of the solvent under reduced pressure.

Scale-Up Considerations:

ParameterLaboratory ScaleScale-Up Considerations
Reactor Round-bottom flaskJacketed glass-lined or stainless steel reactor for better temperature control and corrosion resistance.
Reagent Addition Addition funnelMetering pump for controlled, subsurface addition of dibromodifluoromethane to manage any potential exotherm.
Mixing Magnetic stirrerOverhead mechanical stirrer with appropriate impeller design (e.g., pitched-blade turbine) to ensure efficient mixing of the heterogeneous mixture.
Temperature Control Ice bathReactor jacket with a circulating heat transfer fluid for precise temperature management.
Work-up Separatory funnelLiquid-liquid extraction in the reactor or a separate extraction vessel. Phase separation can be monitored via sight glasses.
Purification Rotary evaporatorDistillation under reduced pressure using a packed column to achieve the desired purity of the intermediate.
Step 2: Oxidation to this compound

Laboratory Protocol (Conceptual)

The crude acetal intermediate is dissolved in a suitable solvent. Caro's acid (or a suitable alternative oxidant) is added cautiously in portions, maintaining the reaction temperature with external cooling. The reaction is highly exothermic and requires careful monitoring. After the reaction is complete, the mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by vacuum distillation.

Scale-Up Considerations:

ParameterLaboratory ScaleScale-Up Considerations
Oxidant Caro's acidOn a large scale, in-situ preparation of the oxidant or the use of a more manageable alternative should be considered for safety and handling reasons.
Exotherm Management Ice bathA robust cooling system for the reactor is essential. Slow, controlled addition of the oxidant and monitoring of the internal temperature are critical. An emergency quenching system should be in place.
Quenching Addition to a quenching solutionA well-designed quenching procedure is necessary to safely neutralize the excess oxidant. This may involve the controlled addition of the reaction mixture to a large volume of a reducing agent solution (e.g., sodium bisulfite).
Purification Laboratory distillationFractional vacuum distillation is the most likely method for purification at scale. The column height, packing material, and reflux ratio will need to be optimized to achieve the desired purity.

Process Workflow and Logic

The following diagram illustrates the logical flow of the scale-up synthesis process, highlighting key stages and decision points.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification and QC Reagent_Procurement Reagent Procurement and QC Equipment_Setup Reactor Setup and Safety Checks Reagent_Procurement->Equipment_Setup Radical_Addition Step 1: Radical Addition (Acetal Formation) Equipment_Setup->Radical_Addition Workup_1 Work-up and Intermediate Isolation Radical_Addition->Workup_1 Oxidation Step 2: Oxidation Workup_1->Oxidation Workup_2 Work-up and Crude Product Isolation Oxidation->Workup_2 Purification Fractional Vacuum Distillation Workup_2->Purification Final_QC Final Product QC (GC, NMR, etc.) Purification->Final_QC Packaging Packaging and Storage Final_QC->Packaging

Caption: Workflow for the scale-up synthesis of this compound.

Analytical Quality Control

For a successful and reproducible scale-up, robust analytical methods are essential at various stages of the process.

StageAnalytical TechniquePurpose
Starting Materials GC, TitrationPurity assessment of dibromodifluoromethane and ethyl vinyl ether.
In-Process Control (Step 1) GC-MSMonitoring the consumption of starting materials and the formation of the acetal intermediate.
Intermediate GC, NMRPurity and structural confirmation of the isolated 2-(bromodifluoromethyl)-2-ethoxy-1-bromoethane.
In-Process Control (Step 2) GC-MS, TLCMonitoring the conversion of the intermediate to the final product.
Final Product GC, NMR (¹H, ¹⁹F, ¹³C), FT-IR, Elemental AnalysisPurity determination, structural confirmation, and confirmation of elemental composition.

Conclusion

The scale-up synthesis of this compound is a feasible process based on published synthetic routes. Key considerations for a safe and efficient scale-up include careful management of reaction temperatures, especially during the oxidation step, the use of appropriate reactor materials and engineering controls, and the implementation of robust in-process and final product quality control measures. The information provided in these notes serves as a foundational guide for researchers and professionals embarking on the large-scale production of this important fluorinated intermediate.

References

Application Note: One-Pot Synthesis of Ethyl 3-bromo-3,3-difluoropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-bromo-3,3-difluoropropanoate is a valuable fluorinated building block in organic synthesis, particularly for the introduction of the difluoromethyl group in the development of novel pharmaceuticals and agrochemicals. The presence of both a bromine atom and a difluoromethylene group allows for a variety of subsequent chemical transformations. One-pot synthesis methodologies offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. This document outlines a representative one-pot procedure for the synthesis of this compound, based on the principles of radical addition to alkenes.

General Reaction Principle: Radical Addition

The core of this synthetic approach is the generation of a bromodifluoromethyl radical (•CF2Br), which then adds across the double bond of ethyl acrylate. The resulting carbon-centered radical subsequently abstracts a bromine atom to yield the final product. This process can often be initiated by a radical initiator or a transition metal catalyst. A one-pot procedure would involve the simultaneous presence of the starting materials (ethyl acrylate and a •CF2Br precursor) and the initiator/catalyst in a single reaction vessel. A common precursor for the •CF2Br radical is dibromodifluoromethane (CBr2F2).

Hypothetical One-Pot Reaction Protocol

The following protocol is a representative, hypothetical procedure for the one-pot synthesis of this compound based on the principles of radical addition. It is essential to note that this is a theoretical protocol and has not been directly extracted from a specific published experimental procedure for this exact molecule. Researchers should conduct their own optimization and safety assessments before implementation.

Reaction Scheme:

CH₂=CHCO₂Et + CBr₂F₂ → BrCF₂CH₂CH(Br)CO₂Et (and other products) → BrCF₂CH₂CH₂CO₂Et (after reduction)

A more direct, albeit not explicitly found as a one-pot procedure, radical addition would be:

CH₂=CHCO₂Et + •CF₂Br source → BrCF₂CH₂CH₂CO₂Et

Materials:

  • Ethyl acrylate

  • Dibromodifluoromethane (CBr₂F₂)

  • Radical Initiator (e.g., Azobisisobutyronitrile - AIBN, or a redox initiator system)

  • Anhydrous, degassed solvent (e.g., acetonitrile, dioxane)

Experimental Procedure:

  • To a dry, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the chosen anhydrous solvent.

  • De-gas the solvent by bubbling nitrogen through it for at least 30 minutes.

  • Add ethyl acrylate to the reaction vessel.

  • Add the radical initiator to the mixture.

  • Under a nitrogen atmosphere, add dibromodifluoromethane to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., for AIBN, typically 70-80 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, ¹⁹F NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Data Presentation

The following table presents hypothetical quantitative data for the described one-pot synthesis. These values are representative and would require experimental validation.

ParameterValue
Starting Materials
Ethyl Acrylate1.0 equiv
Dibromodifluoromethane1.5 equiv
Radical Initiator (AIBN)0.1 equiv
SolventAcetonitrile
Reaction Conditions
Temperature80 °C
Reaction Time12 h
AtmosphereNitrogen
Product
Product NameThis compound
Molecular FormulaC₅H₇BrF₂O₂
Molecular Weight217.01 g/mol
Hypothetical Outcome
Yield60-70%
Purity (after purification)>95%

Visualizations

Diagram of the Hypothetical One-Pot Reaction Workflow

OnePot_Synthesis cluster_setup Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification Start Dry Reaction Vessel Solvent Add Anhydrous Solvent Start->Solvent Degas Degas Solvent (N2) Solvent->Degas Add_EA Add Ethyl Acrylate Degas->Add_EA Add_Init Add Radical Initiator Add_EA->Add_Init Add_CBr2F2 Add CBr2F2 Add_Init->Add_CBr2F2 Heat Heat to 80°C Add_CBr2F2->Heat Monitor Monitor Reaction Heat->Monitor Cool Cool to RT Monitor->Cool Concentrate Remove Solvent Cool->Concentrate Purify Purify Product Concentrate->Purify Product Ethyl 3-bromo-3,3- difluoropropanoate Purify->Product

Application Notes and Protocols: Ethyl 3-bromo-3,3-difluoropropanoate as a Precursor for Difluoromethylated Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 3-bromo-3,3-difluoropropanoate, a versatile reagent for the introduction of the difluoro(ethoxycarbonyl)methyl moiety, which serves as a valuable precursor to the difluoromethyl group in organic synthesis. While not a direct source of the difluoromethyl (-CF2H) group, this building block offers a strategic approach for incorporating fluorine into complex molecules.

Introduction

This compound (CAS No. 105836-29-1) is a fluorinated organic compound that has gained attention in medicinal chemistry and materials science. The presence of two fluorine atoms and a reactive bromine atom on the same carbon makes it a unique synthon for creating molecules with tailored properties. The introduction of fluorine can significantly alter the biological and physical characteristics of a molecule, including its metabolic stability, lipophilicity, and binding affinity.

This document outlines the primary application of this compound as a building block in nucleophilic substitution reactions and provides a detailed experimental protocol for a representative transformation.

Principle of Reactivity

The core utility of this compound lies in the reactivity of the carbon-bromine bond. The electron-withdrawing nature of the adjacent difluoromethylene and ester groups activates the bromine atom for nucleophilic displacement. This allows for the formation of new carbon-heteroatom or carbon-carbon bonds, thereby incorporating the difluoro(ethoxycarbonyl)methyl fragment into a target molecule. Subsequent chemical modifications can then be performed to elaborate this fragment into a difluoromethyl group or other desired functionalities.

Applications in Synthesis

The primary application of this compound is as an electrophile in reactions with various nucleophiles. This approach has been utilized in the synthesis of precursors for more complex molecules.

Key Applications:

  • Synthesis of Azido Derivatives: Reaction with azide nucleophiles provides ethyl 3-azido-3,3-difluoropropanoate, a precursor for nitrogen-containing heterocyclic compounds or for the introduction of an amino group after reduction.[1]

  • Precursor to Fluoroalkene Dipeptides: The reagent has been used in the synthesis of more complex building blocks which are then used in the stereoselective synthesis of fluoroalkene dipeptide analogues.[2]

  • Intermediate in Multi-step Syntheses: It has been documented as an intermediate in the synthesis of complex molecules, including inhibitors of anti-apoptotic proteins like Bcl-2.[3][4]

Experimental Protocols

The following section provides a detailed protocol for a representative reaction of this compound with a nucleophile.

Synthesis of Ethyl 3-azido-3,3-difluoropropanoate

This protocol describes the nucleophilic substitution of the bromine atom in this compound with sodium azide.[1]

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Acetone

  • Deionized water

  • Dichloromethane (DCM)

  • Sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in acetone, add sodium azide (1.5 eq).

  • Stir the resulting suspension overnight at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with deionized water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to afford the crude product, ethyl 3-azido-3,3-difluoropropanoate.

Data Summary:

ReactantMolar Eq.SolventReaction TimeTemperatureProduct Yield
This compound1.0AcetoneOvernightRoom Temp.81% (crude)
Sodium Azide1.5

Table 1: Summary of reaction conditions and yield for the synthesis of ethyl 3-azido-3,3-difluoropropanoate.[1]

Visualizing the Workflow

The following diagram illustrates the general workflow for the application of this compound in synthesis.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Product A This compound C Nucleophilic Substitution A->C B Nucleophile (e.g., NaN3) B->C D Quenching C->D 1. Dilute with Water E Extraction D->E 2. Extract with Organic Solvent F Drying & Concentration E->F 3. Dry and Evaporate G Difluoro(ethoxycarbonyl)methylated Product F->G

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Reactions with Ethyl 3-bromo-3,3-difluoropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Ethyl 3-bromo-3,3-difluoropropanoate. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorinated building block commonly used in organic synthesis. Its chemical formula is C₅H₇BrF₂O₂ and it has a molecular weight of 217.01 g/mol .[1] It is particularly useful for introducing a difluorinated carbon center into a molecule, often via nucleophilic substitution or in reactions like the Reformatsky reaction to form β-hydroxy esters.[2][3]

Q2: What is the Reformatsky reaction and how does it relate to this compound?

The Reformatsky reaction is a classic organic reaction that uses an alpha-halo ester, zinc metal, and a carbonyl compound (like an aldehyde or ketone) to form a β-hydroxy ester.[2][3] this compound is an ideal substrate for this reaction, where it forms a zinc enolate that then adds to the carbonyl group.[2]

Q3: Why am I getting a low yield in my Reformatsky reaction with this compound?

Low yields in this reaction can stem from several factors. Common issues include impure reagents, inadequate activation of the zinc, improper reaction conditions (temperature, solvent, time), and side reactions. The presence of the two fluorine atoms can also influence the reactivity of the intermediate enolate.

Q4: What are the most common side reactions?

Potential side reactions include:

  • Dimerization of the Reformatsky reagent: The organozinc intermediate can react with itself.

  • Dehydration of the β-hydroxy ester: The product can lose water to form an α,β-unsaturated ester, especially under acidic workup conditions.[4]

  • Side reactions of the carbonyl compound: Enolizable aldehydes or ketones can undergo self-condensation.

Troubleshooting Guide: Low Reaction Yields

This guide provides a structured approach to identifying and resolving common issues leading to low yields.

Problem 1: The reaction is not starting or is very sluggish.
Possible Cause Solution
Inactive Zinc The surface of zinc metal is often coated with a layer of zinc oxide which prevents it from reacting. It is crucial to activate the zinc before or during the reaction. Methods for activation include washing with dilute HCl, treatment with iodine, or using a zinc-copper couple.[2]
Wet Reagents or Glassware The organozinc intermediate is sensitive to moisture. Ensure all glassware is thoroughly oven- or flame-dried and that all solvents and reagents are anhydrous.
Low Reaction Temperature While some reactions require low temperatures to control selectivity, the formation of the organozinc reagent may require heating to initiate.
Problem 2: The reaction starts but does not go to completion.
Possible Cause Solution
Insufficient Zinc An excess of zinc is often required to drive the reaction to completion. A molar ratio of 2-3 equivalents of zinc relative to the bromoester is common.
Poor Quality this compound Impurities in the starting material can inhibit the reaction. Verify the purity of your reagent by NMR or GC-MS.
Inappropriate Solvent The choice of solvent is critical. Aprotic solvents like THF, diethyl ether, or dioxane are typically used. The polarity of the solvent can affect the solubility and reactivity of the intermediates.
Problem 3: The desired product is formed, but the isolated yield is low.
Possible Cause Solution
Product Loss During Workup Ensure complete extraction of the product from the aqueous layer. Back-extraction of the aqueous phase may be necessary. Be cautious during solvent removal if the product is volatile.
Decomposition on Silica Gel The β-hydroxy ester product can be sensitive to acidic conditions, which can occur on silica gel, leading to dehydration. To mitigate this, the silica gel can be neutralized with a base like triethylamine before use.
Formation of Side Products If significant side products are observed, optimization of the reaction conditions is necessary. This may include adjusting the temperature, order of addition of reagents, or reaction time.

Experimental Protocols

Key Experiment: Reformatsky Reaction of this compound with p-Tolualdehyde

This protocol provides a general procedure for the synthesis of Ethyl 3,3-difluoro-3-(p-tolyl)-3-hydroxypropanoate.

Materials:

  • Zinc dust, activated

  • Iodine (catalytic amount)

  • This compound

  • p-Tolualdehyde

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (for workup)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (2.0 eq) and a crystal of iodine. Heat the flask gently under an inert atmosphere (e.g., argon or nitrogen) until the iodine color disappears.

  • Reaction Setup: Allow the flask to cool to room temperature. Add anhydrous THF to the flask.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 eq) and p-tolualdehyde (1.2 eq) in anhydrous THF. Add a small portion of this solution to the zinc suspension. The reaction mixture may need to be gently heated to initiate the reaction, which is often indicated by a color change or the disappearance of the zinc.

  • Addition: Once the reaction has started, add the remainder of the aldehyde/bromoester solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until TLC or GC-MS analysis indicates the consumption of the starting materials.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl. Extract the aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Quantitative Data Summary

ParameterRecommended ValuePotential Impact of Deviation
Zinc Equivalents 2.0 - 3.0<2.0 may lead to incomplete reaction.
Aldehyde Equivalents 1.0 - 1.2A large excess may lead to side reactions.
Reaction Temperature Reflux in THF (~66°C)Lower temperatures may slow or prevent initiation.
Reaction Time 1 - 3 hours post-additionInsufficient time can lead to incomplete conversion.

Visualizations

Logical Workflow for Troubleshooting Low Yield

TroubleshootingWorkflow Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Purity & Dryness start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK optimize Optimize Reaction check_reagents->optimize Impure/Wet check_workup Analyze Workup & Purification check_conditions->check_workup Conditions OK check_conditions->optimize Suboptimal check_workup->optimize Losses Identified end_success Improved Yield optimize->end_success

Caption: A flowchart for systematically troubleshooting low reaction yields.

Signaling Pathway of the Reformatsky Reaction

ReformatskyMechanism Reformatsky Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A This compound D Organozinc Reagent (Reformatsky Enolate) A->D + Zn B Zinc (Zn) B->D C Aldehyde/Ketone E Zinc Alkoxide C->E + Organozinc Reagent D->E F β-Hydroxy Ester E->F Acid Workup

Caption: The key steps involved in the Reformatsky reaction mechanism.

References

"Ethyl 3-bromo-3,3-difluoropropanoate" common side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 3-bromo-3,3-difluoropropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this versatile fluorinated building block in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a key intermediate in the synthesis of a variety of fluorinated organic molecules. Its primary application is in the Reformatsky reaction to generate β-hydroxy-α,α-difluoroesters, which are valuable precursors for pharmaceuticals and agrochemicals. It is also used in nucleophilic substitution reactions to introduce the -CH(COOEt)CF₂Br moiety into organic substrates.

Q2: What are the common side reactions observed when using this compound in a Reformatsky reaction?

A2: The most common side reactions include:

  • Elimination: The β-hydroxyester product can undergo dehydration to form an α,β-unsaturated ester, particularly under acidic or basic conditions or at elevated temperatures.

  • Self-condensation: The Reformatsky reagent can react with itself, leading to the formation of dimers and oligomers.

  • Reduction of the carbonyl substrate: The aldehyde or ketone starting material can be reduced to the corresponding alcohol.

  • Hydrolysis: The ester functionality of the starting material or product can be hydrolyzed if water is present in the reaction mixture.

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproduct formation, consider the following:

  • Use freshly activated zinc: The reactivity of zinc is crucial for the efficient formation of the Reformatsky reagent.

  • Control the reaction temperature: Lower temperatures generally favor the desired addition reaction over elimination and self-condensation.

  • Ensure anhydrous conditions: The presence of water can lead to hydrolysis and reduction side reactions.

  • Optimize the addition rate: Slow addition of the aldehyde or ketone to the pre-formed Reformatsky reagent can minimize side reactions involving the carbonyl compound.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.

Troubleshooting Guides

Guide 1: Low Yield of the Desired β-Hydroxyester in a Reformatsky Reaction
Symptom Possible Cause Suggested Solution
Low or no product formation Inactive zincActivate the zinc powder prior to use by washing with dilute HCl, followed by water, ethanol, and ether, and drying under vacuum.
Low reaction temperatureWhile low temperatures are generally preferred, the reaction may require gentle heating to initiate. Try warming the reaction mixture slightly.
Impure starting materialsEnsure that the aldehyde/ketone and solvent are pure and dry.
Significant amount of starting material recovered Insufficient amount of zinc or this compoundUse a slight excess of zinc and the bromoester.
Short reaction timeAllow the reaction to proceed for a longer duration. Monitor the reaction progress by TLC or GC.
Formation of a significant amount of reduced alcohol Presence of moistureEnsure all glassware is oven-dried and solvents are anhydrous.
Old or low-quality zincUse freshly activated, high-purity zinc.
Guide 2: Presence of Significant Impurities in the Crude Product
Symptom Possible Cause Suggested Solution
Presence of α,β-unsaturated ester High reaction temperatureMaintain a lower reaction temperature throughout the addition and reaction time.
Acidic or basic work-upUse a neutral work-up procedure, for example, quenching with a saturated aqueous solution of ammonium chloride.
Presence of high molecular weight byproducts Self-condensation of the Reformatsky reagentAdd the aldehyde or ketone slowly to the pre-formed reagent to maintain a low concentration of the active organozinc species.
Presence of hydrolyzed ester Presence of water during reaction or work-upUse anhydrous solvents and reagents. Perform the work-up at low temperatures.

Quantitative Data

The following table provides illustrative data on the expected yields and common byproduct percentages in a typical Reformatsky reaction with this compound. Please note that actual results may vary depending on the specific substrate and reaction conditions.

Product/Byproduct Typical Yield (%) Conditions Favoring Formation
Desired β-Hydroxyester 60 - 85Optimized conditions (activated zinc, anhydrous solvent, controlled temperature)
α,β-Unsaturated Ester 5 - 20High temperatures, acidic/basic work-up
Reduced Alcohol < 5Presence of moisture, aged zinc
Self-condensation Products < 10High concentration of Reformatsky reagent, slow addition of carbonyl substrate

Experimental Protocols

Protocol 1: General Procedure for the Reformatsky Reaction

This protocol describes a general method for the reaction of this compound with an aldehyde.

Materials:

  • Zinc dust (activated)

  • This compound

  • Aldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an argon atmosphere, add activated zinc dust (1.2 equivalents).

  • Add anhydrous THF to the flask.

  • A solution of this compound (1.1 equivalents) and the aldehyde (1.0 equivalent) in anhydrous THF is prepared in the dropping funnel.

  • A small portion of this solution is added to the zinc suspension. The reaction is initiated by gentle heating.

  • Once the reaction has started (indicated by a gentle reflux), the remaining solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • The reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

reformatsky_reaction_workflow start Start reagents 1. Add activated Zinc and anhydrous THF to flask start->reagents addition 2. Add a solution of this compound and aldehyde dropwise reagents->addition reflux 3. Reflux the reaction mixture addition->reflux workup 4. Quench with sat. aq. NH4Cl and perform extraction reflux->workup purification 5. Purify by column chromatography workup->purification end End Product: β-Hydroxy-α,α-difluoroester purification->end

Caption: Experimental workflow for the Reformatsky reaction.

side_reactions main_reaction Desired Reaction: Reformatsky Addition side_reactions Potential Side Reactions main_reaction->side_reactions elimination Elimination (α,β-Unsaturated Ester) side_reactions->elimination self_condensation Self-Condensation (Dimerization) side_reactions->self_condensation reduction Reduction of Carbonyl (Alcohol) side_reactions->reduction hydrolysis Hydrolysis (Carboxylic Acid) side_reactions->hydrolysis

How to minimize side product formation with "Ethyl 3-bromo-3,3-difluoropropanoate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethyl 3-bromo-3,3-difluoropropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing side product formation during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when using this compound in a Reformatsky reaction?

A1: The primary side products of concern are the result of β-elimination and hydrolysis.

  • Ethyl 3,3-difluoroacrylate: This is formed via a β-elimination reaction, where the bromine and a proton from the adjacent carbon are removed, forming a double bond. This side reaction can be promoted by factors such as elevated temperatures and the presence of strong, non-nucleophilic bases.

  • Ethyl 3-hydroxy-3,3-difluoropropanoate: This hydrolysis product can arise if there is residual water in the reaction mixture. The organozinc intermediate formed during the Reformatsky reaction is sensitive to moisture.

  • Self-condensation products: While less common with the less reactive organozinc reagents compared to Grignard or organolithium reagents, the possibility of the Reformatsky reagent reacting with the starting ester cannot be entirely dismissed, especially at higher concentrations and temperatures.[1]

Q2: How can I minimize the formation of the β-elimination product, ethyl 3,3-difluoroacrylate?

A2: Minimizing the formation of ethyl 3,3-difluoroacrylate involves carefully controlling the reaction conditions to favor the desired nucleophilic addition over elimination. Key strategies include:

  • Temperature Control: Maintain a lower reaction temperature. Elimination reactions generally have a higher activation energy than the desired addition reaction. Running the reaction at or below room temperature can significantly suppress the formation of the acrylate byproduct.

  • Choice of Solvent: Aprotic solvents are generally preferred for Reformatsky reactions. Tetrahydrofuran (THF) is a commonly used solvent that often provides a good balance of solubility and reactivity.

  • Slow Addition of Reagents: Adding the this compound slowly to the activated zinc and the carbonyl compound can help to keep its instantaneous concentration low, thereby disfavoring side reactions.

Q3: My reaction is sluggish or fails to initiate. What are the potential causes and solutions?

A3: Difficulty in initiating the Reformatsky reaction is a common issue, often related to the activation of the zinc metal.

  • Inactive Zinc: The surface of zinc powder can oxidize, rendering it unreactive. It is crucial to use freshly activated zinc. Common activation methods include washing with dilute HCl, treatment with iodine, or using a zinc-copper couple.[2]

  • Presence of Water: The organozinc intermediate is highly moisture-sensitive. Ensure all glassware is flame-dried or oven-dried before use, and use anhydrous solvents.

  • Purity of Reagents: Impurities in the starting materials, including the this compound or the carbonyl compound, can inhibit the reaction.

Troubleshooting Guides

Issue 1: High Levels of Ethyl 3,3-difluoroacrylate Detected

This guide will help you troubleshoot the formation of the primary elimination byproduct.

Potential Cause Recommended Action Expected Outcome
High Reaction Temperature Maintain the reaction temperature at 0 °C or below. For highly sensitive substrates, temperatures as low as -40 °C have been shown to be effective in similar fluorinated systems.[3]Reduced rate of the elimination reaction, leading to a higher ratio of the desired β-hydroxy ester product.
Inappropriate Solvent Use a polar aprotic solvent such as THF. Avoid non-polar solvents which may not adequately solvate the organozinc intermediate.Improved stability of the Reformatsky reagent and a more controlled reaction rate, disfavoring elimination.
Prolonged Reaction Time at Elevated Temperature Monitor the reaction progress closely by TLC or GC-MS and quench the reaction as soon as the starting material is consumed.Minimized exposure of the product and intermediates to conditions that promote elimination.
Issue 2: Significant Amount of Hydrolysis Product Observed

This section provides guidance on how to avoid the formation of Ethyl 3-hydroxy-3,3-difluoropropanoate.

Potential Cause Recommended Action Expected Outcome
Wet Glassware or Solvents Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours before use. Use freshly distilled, anhydrous solvents.Elimination of water from the reaction system, preventing the premature quenching of the organozinc intermediate.
Moisture in Starting Materials If the carbonyl compound or this compound is suspected to contain water, consider drying them over a suitable drying agent (e.g., molecular sieves) before use.Increased yield of the desired product by ensuring the Reformatsky reagent reacts with the carbonyl compound instead of water.
Atmospheric Moisture Conduct the reaction under an inert atmosphere (e.g., dry nitrogen or argon).Prevention of atmospheric moisture from entering the reaction vessel.

Experimental Protocols

Protocol 1: General Procedure for the Reformatsky Reaction with Minimized Side Products

This protocol outlines a standard procedure for the reaction of this compound with an aldehyde or ketone, incorporating best practices to minimize side product formation.

Materials:

  • Zinc dust (activated)

  • Iodine (catalytic amount)

  • This compound

  • Aldehyde or Ketone

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M HCl (for workup)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.5 equivalents relative to the bromoester). Add a crystal of iodine and gently heat the flask under a stream of nitrogen until the iodine vapor is visible. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous THF to the flask to cover the zinc.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and the carbonyl compound (1.2 equivalents) in anhydrous THF. Add a small portion of this solution to the zinc suspension. The reaction is initiated when the color of the iodine fades and gentle reflux is observed. If the reaction does not start, gentle warming may be necessary.

  • Addition: Once the reaction has initiated, add the remainder of the bromoester/carbonyl solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or until TLC/GC-MS analysis indicates the consumption of the starting materials.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

reaction_pathway reagents This compound + Carbonyl intermediate Organozinc Intermediate (Reformatsky Reagent) reagents->intermediate  Zn, Solvent   desired_product Desired Product (β-Hydroxy Ester) intermediate->desired_product  Nucleophilic Addition   side_product1 Side Product 1 (Ethyl 3,3-difluoroacrylate) intermediate->side_product1  β-Elimination (High Temp.)   side_product2 Side Product 2 (Hydrolysis Product) intermediate->side_product2  Hydrolysis (H₂O)  

Caption: Competing reaction pathways for this compound.

troubleshooting_workflow start Reaction Start check_yield Low Yield or High Side Products? start->check_yield high_elimination High Elimination Product? check_yield->high_elimination Yes success Successful Reaction check_yield->success No high_hydrolysis High Hydrolysis Product? high_elimination->high_hydrolysis No lower_temp Lower Reaction Temperature high_elimination->lower_temp Yes no_reaction No Reaction? high_hydrolysis->no_reaction No dry_reagents Ensure Anhydrous Conditions high_hydrolysis->dry_reagents Yes activate_zinc Activate Zinc (e.g., with I₂) no_reaction->activate_zinc Yes lower_temp->start check_solvent Use Anhydrous Aprotic Solvent check_solvent->start activate_zinc->check_solvent dry_reagents->start

Caption: Troubleshooting workflow for reactions with this compound.

References

Technical Support Center: Optimizing Reactions of Ethyl 3-bromo-3,3-difluoropropanoate with Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl 3-(arylamino)-3,3-difluoropropanoate derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this nucleophilic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of ethyl 3-bromo-3,3-difluoropropanoate with substituted anilines?

The reaction involves the nucleophilic attack of the aniline's nitrogen atom on the carbon bearing the bromine atom in this compound. The presence of two fluorine atoms on the adjacent carbon can influence the reactivity of the C-Br bond. Generally, the reaction proceeds via an SN2 mechanism. The nucleophilicity of the substituted aniline is a critical factor, with electron-donating groups on the aniline ring increasing its reactivity and electron-withdrawing groups decreasing it.

Q2: What are the most common side reactions to be aware of?

The primary side reactions include:

  • Over-alkylation: The product, an N-alkylated aniline, can sometimes be more nucleophilic than the starting aniline, leading to a second reaction with another molecule of this compound to form a tertiary amine.

  • Elimination: Under strongly basic conditions or at elevated temperatures, elimination of HBr from this compound can occur, leading to the formation of ethyl 3,3-difluoroacrylate.

  • Reaction with Solvent: In protic solvents like alcohols, the solvent itself can act as a nucleophile, leading to the formation of ether byproducts.

Q3: How do I choose the right solvent for this reaction?

Polar aprotic solvents are generally the best choice for SN2 reactions as they can dissolve the reactants but do not solvate the nucleophile as strongly as polar protic solvents. This leaves the nucleophile more "free" to attack the electrophile. Recommended solvents include:

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

Q4: What type of base should I use?

A non-nucleophilic base is recommended to prevent it from competing with the aniline in the substitution reaction. The role of the base is to neutralize the HBr formed during the reaction. Suitable bases include:

  • Potassium carbonate (K₂CO₃)

  • Cesium carbonate (Cs₂CO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Triethylamine (Et₃N)

  • Diisopropylethylamine (DIPEA)

Q5: My aniline is not very reactive. How can I improve the reaction rate?

For less reactive anilines (e.g., those with electron-withdrawing groups), you can try the following:

  • Increase the temperature: This will increase the reaction rate, but be mindful of potential side reactions like elimination.

  • Use a more polar aprotic solvent: Solvents like DMF or DMSO can help to better solvate the transition state and increase the rate.

  • Use a stronger, non-nucleophilic base: A stronger base can more effectively scavenge the HBr, driving the reaction forward.

  • Consider a catalytic approach: If direct substitution is not effective, a palladium-catalyzed C-N cross-coupling reaction may be a viable alternative.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Low nucleophilicity of the aniline (due to electron-withdrawing groups). 2. Inappropriate solvent. 3. Insufficient temperature. 4. Deactivated catalyst (if using a catalytic method).1. Increase reaction temperature. 2. Switch to a more polar aprotic solvent (e.g., DMF, DMSO). 3. Use a stronger, non-nucleophilic base. 4. If direct substitution fails, consider a palladium-catalyzed cross-coupling reaction.
Formation of Multiple Products (TLC/LC-MS) 1. Over-alkylation of the product. 2. Elimination side reaction. 3. Competing reaction with the solvent.1. Use a larger excess of the aniline to favor mono-alkylation. 2. Lower the reaction temperature. 3. Use a milder, non-nucleophilic base. 4. Ensure the use of a dry, aprotic solvent.
Product is Difficult to Purify 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Product instability on silica gel.1. Optimize the reaction to drive it to completion. 2. Perform an aqueous workup to remove inorganic salts and polar impurities. 3. Consider using a different stationary phase for chromatography (e.g., alumina) or purification by recrystallization.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the expected impact of different reaction parameters on the synthesis of ethyl 3-(arylamino)-3,3-difluoropropanoate.

Table 1: Effect of Aniline Substituent on Reactivity

Aniline Substituent Electronic Effect Expected Reactivity Example
-OCH₃Electron-DonatingHighp-Anisidine
-CH₃Electron-DonatingModerate-Highp-Toluidine
-HNeutralModerateAniline
-ClElectron-WithdrawingLow-Moderatep-Chloroaniline
-NO₂Strongly Electron-WithdrawingVery Lowp-Nitroaniline

Table 2: Common Solvents and Their Properties for Nucleophilic Substitution

Solvent Type Dielectric Constant (ε) General Recommendation
Acetonitrile (ACN)Polar Aprotic37.5Good starting point.
N,N-Dimethylformamide (DMF)Polar Aprotic36.7Excellent for dissolving a wide range of reactants; good for sluggish reactions.
Dimethyl sulfoxide (DMSO)Polar Aprotic46.7Very polar; can significantly accelerate SN2 reactions, but can be difficult to remove.
Tetrahydrofuran (THF)Polar Aprotic7.6Less polar; may be suitable for more reactive anilines.
EthanolPolar Protic24.6Not recommended due to potential for competing reaction.

Experimental Protocols

Protocol 1: General Procedure for Direct Nucleophilic Substitution

This protocol provides a general starting point for the reaction. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substituted anilines.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted aniline (1.2 equivalents) and a non-nucleophilic base such as potassium carbonate (2.0 equivalents).

    • Add a dry, polar aprotic solvent (e.g., acetonitrile or DMF) to the flask.

    • Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Electrophile:

    • Add this compound (1.0 equivalent) to the reaction mixture dropwise.

  • Reaction:

    • Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the aniline.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination (Alternative Method)

This method is an alternative for anilines that show low reactivity in direct substitution.

  • Reaction Setup:

    • To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., cesium carbonate, 1.5 equivalents).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add the substituted aniline (1.2 equivalents), this compound (1.0 equivalent), and a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction:

    • Heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Follow the work-up and purification procedures outlined in Protocol 1.

Mandatory Visualization

Troubleshooting_Workflow start Low or No Conversion check_aniline Check Aniline Reactivity (Electron-Donating/Withdrawing Groups?) start->check_aniline ewg Electron-Withdrawing Group Present check_aniline->ewg Yes edg Electron-Donating Group Present check_aniline->edg No increase_temp Increase Reaction Temperature ewg->increase_temp check_conditions Review Other Reaction Conditions edg->check_conditions stronger_base Use Stronger Non-Nucleophilic Base (e.g., Cs₂CO₃) increase_temp->stronger_base polar_solvent Switch to More Polar Aprotic Solvent (e.g., DMF, DMSO) stronger_base->polar_solvent pd_catalysis Consider Palladium-Catalyzed Cross-Coupling polar_solvent->pd_catalysis solvent_issue Solvent Appropriate? (Polar Aprotic?) check_conditions->solvent_issue solvent_issue->polar_solvent No temp_issue Temperature Sufficient? solvent_issue->temp_issue Yes temp_issue->increase_temp No base_issue Base Appropriate? (Non-nucleophilic?) temp_issue->base_issue Yes base_issue->stronger_base No success Successful Reaction base_issue->success Yes

Caption: Troubleshooting workflow for low conversion in the reaction.

Logical_Relationships cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcomes Outcomes Aniline Substituted Aniline Yield Product Yield Aniline->Yield Increases with EDG Decreases with EWG Electrophile This compound Electrophile->Yield Solvent Solvent (Polar Aprotic) Solvent->Yield Polar aprotic increases rate Base Base (Non-nucleophilic) Base->Yield Stronger base can increase rate Side_Products Side Products Base->Side_Products Strong/nucleophilic base can increase elimination Temperature Temperature Temperature->Yield Increases rate Temperature->Side_Products High temp can increase elimination

Caption: Logical relationships between reactants, conditions, and outcomes.

Purification of products from "Ethyl 3-bromo-3,3-difluoropropanoate" reactions by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of reaction products derived from "Ethyl 3-bromo-3,3-difluoropropanoate" by column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of products from reactions involving "this compound," such as the Reformatsky reaction leading to β-hydroxy esters and the synthesis of β-lactams.

Problem Possible Cause Suggested Solution
Poor Separation of Product from Starting Material The polarity of the mobile phase is too high, causing both the starting material and the product to elute quickly and close together.Decrease the polarity of the eluent. A common mobile phase for these types of compounds is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
Co-elution of Diastereomers Diastereomers often have very similar polarities, making them difficult to separate on standard silica gel.- Optimize Mobile Phase: Experiment with different solvent systems. Sometimes, switching to a different solvent system, such as dichloromethane/methanol or toluene/ethyl acetate, can improve separation. - Use a Different Stationary Phase: Consider using a stationary phase with different selectivity, such as alumina (neutral or basic) or a fluorinated stationary phase. - High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC with a chiral or specialized column may be necessary.
Product Degradation on the Column The acidic nature of silica gel can cause degradation of sensitive products, such as some β-lactams or compounds with acid-labile functional groups.- Deactivate Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites. - Use an Alternative Stationary Phase: Employ a less acidic stationary phase like neutral alumina or Florisil.
Low Product Recovery The product is highly polar and is irreversibly adsorbing to the silica gel.- Increase Eluent Polarity: Use a more polar mobile phase, such as a higher concentration of ethyl acetate or methanol in the eluent system. - Add a Modifier: For highly polar or acidic compounds, adding a small amount of acetic acid or trifluoroacetic acid (TFA) to the mobile phase can improve elution. - Dry Loading: If the compound is not very soluble in the eluent, dry loading onto silica gel or Celite can improve recovery and resolution.
Streaking or Tailing of Spots on TLC and Column - The sample is overloaded on the TLC plate or column. - The compound is interacting strongly with the stationary phase. - The compound is not fully dissolved in the mobile phase.- Reduce Sample Load: Use a more dilute sample for TLC analysis and load less material onto the column. - Modify Mobile Phase: Add a small amount of a more polar solvent (e.g., methanol) or an acid/base modifier to the eluent to reduce strong interactions. - Ensure Solubility: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble before loading it onto the column.
Difficulty Visualizing Spots on TLC Fluorinated compounds can sometimes be difficult to visualize using standard UV light or common stains.- UV Shadowing: Many fluorinated compounds can be visualized under short-wave (254 nm) UV light as dark spots on a fluorescent green background. - Staining: Use a more general and robust stain like potassium permanganate or a p-anisaldehyde solution, which can often visualize a wider range of compounds. For compounds with specific functional groups, other stains might be more effective.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the purification of a product from a Reformatsky reaction using this compound?

A good starting point for the purification of β-hydroxy esters from a Reformatsky reaction is a mixture of hexane and ethyl acetate. A typical starting ratio would be in the range of 9:1 to 4:1 (hexane:ethyl acetate). The polarity can be gradually increased by adding more ethyl acetate to elute the more polar product after the less polar starting materials and byproducts have been washed off the column.

Q2: How can I effectively separate the desired β-hydroxy ester from unreacted aldehyde and the starting bromoester?

The unreacted aldehyde and this compound are generally less polar than the desired β-hydroxy ester product. Therefore, using a mobile phase of relatively low polarity (e.g., 10-20% ethyl acetate in hexane) should allow for the elution of the starting materials first. The more polar product can then be eluted by increasing the polarity of the mobile phase.

Q3: What are some common byproducts in a Reformatsky reaction with this compound that I should look out for during purification?

Common byproducts can include self-condensation products of the starting ester, dehydration products of the desired β-hydroxy ester (forming an α,β-unsaturated ester), and unreacted starting materials. These byproducts will have different polarities and can typically be separated by carefully optimizing the mobile phase composition during column chromatography.

Q4: I am synthesizing a 3,3-difluoro-β-lactam. What are the key considerations for its purification by column chromatography?

β-lactams can be sensitive to the acidic nature of silica gel. It is often advisable to use deactivated silica gel (by pre-treating with a base like triethylamine) or to use a neutral stationary phase like alumina. The polarity of β-lactams can vary significantly based on the substituents on the ring, so a range of mobile phase polarities (e.g., from 10% to 50% ethyl acetate in hexane) should be screened by TLC to find the optimal separation conditions.

Q5: How do I monitor the progress of my column chromatography if the spots are faint on the TLC plate?

If UV visualization is weak, try using a chemical stain. A potassium permanganate stain is a good general-purpose choice that reacts with many functional groups. If the concentration of the compound in the collected fractions is too low to be detected by TLC, you can try concentrating a small aliquot of several fractions together and then spotting this more concentrated sample on the TLC plate.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Preparation of the Column:

    • Select a glass column of an appropriate size for the amount of crude product to be purified.

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (approximately 1 cm) on top of the cotton plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another layer of sand (approximately 0.5 cm) on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (ideally the mobile phase or a solvent in which the compound is highly soluble).

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Analysis of Fractions:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.

    • Combine the pure fractions containing the product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

Experimental Workflow for Column Chromatography

experimental_workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis prep_column Prepare Slurry and Pack Column load_sample Load Crude Sample prep_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Isolated Pure Product evaporate->product

Caption: Workflow for a typical column chromatography purification.

Troubleshooting Logic for Poor Separation

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation Observed cause1 Incorrect Mobile Phase Polarity start->cause1 cause2 Co-eluting Impurities start->cause2 cause3 Column Overloading start->cause3 solution1a Decrease Polarity (if too fast) cause1->solution1a solution1b Increase Polarity (if too slow) cause1->solution1b solution2 Change Solvent System or Stationary Phase cause2->solution2 solution3 Reduce Sample Amount cause3->solution3 end end solution1a->end Improved Separation solution1b->end solution2->end solution3->end

Caption: Troubleshooting logic for addressing poor separation in column chromatography.

Technical Support Center: Reaction Monitoring of Ethyl 3-bromo-3,3-difluoropropanoate by TLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-bromo-3,3-difluoropropanoate. The focus is on monitoring its reactions using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile building block in organic synthesis. Common reactions include:

  • Nucleophilic Substitution: The bromide is a good leaving group, readily displaced by nucleophiles. A typical example is the reaction with sodium azide to form ethyl 3-azido-3,3-difluoropropanoate.

  • Reduction: The ester and/or the carbon-bromine bond can be reduced. For instance, using a reducing agent like Diisobutylaluminium hydride (DIBAL-H) can reduce the ester to an aldehyde or alcohol.

  • Reformatsky and Related Reactions: As an α-halo ester, it can participate in Reformatsky-type reactions with carbonyl compounds in the presence of a metal like zinc to form β-hydroxy esters.

Q2: How can I visualize spots of this compound and its products on a TLC plate?

A2: this compound and many of its aliphatic derivatives lack a strong chromophore, making visualization by UV light alone often challenging.[1][2][3][4] A combination of methods is recommended:

  • UV Light (254 nm): While not always effective for the starting material, some products or impurities might be UV-active. It's a quick, non-destructive first check.[1][2][3]

  • Potassium Permanganate (KMnO4) Stain: This is an excellent general stain for compounds that can be oxidized. It will visualize a wide range of functional groups.

  • p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to produce colored spots upon heating.[1]

  • Iodine Chamber: Exposing the plate to iodine vapor can visualize many organic compounds, which appear as brown spots.[2][4]

Q3: Why is 19F NMR important for monitoring reactions of this compound?

A3: 19F NMR is a powerful tool for analyzing fluorinated compounds for several reasons:[5][6][7]

  • High Sensitivity: The 19F nucleus is nearly as sensitive as 1H, leading to strong signals and shorter acquisition times.

  • Wide Chemical Shift Range: The chemical shifts in 19F NMR are very sensitive to the electronic environment, making it an excellent probe for structural changes near the fluorine atoms.[5]

  • No Background Signal: There are typically no interfering background signals in the 19F NMR spectrum.[7]

  • Clear Indication of Reaction: A change in the chemical environment of the CF2 group will result in a clear change in the 19F NMR spectrum, providing a definitive indicator of reaction progress.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause Solution
No spots are visible under UV light. The starting material and product are not UV-active.Use a chemical stain for visualization, such as potassium permanganate or p-anisaldehyde.[1]
Spots are streaking or tailing. The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The compound is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.
The Rf value is too high (spots run with the solvent front). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).
The Rf value is too low (spots remain at the baseline). The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to hexane ratio).
Nuclear Magnetic Resonance (NMR) Troubleshooting
Problem Possible Cause Solution
Rolling or distorted baseline in 19F NMR. Large spectral width was used for acquisition.Optimize the spectral width to cover only the region of interest.
Incorrect phasing.Carefully re-phase the spectrum manually. Avoid large first-order phase corrections.[5]
Poor signal-to-noise ratio in 19F NMR. Insufficient number of scans.Increase the number of scans to improve the signal-to-noise ratio.
Low sample concentration.Use a more concentrated sample if possible.
Complex multiplets in 1H NMR. Coupling to fluorine atoms (JHF).This is expected. The multiplicity and coupling constants provide valuable structural information. Consider acquiring a 1H{19F} decoupled spectrum to simplify the proton signals.
Unexpected peaks in the spectrum. Presence of impurities or residual solvent.Compare the spectrum to that of the starting material and known solvent peaks. Purify the sample if necessary.

Experimental Protocols

General Protocol for TLC Monitoring
  • Prepare the Eluent: A common starting point for non-polar to moderately polar compounds is a mixture of hexane and ethyl acetate. A 4:1 or 9:1 hexane:ethyl acetate mixture is a good starting point.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: On the baseline, apply small spots of:

    • The starting material (SM).

    • A co-spot (starting material and reaction mixture spotted on top of each other).

    • The reaction mixture (RM).

  • Develop the Plate: Place the TLC plate in a developing chamber containing the eluent, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp and/or a chemical stain.

  • Analyze the Results: The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane, and a new product spot is observed.

General Protocol for NMR Sample Preparation
  • Withdraw a Sample: Take a small aliquot (a few drops) from the reaction mixture.

  • Remove Solvent: If the reaction solvent is not deuterated, evaporate the solvent under reduced pressure.

  • Dissolve in Deuterated Solvent: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl3).

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Acquire Spectra: Acquire 1H, 13C, and 19F NMR spectra.

Quantitative Data

Table 1: Illustrative TLC Data for a Nucleophilic Substitution Reaction

Reaction: this compound + NaN3 → Ethyl 3-azido-3,3-difluoropropanoate

CompoundEluent System (Hexane:Ethyl Acetate)Approximate Rf Value
This compound9:10.4
Ethyl 3-azido-3,3-difluoropropanoate9:10.3

Note: Rf values are illustrative and can vary depending on the specific TLC plate, chamber saturation, and temperature.

Table 2: Illustrative NMR Data (in CDCl3)

Compound1H NMR (δ, ppm)13C NMR (δ, ppm) (Illustrative)19F NMR (δ, ppm) (Illustrative)
This compound 4.25 (q, 2H), 3.45 (t, 2H), 1.30 (t, 3H)165 (C=O), 115 (t, JCF ≈ 250 Hz, CF2), 62 (OCH2), 40 (t, JCF ≈ 25 Hz, CH2), 14 (CH3)-60 (t, JHF ≈ 15 Hz)
Ethyl 3-azido-3,3-difluoropropanoate 4.24 (q, 2H), 3.04 (t, 2H), 1.30 (t, 3H)[6]166 (C=O), 118 (t, JCF ≈ 260 Hz, CF2), 63 (OCH2), 55 (t, JCF ≈ 30 Hz, CH2), 14 (CH3)-75 (t, JHF ≈ 12 Hz)

Note: 13C and 19F NMR data are illustrative and based on typical chemical shifts for similar structures. Actual values may vary.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_eluent Prepare Eluent spot_plate Spot Plate (SM, Co, RM) prep_eluent->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize Visualize (UV/Stain) develop_plate->visualize interpret Interpret Results visualize->interpret

Caption: Workflow for monitoring a reaction using TLC.

Troubleshooting_Logic cluster_tlc TLC Issue cluster_nmr NMR Issue start Reaction Monitoring Issue tlc_issue Problem with TLC? start->tlc_issue nmr_issue Problem with NMR? start->nmr_issue no_spots No Spots Visible? tlc_issue->no_spots Yes streaking Streaking/Tailing? tlc_issue->streaking Yes bad_rf Rf Too High/Low? tlc_issue->bad_rf Yes use_stain Use Chemical Stain no_spots->use_stain Yes dilute_sample Dilute Sample streaking->dilute_sample Yes adjust_eluent Adjust Eluent Polarity bad_rf->adjust_eluent Yes bad_baseline Distorted Baseline? nmr_issue->bad_baseline Yes poor_sn Poor S/N? nmr_issue->poor_sn Yes rephase Re-phase Spectrum bad_baseline->rephase Yes more_scans Increase Scans poor_sn->more_scans Yes

Caption: Troubleshooting decision tree for TLC and NMR analysis.

References

Overcoming solubility issues with "Ethyl 3-bromo-3,3-difluoropropanoate" in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 3-bromo-3,3-difluoropropanoate (CAS No. 105836-29-1). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this versatile reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on the principles of "like dissolves like," this compound, a fluorinated ester, is expected to be more soluble in polar aprotic and some nonpolar organic solvents. Due to the presence of the polar ester group and the electronegative fluorine and bromine atoms, it exhibits moderate polarity.

Q2: In which common organic solvents is this compound typically soluble?

  • Ethers: Tetrahydrofuran (THF), Diethyl ether (Et₂O)

  • Aromatic Hydrocarbons: Toluene, Benzene

  • Halogenated Solvents: Dichloromethane (DCM), Chloroform

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

It is generally less soluble in highly polar protic solvents like water and lower alcohols (e.g., methanol, ethanol).

Q3: Are there any known incompatibilities or stability issues with certain solvents?

This compound is generally stable under normal laboratory conditions. However, prolonged exposure to strong nucleophiles, strong bases, or highly protic environments, especially at elevated temperatures, may lead to degradation or undesired side reactions. It is recommended to use anhydrous solvents, particularly for moisture-sensitive reactions like the Reformatsky reaction.

Q4: What is a common application of this compound?

A primary application is in the Reformatsky reaction for the synthesis of β-hydroxy esters. In this reaction, the compound reacts with a carbonyl compound (aldehyde or ketone) in the presence of zinc metal to form a zinc enolate, which then adds to the carbonyl group.

Troubleshooting Guide: Overcoming Solubility Issues

This guide addresses common problems encountered when dissolving this compound.

Problem Possible Cause Recommended Solution
Compound is not dissolving or is dissolving very slowly. Incorrect solvent choice. The polarity of the solvent may not be suitable.Refer to the recommended solvents list in the FAQs. For non-polar reaction conditions, try toluene or diethyl ether. For more polar conditions, consider THF, DCM, or DMF.
Low temperature. Solubility often decreases at lower temperatures.Gently warm the mixture. A water bath can be used to maintain a consistent temperature. Avoid excessive heat to prevent potential degradation.
Insufficient solvent volume. The concentration may be too high for the chosen solvent.Add more solvent in small increments until the compound fully dissolves.
A cloudy or hazy solution is observed. Presence of moisture. The compound or solvent may not be anhydrous, leading to hydrolysis or side reactions.Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, which can be obtained commercially or dried using appropriate methods (e.g., molecular sieves).
Incomplete dissolution. Small, undissolved particles may be suspended in the solvent.Use sonication to aid dissolution. A brief period in an ultrasonic bath can help break up aggregates and improve solubility.
The solution has an unexpected color. Impurities in the compound or solvent. Ensure the purity of both the this compound and the solvent. If necessary, purify the solvent before use.
Degradation of the compound. This may occur with prolonged storage or exposure to incompatible substances.Use fresh material and store it according to the manufacturer's recommendations, typically in a cool, dry, and dark place.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound for Reaction Setup

This protocol provides a general method for preparing a solution of this compound for use in a typical organic synthesis reaction.

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., THF, Toluene, DCM)

  • Oven-dried glassware (e.g., round-bottom flask, graduated cylinder)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ensure all glassware is thoroughly dried in an oven and allowed to cool to room temperature under a stream of inert gas.

  • To a round-bottom flask equipped with a magnetic stir bar, add the desired volume of the anhydrous solvent under an inert atmosphere.

  • While stirring, slowly add the required amount of this compound to the solvent.

  • Continue stirring at room temperature until the solid is completely dissolved.

  • If dissolution is slow, the flask may be gently warmed in a water bath.

  • Once a clear, homogeneous solution is obtained, it is ready for the subsequent reaction steps.

Protocol 2: Synthesis of a β-Hydroxy Ester via the Reformatsky Reaction

This protocol outlines a general procedure for the synthesis of a β-hydroxy ester using this compound.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Activated Zinc powder

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic extraction solvent (e.g., Diethyl ether or Ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place activated zinc powder under a nitrogen atmosphere.

  • Add anhydrous THF to the flask.

  • A solution of the aldehyde or ketone and this compound in anhydrous THF is prepared in the dropping funnel.

  • A small portion of this solution is added to the stirred zinc suspension. The reaction is initiated, which is often indicated by a gentle reflux.

  • Once the reaction has started, the remaining solution from the dropping funnel is added at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure completion (monitor by TLC).

  • The reaction is then cooled in an ice bath and quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The resulting mixture is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude β-hydroxy ester.

  • The crude product can be purified by column chromatography on silica gel.

Visualizing Experimental Workflows

General Dissolution Workflow

The following diagram illustrates the logical steps for successfully dissolving this compound.

DissolutionWorkflow Start Start SelectSolvent Select Appropriate Anhydrous Solvent Start->SelectSolvent PrepareGlassware Prepare Dry Glassware SelectSolvent->PrepareGlassware AddSolvent Add Solvent to Flask PrepareGlassware->AddSolvent AddCompound Add Ethyl 3-bromo-3,3- difluoropropanoate AddSolvent->AddCompound Stir Stir at Room Temperature AddCompound->Stir CheckDissolution Check for Complete Dissolution Stir->CheckDissolution ApplyHeat Gently Warm (Optional) CheckDissolution->ApplyHeat No Sonicate Sonicate (Optional) CheckDissolution->Sonicate No SolutionReady Homogeneous Solution Ready for Use CheckDissolution->SolutionReady Yes Troubleshoot Troubleshoot (See Guide) CheckDissolution->Troubleshoot Persistent Issue ApplyHeat->Stir Sonicate->Stir ReformatskyWorkflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Start: Prepare Anhydrous Apparatus & Reagents ActivateZinc Activate Zinc Powder Start->ActivateZinc PrepareSolution Prepare Solution of Aldehyde/Ketone & this compound in Anhydrous THF Start->PrepareSolution InitiateReaction Initiate Reaction by Adding a Small Aliquot to Zinc ActivateZinc->InitiateReaction PrepareSolution->InitiateReaction Addition Controlled Addition of Reagent Solution InitiateReaction->Addition Reflux Maintain Gentle Reflux Addition->Reflux Monitor Monitor Reaction (e.g., TLC) Reflux->Monitor Quench Quench with Saturated Aqueous NH4Cl Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Obtain Pure β-Hydroxy Ester Purify->End

"Ethyl 3-bromo-3,3-difluoropropanoate" reaction temperature and time optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 3-bromo-3,3-difluoropropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Two primary synthetic strategies are commonly considered for the preparation of this compound:

  • Free-Radical Bromination of Ethyl 3,3-difluoropropanoate: This method involves the substitution of a hydrogen atom with a bromine atom at the 3-position of the starting ester. This reaction is typically initiated by light or a radical initiator.

  • Addition of Hydrogen Bromide (HBr) to Ethyl 3,3-difluoroacrylate: This is an electrophilic addition reaction where HBr is added across the double bond of the acrylate precursor.

Q2: I am not getting any product from the free-radical bromination of Ethyl 3,3-difluoropropanoate. What could be the issue?

A2: Several factors could contribute to a lack of product formation. Consider the following:

  • Initiator Activity: Ensure your radical initiator (e.g., AIBN) is fresh and has been stored correctly.

  • Light Source: If using photo-initiation, verify that your lamp is emitting at the correct wavelength and is of sufficient intensity.

  • Reaction Temperature: The reaction may require a specific temperature range to initiate and sustain the radical chain reaction. See the temperature optimization table below.

  • Inhibitors: The presence of radical inhibitors (e.g., oxygen, certain impurities) can quench the reaction. Ensure your reaction is performed under an inert atmosphere.

Q3: My HBr addition to Ethyl 3,3-difluoroacrylate is giving me a mixture of products. How can I improve the selectivity?

A3: The formation of regioisomers is a common challenge in the addition of HBr to unsymmetrical alkenes.

  • Markovnikov vs. Anti-Markovnikov Addition: The regioselectivity is influenced by the reaction mechanism. Peroxides or other radical initiators favor anti-Markovnikov addition, while their absence typically leads to the Markovnikov product. Carefully control your reaction conditions to favor the desired isomer.

  • Solvent Effects: The polarity of the solvent can influence the stability of carbocation intermediates and thus the product distribution.

Troubleshooting Guides

Issue 1: Low Yield in Free-Radical Bromination
Potential Cause Troubleshooting Steps
Insufficient brominating agentIncrease the molar equivalents of N-Bromosuccinimide (NBS) or bromine.
Inefficient radical initiationIncrease the amount of initiator or the intensity of the light source.
Sub-optimal reaction temperatureRefer to the temperature optimization data below to select the ideal temperature.
Short reaction timeIncrease the reaction time and monitor the progress by GC-MS or NMR.
Product decompositionOver-bromination can occur. Monitor the reaction closely and stop it once the starting material is consumed.
Issue 2: Incomplete Reaction in HBr Addition
Potential Cause Troubleshooting Steps
Insufficient HBrEnsure a sufficient concentration of HBr is present in the reaction mixture.
Low reaction temperatureThe reaction may be too slow at lower temperatures. Consider a moderate increase in temperature.
Poor solubilityEnsure the starting material is fully dissolved in the chosen solvent.
Short reaction timeAllow the reaction to proceed for a longer duration and monitor its progress.

Experimental Protocols

Method 1: Free-Radical Bromination of Ethyl 3,3-difluoropropanoate

General Procedure: To a solution of Ethyl 3,3-difluoropropanoate in a suitable solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile - AIBN). The reaction mixture is then heated to reflux and irradiated with a UV lamp for a specified time. The reaction progress should be monitored by analytical techniques such as GC-MS or NMR. After completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.

Method 2: Addition of HBr to Ethyl 3,3-difluoroacrylate

A specific, optimized protocol for the addition of HBr to Ethyl 3,3-difluoroacrylate to yield this compound is not available in the searched literature. A general procedure for HBr addition to activated alkenes can be used as a starting point.

General Procedure: Ethyl 3,3-difluoroacrylate is dissolved in a suitable solvent and cooled in an ice bath. A solution of HBr in acetic acid or a stream of HBr gas is then passed through the solution. The reaction is stirred at a low temperature for a set period. The progress of the reaction should be monitored. Upon completion, the reaction is quenched, and the product is extracted, dried, and purified.

Data Presentation

Due to the lack of specific experimental data in the search results for the synthesis of this compound, the following tables represent hypothetical optimization data based on general principles of these reaction types.

Table 1: Hypothetical Temperature Optimization for Free-Radical Bromination

EntryTemperature (°C)Reaction Time (h)Conversion (%)
160435
270460
380 (reflux)485
490482 (decomposition observed)

Table 2: Hypothetical Time Optimization for Free-Radical Bromination at 80°C

EntryTemperature (°C)Reaction Time (h)Conversion (%)
180255
280485
380686
480885

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine Ethyl 3,3-difluoropropanoate, NBS, and AIBN in Solvent start->reactants atmosphere Establish Inert Atmosphere reactants->atmosphere heat Heat to Reflux (e.g., 80°C) atmosphere->heat irradiate Irradiate with UV Lamp heat->irradiate monitor Monitor by GC-MS/NMR irradiate->monitor cool Cool to Room Temperature monitor->cool filter Filter Succinimide cool->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by Distillation/ Column Chromatography concentrate->purify end Pure this compound purify->end

Caption: Workflow for Free-Radical Bromination.

troubleshooting_workflow cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low or No Product Formation check_initiator Check Initiator/Light Source start->check_initiator check_temp Verify Reaction Temperature start->check_temp check_atmosphere Ensure Inert Atmosphere start->check_atmosphere check_reagents Confirm Reagent Stoichiometry start->check_reagents replace_initiator Use Fresh Initiator/ Increase Light Intensity check_initiator->replace_initiator optimize_temp Adjust Temperature check_temp->optimize_temp degas_solvent Degas Solvent/Purge with N2/Ar check_atmosphere->degas_solvent adjust_equivalents Adjust Reagent Equivalents check_reagents->adjust_equivalents end Improved Yield replace_initiator->end optimize_temp->end degas_solvent->end adjust_equivalents->end

Caption: Troubleshooting Low Yield Issues.

Preventing hydrolysis of "Ethyl 3-bromo-3,3-difluoropropanoate" during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of "Ethyl 3-bromo-3,3-difluoropropanoate" during experimental workup.

Troubleshooting Guides

Issue 1: Significant Product Loss Detected After Aqueous Workup

Symptoms:

  • Low yield of this compound.

  • Presence of a water-soluble, acidic impurity in the aqueous layer, identified as 3-bromo-3,3-difluoropropanoic acid.

Root Cause Analysis: The electron-withdrawing nature of the two fluorine atoms on the α-carbon increases the electrophilicity of the carbonyl carbon in this compound, making it more susceptible to nucleophilic attack by water (hydrolysis), especially under basic or strongly acidic conditions.

Troubleshooting Steps:

  • pH Control:

    • Problem: The aqueous wash solution is basic (pH > 8) or strongly acidic (pH < 4).

    • Solution: Maintain the pH of all aqueous solutions between 6 and 7. Use a saturated solution of a mild buffer like sodium bicarbonate with caution, or preferably, use only brine and deionized water for washing.

  • Temperature Management:

    • Problem: The workup is performed at room temperature or higher.

    • Solution: Conduct all steps of the aqueous workup at a reduced temperature (0-5 °C) to decrease the rate of hydrolysis. Pre-cool all aqueous solutions and perform extractions in an ice bath.

  • Minimizing Contact Time:

    • Problem: Prolonged exposure of the organic layer to the aqueous phase.

    • Solution: Perform the extraction and separation steps as quickly as possible. Avoid letting the layers sit in the separatory funnel for extended periods.

  • Solvent Choice:

    • Problem: Use of water-miscible organic solvents that can carry water into the organic phase.

    • Solution: Use water-immiscible solvents like diethyl ether, ethyl acetate, or dichloromethane for extraction. If the reaction was performed in a water-miscible solvent like THF or acetonitrile, remove it under reduced pressure before the aqueous workup.[1][2]

Issue 2: Formation of an Emulsion During Extraction

Symptoms:

  • Difficulty in separating the organic and aqueous layers.

  • A cloudy or milky interface between the two layers.

Root Cause Analysis: Emulsions can form due to the presence of acidic byproducts acting as surfactants, especially when a basic wash is used, or due to high concentrations of dissolved salts.

Troubleshooting Steps:

  • Brine Addition:

    • Solution: Add a small amount of saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

  • Filtration:

    • Solution: If solid particulates are causing the emulsion, filter the entire mixture through a pad of Celite or glass wool.

  • Gentle Mixing:

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.

  • Patience and Temperature:

    • Solution: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, gentle warming or cooling can aid in layer separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of hydrolysis of this compound?

A1: The primary cause is the reaction of the ester with water, which is significantly accelerated by the presence of acid or, more commonly, base. The two fluorine atoms on the carbon adjacent to the carbonyl group make the carbonyl carbon highly electrophilic and thus more prone to nucleophilic attack by water.

Q2: At what pH range is this compound most stable during an aqueous workup?

A2: The ester is most stable in a neutral to slightly acidic pH range (approximately pH 5-7). Both strongly acidic and, particularly, basic conditions will catalyze its hydrolysis to 3-bromo-3,3-difluoropropanoic acid.

Q3: Can I use a sodium bicarbonate wash to neutralize an acidic reaction mixture?

A3: While a dilute and cold sodium bicarbonate solution can be used to neutralize excess acid, it should be done with extreme caution and as rapidly as possible. The transient basic environment can promote ester hydrolysis. It is often safer to wash with cold, deionized water followed by cold brine.

Q4: Are there alternatives to a traditional aqueous workup?

A4: Yes, if your product is particularly sensitive to hydrolysis, a non-aqueous workup is recommended. This can involve filtering the reaction mixture through a plug of silica gel or alumina, eluting with an appropriate organic solvent to separate the desired product from salts and polar impurities.

Q5: What are the signs of this compound degradation on a TLC plate?

A5: The primary hydrolysis product, 3-bromo-3,3-difluoropropanoic acid, is significantly more polar than the parent ester. On a TLC plate, you would observe a new spot with a much lower Rf value that may streak, characteristic of a carboxylic acid.

Quantitative Data Summary

The following table provides an illustrative summary of the relative hydrolysis rates of this compound under different conditions. Note that these are estimated relative rates for comparison purposes.

pH of Aqueous WashTemperature (°C)Relative Contact TimeEstimated Relative Rate of Hydrolysis
3251x5
7251x1
9251x50
751x0.2
951x10
9252x100

Experimental Protocols

Protocol 1: Hydrolysis-Minimizing Aqueous Workup
  • Reaction Quenching: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Solvent Removal (if applicable): If the reaction was conducted in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure.

  • Dilution: Dilute the cooled residue with a pre-chilled, water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).[2]

  • Washing:

    • Transfer the organic solution to a separatory funnel.

    • Wash the organic layer once with pre-chilled deionized water. Perform the wash quickly by inverting the funnel 3-4 times and immediately separating the layers.

    • Wash the organic layer once with pre-chilled saturated sodium chloride (brine) solution to aid in the removal of water.

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Protocol 2: Non-Aqueous Workup
  • Solvent Removal: Concentrate the reaction mixture to dryness under reduced pressure.

  • Suspension: Suspend the residue in a minimal amount of a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).

  • Filtration: Prepare a short plug of silica gel in a fritted funnel or a pipette.

  • Elution: Pass the suspension through the silica plug. Wash the silica plug with additional solvent to ensure all of the desired product is eluted, leaving polar impurities and salts on the silica.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the product.

Visualizations

Hydrolysis_Mechanism cluster_ester This compound cluster_nucleophile Nucleophile cluster_intermediate Tetrahedral Intermediate cluster_products Hydrolysis Products Ester R-C(=O)O-Et (R = CHBrF2) Intermediate R-C(O-)(OH)-O-Et Ester->Intermediate Nucleophilic Attack Water H2O Water->Intermediate Hydroxide OH- (Base Catalyzed) Hydroxide->Intermediate Acid R-C(=O)OH (3-bromo-3,3-difluoropropanoic acid) Intermediate->Acid Elimination of Ethoxide Ethanol EtOH Intermediate->Ethanol

Caption: Mechanism of Hydrolysis for this compound.

Workup_Decision_Tree Start Reaction Complete CheckSensitivity Is the product highly sensitive to hydrolysis? Start->CheckSensitivity AqueousWorkup Perform Hydrolysis-Minimizing Aqueous Workup CheckSensitivity->AqueousWorkup No/Moderate NonAqueousWorkup Perform Non-Aqueous Workup (Silica Plug Filtration) CheckSensitivity->NonAqueousWorkup Yes CheckpH Is pH control critical? AqueousWorkup->CheckpH FinalProduct Isolate Product NonAqueousWorkup->FinalProduct NeutralWash Use only cold water and brine washes CheckpH->NeutralWash Yes CautiousBase Use dilute, cold NaHCO3 with caution CheckpH->CautiousBase No NeutralWash->FinalProduct CautiousBase->FinalProduct

Caption: Decision Tree for Selecting a Workup Procedure.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation A Complete Reaction B Cool to 0-5 °C A->B C Dilute with Organic Solvent B->C D Wash with Cold Aqueous Solution C->D E Separate Layers D->E F Dry Organic Layer (e.g., Na2SO4) E->F G Filter F->G H Concentrate in vacuo G->H I Crude Product H->I

Caption: Workflow for a Hydrolysis-Minimizing Aqueous Workup.

References

"Ethyl 3-bromo-3,3-difluoropropanoate" catalyst selection for improved yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Ethyl 3-bromo-3,3-difluoropropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.

Catalyst Selection for Improved Yield: A Comparative Overview

The selection of an appropriate catalyst is crucial for maximizing the yield and minimizing side products in the synthesis of this compound. While specific catalytic systems for the direct synthesis of the 3,3-difluoro isomer are not extensively documented in publicly available literature, data from the synthesis of the closely related isomer, Ethyl 3-bromo-2,2-difluoropropionate, suggests the efficacy of Lewis acid catalysis.

CatalystSubstrateReported Yield (%)Reaction ConditionsReference
Magnesium Bromide (MgBr₂)2,2,3,3-Tetrafluorooxetane and Diethyl ether810 - 20°C, 3 hours, Inert atmosphere[1]

Note: The data above pertains to the synthesis of Ethyl 3-bromo-2,2-difluoropropionate. Researchers should consider this a starting point for optimization studies for the 3,3-difluoro isomer.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of halogenated and fluorinated esters, providing potential causes and recommended solutions.

Q1: Why is my reaction yield consistently low?

Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Reagents:

    • Lewis Acid Catalyst: Ensure the Lewis acid (e.g., Magnesium Bromide) is anhydrous. Moisture can deactivate the catalyst. Consider using freshly opened reagents or drying them before use.

    • Starting Materials: Verify the purity of your starting materials. Impurities can interfere with the reaction.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature is critical. For the related 2,2-difluoro isomer, a temperature range of 0-20°C was effective.[1] A temperature that is too high can lead to side reactions and decomposition, while a temperature that is too low may result in an incomplete reaction.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times can promote the formation of byproducts.

  • Presence of Water:

    • Fluorination and bromination reactions are often sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Q2: I am observing multiple spots on my TLC/peaks in my GC-MS, indicating the presence of impurities. What are the likely side products?

The formation of multiple products is a common challenge. Potential side products could include:

  • Over-brominated species: Formation of di- or tri-brominated compounds. To mitigate this, control the stoichiometry of the brominating agent carefully and add it slowly to the reaction mixture.

  • Elimination products: Formation of α,β-unsaturated esters due to the elimination of HBr. This can often be minimized by maintaining a low reaction temperature and using a non-nucleophilic base if a base is required.

  • Hydrolysis products: If water is present, the ester can hydrolyze to the corresponding carboxylic acid. Ensure anhydrous conditions are maintained throughout the experiment.

Q3: The reaction appears to have stalled and is not proceeding to completion. What should I do?

A stalled reaction can be frustrating. Here are a few steps to consider:

  • Re-evaluate Catalyst Activity: If you suspect catalyst deactivation, consider adding an additional portion of the catalyst to the reaction mixture.

  • Increase Temperature (with caution): Gradually increasing the reaction temperature may help to drive the reaction forward. However, monitor closely for the formation of impurities.

  • Check Reagent Addition Order: The order in which reagents are added can be critical. Ensure you are following a validated protocol.

Experimental Protocols

Key Experiment: Synthesis of Ethyl 3-bromo-2,2-difluoropropionate (Isomer)

  • Methodology: To a solution of 2,2,3,3-tetrafluorooxetane in diethyl ether at 0°C under an inert atmosphere, magnesium bromide is added portion-wise. The reaction mixture is stirred and allowed to warm to 20°C over a period of 3 hours. The reaction is then quenched with a saturated aqueous solution. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified by distillation to yield Ethyl 3-bromo-2,2-difluoropropionate.[1]

Researchers should adapt this protocol for the synthesis of the 3,3-difluoro isomer, carefully optimizing reagent stoichiometry, temperature, and reaction time.

Logical Workflow for Synthesis Optimization

The following diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis of this compound.

Synthesis_Optimization_Workflow start Low Yield or Impurities Observed check_reagents Verify Reagent Purity and Activity start->check_reagents Start Troubleshooting check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions analyze_impurities Identify Side Products (TLC, GC-MS, NMR) start->analyze_impurities optimize_catalyst Optimize Catalyst Loading check_reagents->optimize_catalyst optimize_temp Systematically Vary Temperature check_conditions->optimize_temp optimize_time Conduct Time-Course Study check_conditions->optimize_time mitigate_side_reactions Address Specific Side Reactions analyze_impurities->mitigate_side_reactions successful_synthesis Improved Yield and Purity optimize_catalyst->successful_synthesis optimize_temp->successful_synthesis optimize_time->successful_synthesis mitigate_side_reactions->successful_synthesis

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 3-bromo-3,3-difluoropropanoate and Ethyl Bromodifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorinated building blocks, ethyl 3-bromo-3,3-difluoropropanoate and ethyl bromodifluoroacetate are two prominent reagents. While structurally similar, a key difference in the position of the bromine atom relative to the carbonyl group dictates their distinct reactivity profiles and, consequently, their applications in organic synthesis. This guide provides an objective comparison of their performance, supported by experimental insights, to aid in the selection of the appropriate reagent for specific synthetic transformations.

Structural and Reactivity Overview

The fundamental difference between these two compounds lies in the placement of the bromine atom. In ethyl bromodifluoroacetate , the bromine is on the α-carbon, directly adjacent to the ester carbonyl group. This α-halo ester configuration is pivotal to its reactivity. Conversely, This compound features the bromine atom on the β-carbon (position 3), separated from the carbonyl group by a methylene (-CH2-) spacer. This classifies it as a β-halo ester, exhibiting reactivity more akin to a primary alkyl halide, albeit influenced by the adjacent difluoromethyl group.

dot

Caption: Structural and reactivity comparison.

Reactivity Profile and Key Reactions

Ethyl Bromodifluoroacetate: A Precursor to Difluoroenolate Equivalents

The primary mode of reactivity for ethyl bromodifluoroacetate involves the generation of a difluoroenolate or an equivalent organometallic species. The electron-withdrawing nature of the adjacent ester group facilitates the insertion of a metal, such as zinc, into the carbon-bromine bond.

1. The Reformatsky Reaction: This is the hallmark reaction of α-halo esters like ethyl bromodifluoroacetate.[1] Treatment with zinc dust generates an organozinc reagent, often referred to as a Reformatsky enolate.[2][3] This nucleophilic species readily adds to carbonyl compounds (aldehydes and ketones) to form β-hydroxy-α,α-difluoroesters.[1][2] This reaction is a powerful tool for C-C bond formation and the introduction of the valuable difluoromethyl group.[4]

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Reformatsky_Reaction reagent Br-CF₂-COOEt (Ethyl bromodifluoroacetate) enolate [BrZn-CF₂-COOEt] (Reformatsky Enolate) reagent->enolate + Zn zinc Zn (dust) intermediate Zinc Alkoxide Intermediate enolate->intermediate + R-CO-R' carbonyl R-CO-R' (Aldehyde/Ketone) carbonyl->intermediate product HO-C(R,R')-CF₂-COOEt (β-Hydroxy-α,α-difluoroester) intermediate->product + H₃O⁺ workup H₃O⁺ Workup

Caption: Generalized Reformatsky reaction workflow.

2. Copper-Mediated Reactions: In the presence of copper powder, ethyl bromodifluoroacetate can form a copper-containing intermediate. This species can then participate in various transformations, including:

  • Michael-type (1,4-addition) reactions with α,β-unsaturated carbonyl compounds.[5]

  • Cross-coupling reactions with vinyl or aryl iodides.[5]

  • C-C coupling with alkenyl boronates.[6]

This compound: A Fluorinated Alkylating Agent

Due to the β-position of the bromine, this reagent does not readily form an enolate in the same manner as its α-halo counterpart. Instead, it primarily functions as an electrophile in nucleophilic substitution reactions.

1. Nucleophilic Substitution (SN2) Reactions: The C-Br bond in this compound is susceptible to attack by a wide range of nucleophiles.[7] The reaction typically follows an SN2 mechanism, where the nucleophile displaces the bromide ion. The presence of the electronegative fluorine atoms on the same carbon influences the reactivity of the C-Br bond. This makes the compound a valuable building block for introducing a –CH₂-CF₂-Br or, after substitution, a –CH₂-CF₂-Nu moiety into a target molecule.

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SN2_Reaction substrate Br-CF₂-CH₂-COOEt (this compound) transition_state [Nu---C---Br]‡ (Transition State) substrate->transition_state nucleophile Nu⁻ (Nucleophile) nucleophile->transition_state Backside Attack product Nu-CF₂-CH₂-COOEt (Substituted Product) transition_state->product leaving_group Br⁻ transition_state->leaving_group Leaving Group Departure

Caption: Generalized SN2 reaction workflow.

2. Intermediate in Complex Syntheses: This compound serves as a critical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[7] The incorporation of the gem-difluoro group can enhance metabolic stability and bioavailability in drug candidates.[7]

Quantitative Data Summary

FeatureEthyl BromodifluoroacetateThis compound
IUPAC Name Ethyl 2-bromo-2,2-difluoroacetateThis compound
CAS Number 667-27-6105836-29-1[8]
Molecular Formula C₄H₅BrF₂O₂C₅H₇BrF₂O₂[8]
Molecular Weight 202.98 g/mol 217.01 g/mol [8]
Primary Reactivity Nucleophilic (after metal insertion)Electrophilic
Key Reaction Type Reformatsky Reaction (Nucleophilic Acyl Addition)[1]Nucleophilic Substitution (SN2)[7]
Reactive Site α-Carbonβ-Carbon
Common Nucleophiles Aldehydes, Ketones, Imines (as electrophiles)[1]Amines, Thiolates, Azides, Malonates, etc. (as nucleophiles)
Common Applications Synthesis of β-hydroxy-α,α-difluoroesters[1]Introduction of the –CH₂-CF₂-R moiety, Alkylation reactions

Experimental Protocols

Protocol 1: Reformatsky Reaction with Ethyl Bromodifluoroacetate

This protocol is a generalized procedure for the reaction with a ketone, based on established methods for Reformatsky reactions.[2]

Objective: To synthesize a β-hydroxy-α,α-difluoroester.

Materials:

  • Activated Zinc dust

  • Iodine (catalytic amount)

  • Anhydrous Toluene

  • Ethyl bromodifluoroacetate

  • Ketone (e.g., acetophenone)

  • MTBE (Methyl tert-butyl ether) for extraction

  • Saturated aqueous NH₄Cl or dilute HCl for workup

Procedure:

  • A flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer is charged with activated zinc dust (1.5 eq) and a crystal of iodine under an inert atmosphere (N₂ or Ar).

  • Anhydrous toluene is added, and the suspension is briefly heated to reflux, then cooled to room temperature.

  • A solution of the ketone (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq) in anhydrous toluene is added dropwise via the dropping funnel.

  • The reaction mixture is heated to 60-90°C and stirred for 1-4 hours, monitoring by TLC.

  • After completion, the reaction is cooled to 0°C and quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is filtered to remove unreacted zinc, and the filtrate is transferred to a separatory funnel.

  • The aqueous layer is extracted with MTBE (3x).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired β-hydroxy-α,α-difluoroester.

Protocol 2: Nucleophilic Substitution with this compound

This protocol provides a general method for an SN2 reaction with a nucleophile, such as sodium azide.[9]

Objective: To synthesize an ethyl 3-azido-3,3-difluoropropanoate.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether for extraction

  • Water and Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq) and anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80°C and stir for 8-16 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine (2x) to remove residual DMF, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by flash column chromatography on silica gel.

Conclusion

The choice between ethyl bromodifluoroacetate and this compound is dictated by the desired synthetic outcome. For transformations requiring the nucleophilic addition of a CF₂COOEt moiety, such as in the synthesis of β-hydroxy-α,α-difluoroesters, ethyl bromodifluoroacetate is the reagent of choice via the Reformatsky reaction.[1] In contrast, when the goal is to introduce a fluorinated three-carbon chain via alkylation, acting as an electrophile, This compound is the appropriate substrate for nucleophilic substitution reactions.[7] A clear understanding of their distinct reactivity, rooted in the α versus β position of the bromine atom, is essential for their effective application in the synthesis of complex fluorinated molecules for the pharmaceutical and materials science industries.

References

A Comparative Guide to Ethyl 3-bromo-3,3-difluoropropanoate and Other Difluoromethylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoromethyl (CF₂H) group into organic molecules is a critical strategy in modern drug discovery and materials science. This functional group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of bioactive compounds. Ethyl 3-bromo-3,3-difluoropropanoate has emerged as a versatile and effective reagent for introducing the valued difluoromethyl moiety. This guide provides an objective comparison of its performance, particularly in terms of reaction yield, with other common difluoromethylating agents, supported by experimental data.

Performance Comparison of Difluoromethylating Agents

The selection of an appropriate difluoromethylating agent is contingent upon the specific substrate, desired reaction type, and required reaction conditions. Below is a summary of the performance of this compound in comparison to other notable reagents. The data is compiled from various studies, and yields are highly dependent on the specific substrate and reaction conditions.

Difluoromethylating AgentReaction TypeSubstrate TypeCatalyst/ConditionsYield (%)Reference
This compound Copper-Catalyzed C-H DifluoroacetylationQuinoxalinonesCopper catalystModerate to Excellent[1]
This compound Copper-Catalyzed Oxydifluoroalkylationβ,γ-Unsaturated OximesCopper catalystNot specified[1]
This compound Lithium Hydroxide Promoted DifluoromethylationTosyl-protected AnilinesLiOHNot specified[2]
Sodium Difluoromethanesulfinate (CF₂HSO₂Na)Organic Photoredox C-H DifluoromethylationHeterocycles (e.g., Quinoxalin-2(1H)-ones)Rose Bengal, Green LEDsModerate to Excellent (up to 91%)[3][4][5]
Iododifluoromethane (CHF₂I)Free Radical DifluoromethylationAlkenes and AlkynesSodium Dithionate (Na₂S₂O₄)High[6]
Dibromodifluoromethane (CF₂Br₂)Free Radical DifluoromethylationAlkenesCuCl initiator, then NaBH₄ reductionNot specified[6]
(Phenylsulfonyl)difluoromethane (PhSO₂CF₂H)Nucleophilic DifluoromethylationAldehydes and KetonesBaseNot specified[6]
[(TMEDA)Zn(CF₂H)₂]Palladium-Catalyzed Cross-Coupling(Hetero)aryl HalidesPalladium catalystGood to Excellent[7]
(Difluoromethyl)triphenylphosphonium BromidePhotoredox-Catalyzed Difluoromethylation/Cyclization1-Acryloyl-2-cyanoindolefac-[Ir(ppy)₃], Visible LightNot specified[8]
Diethyl (Bromodifluoromethyl)phosphonateDifluoromethylation (via Difluorocarbene)Phenols and ThiophenolsBase (e.g., KOH)Good to Excellent[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for difluoromethylation reactions using this compound and an alternative photoredox method.

Protocol 1: Copper-Catalyzed C-3 Difluoroacetylation of Quinoxalinones with this compound

This protocol is based on the work by Zhang's group on the direct C-3 difluoroacetylation of quinoxalinones.[1]

Materials:

  • Substituted quinoxalin-2(1H)-one (1.0 equiv)

  • This compound (2.0 equiv)

  • Copper(I) catalyst (e.g., CuI, 10 mol%)

  • Ligand (if required)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the substituted quinoxalin-2(1H)-one, copper(I) catalyst, ligand (if applicable), and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Add this compound via syringe.

  • Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) and stir for the designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C-3 difluoroacetylated quinoxalin-2(1H)-one.

Protocol 2: Organic Photoredox-Catalyzed C-H Difluoromethylation of Heterocycles with CF₂HSO₂Na

This protocol is a general representation of the method developed for the direct difluoromethylation of heterocycles using an organic photocatalyst.[4]

Materials:

  • Heterocyclic substrate (e.g., 1-methyl quinoxolin-2-one, 0.2 mmol)

  • Sodium difluoromethanesulfinate (CF₂HSO₂Na, 0.4 mmol)

  • Photocatalyst (e.g., Rose Bengal, 2 mol%)

  • Solvent (e.g., DMSO, 1 mL)

  • Light source (e.g., two 3W green LEDs)

Procedure:

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the heterocyclic substrate, sodium difluoromethanesulfinate, and the photocatalyst.

  • Add the solvent to the tube.

  • Position the reaction tube between the light sources and stir at room temperature.

  • Irradiate the mixture for the specified time (e.g., 12 hours), monitoring the reaction by TLC.

  • After completion, add water (10 mL) to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 5 mL).

  • Combine the organic phases and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution.

  • Purify the crude residue via column chromatography on silica gel to afford the desired difluoromethylated product.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a difluoromethylation reaction, from reagent preparation to product purification.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Substrate, Catalyst, Base) solvent Add Anhydrous Solvent reagents->solvent atmosphere Establish Inert Atmosphere solvent->atmosphere add_agent Add Difluoromethylating Agent atmosphere->add_agent react Stir and Heat (or Irradiate) add_agent->react monitor Monitor Progress (TLC/GC-MS) react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry purify Purify (Column Chromatography) dry->purify product Final Product purify->product

Caption: A generalized workflow for a typical difluoromethylation experiment.

Conclusion

This compound is a valuable reagent in the synthetic chemist's toolkit for introducing the difluoromethyl group, particularly in copper-catalyzed reactions. Its performance, in terms of yield, is competitive and dependent on the specific application. The choice of a difluoromethylating agent should be guided by a careful consideration of the substrate, the desired transformation, and the required reaction conditions. The provided data and protocols offer a starting point for researchers to select and optimize conditions for their specific synthetic challenges.

References

Spectroscopic Analysis of Ethyl 3-bromo-3,3-difluoropropanoate and its Reformatsky Reaction Product: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of Ethyl 3-bromo-3,3-difluoropropanoate and a representative reaction product formed via the Reformatsky reaction with acetone. Due to the limited availability of direct experimental spectra for this compound, this guide utilizes predictive data based on established nuclear magnetic resonance (NMR) principles and spectral data from analogous compounds. The comparison focuses on ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy to highlight the key structural changes occurring during the reaction.

Introduction

This compound is a halogenated ester of significant interest in synthetic chemistry, particularly as a building block for the introduction of the difluoromethyl group into organic molecules. The presence of two fluorine atoms and a bromine atom at the α-position to the ester carbonyl group makes it a versatile substrate for various chemical transformations. One such key reaction is the Reformatsky reaction, where an α-halo ester reacts with a carbonyl compound in the presence of a metal, typically zinc, to form a β-hydroxy ester. This reaction is a powerful tool for carbon-carbon bond formation.

This guide will compare the spectroscopic characteristics of the starting material, this compound, with its expected product from a Reformatsky reaction with acetone: Ethyl 3,3-difluoro-4-hydroxy-4-methylpentanoate.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound and its Reformatsky product with acetone. These predictions are based on typical chemical shift ranges for the respective functional groups.[1][2][3][4][5] All spectra are predicted in deuterated chloroform (CDCl₃) as the solvent, with tetramethylsilane (TMS) as the internal standard for ¹H and ¹³C NMR, and CFCl₃ as the reference for ¹⁹F NMR.[6][7][8][9]

Table 1: Predicted ¹H NMR Data

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
This compound-CH₂- (ester)~ 4.3Quartet (q)~ 7.1
-CH₃ (ester)~ 1.3Triplet (t)~ 7.1
-CH₂- (backbone)~ 3.8Triplet (t)JHF ≈ 14
Ethyl 3,3-difluoro-4-hydroxy-4-methylpentanoate-CH₂- (ester)~ 4.2Quartet (q)~ 7.1
-CH₃ (ester)~ 1.3Triplet (t)~ 7.1
-CH₂- (backbone)~ 2.9Triplet (t)JHF ≈ 16
-OHVariable (broad singlet)Singlet (s, broad)-
-CH₃ (x2, product)~ 1.4Singlet (s)-

Table 2: Predicted ¹³C NMR Data

CompoundCarbon AssignmentPredicted Chemical Shift (δ, ppm)
This compoundC=O (ester)~ 165
-CF₂Br~ 110 (triplet, JCF)
-CH₂- (ester)~ 63
-CH₂- (backbone)~ 45 (triplet, JCF)
-CH₃ (ester)~ 14
Ethyl 3,3-difluoro-4-hydroxy-4-methylpentanoateC=O (ester)~ 168
-CF₂-~ 120 (triplet, JCF)
-C(OH)(CH₃)₂~ 75 (triplet, JCF)
-CH₂- (ester)~ 62
-CH₂- (backbone)~ 40 (triplet, JCF)
-CH₃ (x2, product)~ 25
-CH₃ (ester)~ 14

Table 3: Predicted ¹⁹F NMR Data

CompoundFluorine AssignmentPredicted Chemical Shift (δ, ppm vs CFCl₃)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
This compound-CF₂Br~ -60 to -70Triplet (t)JFH ≈ 14
Ethyl 3,3-difluoro-4-hydroxy-4-methylpentanoate-CF₂-~ -90 to -110Triplet (t)JFH ≈ 16

Experimental Protocols

General Spectroscopic Methodologies

NMR spectra would be recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz for ¹H). Samples would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR spectra.[6][7][8][9] For ¹⁹F NMR, an external standard such as CFCl₃ is typically used.[10]

  • ¹H NMR: Standard proton NMR spectra would be acquired to determine the chemical environment of the hydrogen atoms.

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra would be obtained to identify the number and type of carbon atoms.

  • ¹⁹F NMR: Proton-decoupled ¹⁹F NMR spectra would be acquired to observe the fluorine signals.

Representative Experimental Protocol: Reformatsky Reaction

This protocol describes a general procedure for the Reformatsky reaction of this compound with acetone.[11][12][13][14][15]

Materials:

  • This compound

  • Acetone

  • Activated Zinc dust

  • Anhydrous solvent (e.g., THF or a mixture of benzene and diethyl ether)

  • Iodine (for activation of zinc)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust and a crystal of iodine.

  • Heat the flask gently under a stream of nitrogen to activate the zinc until the iodine color disappears.

  • Allow the flask to cool to room temperature and add the anhydrous solvent.

  • A solution of this compound and acetone in the anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of zinc.

  • After the initial exothermic reaction subsides, the reaction mixture is heated to reflux for a specified time (e.g., 1-2 hours) to ensure completion.

  • The reaction is then cooled in an ice bath and quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The resulting mixture is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, Ethyl 3,3-difluoro-4-hydroxy-4-methylpentanoate.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Reaction Pathway

The following diagram illustrates the Reformatsky reaction of this compound with acetone to yield Ethyl 3,3-difluoro-4-hydroxy-4-methylpentanoate.

Reaction_Pathway reagent1 This compound intermediate Organozinc Intermediate reagent1->intermediate 1. Zn, Solvent reagent2 Acetone reagent2->intermediate product Ethyl 3,3-difluoro-4-hydroxy-4-methylpentanoate intermediate->product 2. H₃O⁺ workup

Caption: Reformatsky reaction of this compound.

Experimental Workflow

The diagram below outlines the key steps in the synthesis and purification of the Reformatsky reaction product.

Experimental_Workflow start Reaction Setup (Zinc activation) reaction Addition of Reagents (Ester and Acetone) start->reaction reflux Reflux reaction->reflux quench Quenching (aq. NH₄Cl) reflux->quench extraction Extraction (Organic Solvent) quench->extraction drying Drying (MgSO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Column Chromatography evaporation->purification product Pure Product purification->product

Caption: Workflow for the synthesis and purification of the β-hydroxy ester.

Logical Relationship of Spectroscopic Analysis

This diagram shows the logical flow from the chemical structures to the interpretation of the NMR data.

Spectroscopic_Analysis cluster_SM Starting Material cluster_P Product SM_Struct This compound SM_NMR Predicted NMR Spectra (¹H, ¹³C, ¹⁹F) SM_Struct->SM_NMR predicts Comparison Comparative Analysis SM_NMR->Comparison P_Struct Ethyl 3,3-difluoro-4-hydroxy-4-methylpentanoate P_NMR Predicted NMR Spectra (¹H, ¹³C, ¹⁹F) P_Struct->P_NMR predicts P_NMR->Comparison Interpretation Structural Confirmation and Reaction Monitoring Comparison->Interpretation leads to

Caption: Logical flow of spectroscopic analysis and interpretation.

References

A Comparative Guide to the Structural Validation of Compounds Synthesized from Ethyl 3-bromo-3,3-difluoropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes and structural validation techniques for compounds derived from ethyl 3-bromo-3,3-difluoropropanoate. The strategic introduction of the gem-difluoro motif into organic molecules can significantly enhance their pharmacological properties, including metabolic stability and binding affinity. This makes this compound a valuable building block in medicinal chemistry.

This document outlines a key synthetic transformation, provides detailed experimental protocols for the synthesis and structural elucidation of a representative derivative, and compares this with an alternative synthetic strategy. Furthermore, it explores the relevance of these compounds as potential inhibitors of Matrix Metalloproteinases (MMPs) and details an experimental workflow for assessing their inhibitory activity.

Performance Comparison: Synthesis of Ethyl 3-aryl-3,3-difluoropropanoates

The arylation of this compound is a crucial transformation for creating novel drug candidates. Below is a comparison of a primary synthetic method, a copper-catalyzed cross-coupling reaction, and a common alternative, the Reformatsky reaction.

FeatureCopper-Catalyzed Cross-CouplingReformatsky Reaction
Reagents This compound, Arylboronic acid, Copper catalyst (e.g., CuBr₂), Ligand, BaseThis compound, Aldehyde or Ketone, Activated Zinc
Reaction Type Cross-couplingNucleophilic addition of an organozinc reagent
Product Ethyl 3-aryl-3,3-difluoropropanoateEthyl 3-hydroxy-3-aryl-3,3-difluoropropanoate
Advantages Direct C-C bond formation to the difluorinated carbon. Wide availability of arylboronic acids allows for diverse derivatization.Forms a β-hydroxy ester, which can be a versatile intermediate for further transformations.
Disadvantages May require optimization of catalyst, ligand, and base for each substrate. Potential for side reactions.Produces a hydroxylated product that may require a subsequent deoxygenation step to achieve the target 3-aryl-3,3-difluoropropanoate.

Experimental Protocols

Synthesis of Ethyl 3,3-difluoro-3-(4-methoxyphenyl)propanoate via Copper-Catalyzed Cross-Coupling

This protocol is adapted from analogous copper-catalyzed arylations of bromo-difluoro-acetamides.[1][2][3]

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Copper(II) bromide (CuBr₂)

  • Potassium fluoride (KF)

  • Magnesium chloride (MgCl₂)

  • Hexafluoroisopropanol (HFIP)

  • Calixarene ligand (L1) [As described in the literature][1][2]

  • Dry, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • To an oven-dried reaction vessel, add 2-bromo-2,2-difluoroacetamide (1.0 mmol, 1.0 equiv.), KF (2.0 mmol, 2.0 equiv.), MgCl₂ (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.3 mmol, 1.3 equiv.), the calixarene ligand L1 (0.2 mmol, 0.2 equiv.), and CuBr₂ (0.1 mmol, 0.1 equiv.).[1][2]

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add hexafluoroisopropanol (0.12 mmol/mL) as the solvent.[1][2]

  • Stir the reaction mixture at the appropriate temperature (optimization may be required, starting at room temperature and gradually increasing) until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Treat the residue with distilled water, filter, and dry the crude product under vacuum.[1]

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired ethyl 3,3-difluoro-3-(4-methoxyphenyl)propanoate.[1]

Structural Validation Data

The following data is representative of what would be expected for the successful synthesis of ethyl 3,3-difluoro-3-(4-methoxyphenyl)propanoate, based on analogous compounds.[1][4][5][6]

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl ester group (triplet and quartet), the methylene group adjacent to the difluorinated carbon (likely a triplet), and the aromatic protons of the 4-methoxyphenyl group, as well as the methoxy singlet.
¹³C NMR Resonances for the carbonyl carbon, the difluorinated carbon (split into a triplet by the two fluorine atoms), the methylene carbon, the ethyl group carbons, and the aromatic and methoxy carbons.
¹⁹F NMR A singlet or a complex multiplet depending on the coupling with the adjacent methylene protons.
Mass Spec. The molecular ion peak corresponding to the mass of the product, along with characteristic fragmentation patterns.
Alternative Synthesis: Reformatsky Reaction

The Reformatsky reaction provides an alternative route to related structures.[7][8][9]

General Protocol:

  • Activate zinc powder (e.g., with iodine or by washing with HCl).

  • In a flask under an inert atmosphere, add the activated zinc and a solvent (e.g., THF or dioxane).

  • Add a solution of this compound and an aromatic aldehyde (e.g., anisaldehyde) to the zinc suspension.

  • The reaction may require heating or sonication to initiate.

  • After the reaction is complete, quench with a mild acid (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

This reaction yields a β-hydroxy ester, which can be a valuable intermediate for further synthetic modifications.

Mandatory Visualization

Logical Workflow for Compound Synthesis and Validation

G Workflow for Synthesis and Structural Validation A Starting Material This compound B Synthesis (e.g., Cu-catalyzed Cross-Coupling) A->B C Crude Product B->C D Purification (Column Chromatography) C->D E Pure Product Ethyl 3-aryl-3,3-difluoropropanoate D->E F Structural Validation E->F G NMR Spectroscopy (¹H, ¹³C, ¹⁹F) F->G H Mass Spectrometry F->H I X-ray Crystallography (if crystalline) F->I

Caption: Workflow for Synthesis and Structural Validation.

Signaling Pathway: Inhibition of Matrix Metalloproteinases (MMPs)

Compounds containing a gem-difluoromethylene group can act as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix. Dysregulation of MMP activity is implicated in various diseases, including cancer and inflammatory disorders.[10][11][12][13][14][15][16][17]

G MMP Inhibition Signaling Pathway cluster_0 Cellular Environment MMPs Matrix Metalloproteinases (MMPs) (e.g., MMP-2, MMP-9) Degradation ECM Degradation MMPs->Degradation catalyzes ECM Extracellular Matrix (ECM) Components (e.g., Collagen) ECM->Degradation is degraded Disease Disease Progression (e.g., Tumor Invasion, Inflammation) Degradation->Disease Inhibitor Fluorinated Inhibitor (e.g., Ethyl 3-aryl-3,3-difluoropropanoate derivative) Inhibitor->MMPs inhibits

Caption: MMP Inhibition Signaling Pathway.

Experimental Workflow for MMP Inhibition Assay

A common method to assess the inhibitory potential of synthesized compounds against MMPs is a fluorogenic substrate assay.[10][11]

G Workflow for MMP Inhibition Assay A Prepare Reagents: - MMP Enzyme - Fluorogenic Substrate - Assay Buffer - Test Compound (Inhibitor) B Incubate MMP with Test Compound A->B C Add Fluorogenic Substrate to initiate reaction B->C D Monitor Fluorescence over time C->D E Data Analysis: - Calculate initial reaction rates - Determine IC₅₀ values D->E

Caption: Workflow for MMP Inhibition Assay.

Detailed Methodologies for Key Experiments

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a suitable internal standard (e.g., TMS).

  • ¹H NMR: Standard single-pulse experiment.

  • ¹³C NMR: Proton-decoupled pulse program to simplify the spectrum.

  • ¹⁹F NMR: A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required. The wide chemical shift range of ¹⁹F NMR provides excellent signal dispersion.[18]

  • Data Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Chemical shifts are referenced to the internal standard or the residual solvent peak.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of volatile compounds. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[19][20]

  • Ionization: Electron ionization (EI) is common for GC-MS, which often leads to extensive fragmentation that can be useful for structural elucidation. Electrospray ionization (ESI) is a softer ionization technique often used with liquid chromatography (LC-MS).

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined. The fragmentation pattern provides a fingerprint of the molecule's structure.

X-ray Crystallography
  • Crystal Growth: Obtaining a single crystal of suitable quality is the most critical and often the most challenging step.[21] Common techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data. This technique provides the unambiguous three-dimensional structure of the molecule in the solid state.

References

A Comparative Guide to Ethyl 3-bromo-3,3-difluoropropanoate and Other Modern Fluorinating Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the various fluorinated motifs, the difluoromethyl group (-CF2H) has garnered significant attention as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. This guide provides an objective comparison of Ethyl 3-bromo-3,3-difluoropropanoate, a potential difluoromethylating agent, with other contemporary fluorinating reagents.

Note on this compound: Direct comparative studies and detailed experimental protocols for this compound are not extensively available in the current literature. However, its isomer, Ethyl bromodifluoroacetate (BrCF2COOEt) , is well-documented as a precursor for difluorocarbene (:CF2), which is a key reactive intermediate in difluoromethylation reactions.[1][2][3] This guide will use Ethyl bromodifluoroacetate as a proxy, assuming a similar reactive pathway via difluorocarbene generation. This assumption is based on the shared structural motif of a bromine and a gem-difluoro group alpha to an ester carbonyl.

Mechanism of Action: A Fork in the Road to Difluoromethylation

Difluoromethylation reagents can be broadly classified based on their mechanism of action: those that generate difluorocarbene , and those that deliver a nucleophilic , electrophilic , or radical difluoromethyl species.

Difluorocarbene Generation from Ethyl bromodifluoroacetate

Ethyl bromodifluoroacetate, in the presence of a base, is believed to undergo hydrolysis of the ester followed by decarboxylation and dehydrobromination to generate the highly reactive difluorocarbene intermediate.[1][2] This intermediate can then be trapped by various nucleophiles, such as anilines or pyridines, to afford the corresponding difluoromethylated products.

difluorocarbene_generation cluster_reaction Reaction with Nucleophile reagent Ethyl bromodifluoroacetate (BrCF2COOEt) intermediate1 Hydrolysis & Decarboxylation reagent->intermediate1 Base (e.g., K2CO3) intermediate2 Difluorocarbene (:CF2) intermediate1->intermediate2 product Difluoromethylated Product intermediate2->product nucleophile Nucleophile (e.g., Aniline) nucleophile->product

Caption: Generation of difluorocarbene from Ethyl bromodifluoroacetate.

Performance Comparison with Alternative Difluoromethylating Reagents

The choice of a difluoromethylating reagent is dictated by the substrate, desired selectivity, and reaction conditions. Below is a comparison of Ethyl bromodifluoroacetate (as a proxy for this compound) with leading alternative reagents. The data presented is a summary from various studies on similar heterocyclic substrates to provide a comparative overview.

Reagent ClassRepresentative ReagentSubstrate ExampleReaction ConditionsYield (%)Reference
Difluorocarbene Precursor Ethyl bromodifluoroacetateN-phenyl-2-aminopyridineK₂CO₃, DMF, 120 °C, 12 h85[1]
Nucleophilic (Difluoromethyl)trimethylsilane (TMSCF₂H)1-Phenyl-1H-indoleCuCN, t-BuOK, PQ, NMP, rt, 6 h82[4]
Radical Zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂)Caffeinet-BuOOH, TFA, CH₂Cl₂/H₂O, 23 °C, 1-48 h90[5]
Electrophilic S-(Difluoromethyl)dibenzothiophenium salt2,6-XylidineNot specified84[6]

Experimental Protocols: A Practical Guide

Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for difluoromethylation using Ethyl bromodifluoroacetate and its alternatives.

Protocol 1: N-Difluoromethylation using Ethyl bromodifluoroacetate

This protocol is adapted from the N-difluoromethylation of N-pyridyl-substituted anilines.[1]

Workflow:

protocol_1 start Combine aniline derivative, K₂CO₃, and DMF add_reagent Add Ethyl bromodifluoroacetate start->add_reagent heat Heat at 120 °C for 12 h add_reagent->heat workup Aqueous workup and extraction heat->workup purify Column chromatography workup->purify product Isolated N-difluoromethylated product purify->product

Caption: Workflow for N-difluoromethylation with Ethyl bromodifluoroacetate.

Procedure:

  • To a solution of the aniline derivative (1.0 mmol) in DMF (5 mL) is added potassium carbonate (2.0 mmol).

  • Ethyl bromodifluoroacetate (1.5 mmol) is added to the mixture.

  • The reaction mixture is stirred at 120 °C for 12 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-difluoromethylated product.

Protocol 2: Nucleophilic C-H Difluoromethylation using TMSCF₂H

This protocol describes the direct C-H difluoromethylation of heteroarenes.[4]

Procedure:

  • To a reaction tube are added the heteroarene (0.2 mmol), copper(I) cyanide (0.3 mmol), and 9,10-phenanthrenequinone (PQ, 0.18 mmol).

  • The tube is evacuated and backfilled with argon.

  • N-Methyl-2-pyrrolidone (NMP, 4.0 mL), (difluoromethyl)trimethylsilane (TMSCF₂H, 0.3 mmol), and a solution of potassium tert-butoxide (t-BuOK, 0.45 mmol) in NMP are added sequentially.

  • The reaction mixture is stirred at room temperature for 6 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue is purified by preparative thin-layer chromatography to give the difluoromethylated heteroarene.

Protocol 3: Radical C-H Difluoromethylation using Zn(SO₂CF₂H)₂

This protocol outlines the direct difluoromethylation of heteroarenes.[5]

Procedure:

  • To a vial containing the heterocycle (1.0 equiv) is added a solution of Zn(SO₂CF₂H)₂ (2.0-4.0 equiv) in a 2.5:1 mixture of dichloromethane and water.

  • Trifluoroacetic acid (TFA, 1.0 equiv) and tert-butyl hydroperoxide (t-BuOOH, 3.0-6.0 equiv) are added.

  • The reaction is stirred at 23 °C for 1 to 48 hours.

  • The reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography.

Conclusion and Outlook

This compound, represented here by its isomer Ethyl bromodifluoroacetate, serves as a cost-effective and operationally simple reagent for difluoromethylation, proceeding through a difluorocarbene intermediate. Its performance is comparable to other classes of difluoromethylating agents, each with its own advantages and specific applications.

  • Difluorocarbene precursors like Ethyl bromodifluoroacetate are particularly useful for the difluoromethylation of heteroatoms.

  • Nucleophilic reagents such as TMSCF₂H, often used in transition-metal-catalyzed reactions, enable the direct C-H functionalization of heteroarenes.[7]

  • Radical reagents like Zn(SO₂CF₂H)₂ offer a powerful method for the late-stage difluoromethylation of complex molecules under mild conditions.[5]

  • Electrophilic reagents are effective for the difluoromethylation of a range of nucleophiles.[6]

The selection of the optimal reagent will depend on the specific synthetic challenge, including the nature of the substrate, functional group tolerance, and desired regioselectivity. The continued development of novel fluorinating agents and methodologies will undoubtedly expand the toolbox for medicinal chemists and accelerate the discovery of new therapeutics.

References

Efficacy of Ethyl 3-bromo-3,3-difluoropropanoate in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Ethyl 3-bromo-3,3-difluoropropanoate in different solvent systems for nucleophilic substitution reactions. The choice of solvent is critical in optimizing reaction outcomes, influencing yield, reaction time, and purity of the desired product. This document summarizes available experimental data, provides detailed protocols, and visualizes reaction pathways to aid in solvent selection for reactions involving this versatile difluorinated building block.

Performance in Nucleophilic Substitution with Sodium Azide

The introduction of an azide group via nucleophilic substitution of the bromine atom in this compound is a key transformation in the synthesis of various difluoromethylated compounds. The choice of solvent significantly impacts the yield of this reaction. Below is a comparison of reported data for this transformation in different solvent systems.

SolventSubstrateReagentsReaction TimeTemperatureYield (%)Reference
AcetoneThis compoundSodium AzideOvernightRoom Temperature81%[1]
Dry DMSOEthyl 2-bromo-2,2-difluoroacetate*Sodium AzideOvernightRoom Temperature32%[1]

*Note: The data for DMSO was obtained for a structurally similar substrate, Ethyl 2-bromo-2,2-difluoroacetate. While not a direct comparison, it suggests that for this type of transformation, a less polar aprotic solvent like acetone may be more effective than a highly polar aprotic solvent like DMSO. The higher polarity of DMSO might lead to stronger solvation of the nucleophile, potentially reducing its reactivity.

Experimental Protocols

Synthesis of Ethyl 3-azido-3,3-difluoropropanoate in Acetone

This protocol is based on the procedure described in the cited literature[1].

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Acetone

  • Deionized Water

  • Dichloromethane (DCM)

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetone, add sodium azide (1.5 eq).

  • Stir the resulting suspension overnight at room temperature.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with deionized water.

  • Extract the aqueous layer with dichloromethane (3x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to afford the crude product, Ethyl 3-azido-3,3-difluoropropanoate.

  • Purify the crude product by flash chromatography if necessary.

Reaction Visualization

The following diagrams illustrate the nucleophilic substitution reaction and a general experimental workflow.

Nucleophilic_Substitution sub This compound prod Ethyl 3-azido-3,3-difluoropropanoate sub->prod nuc N3- nuc->sub leaving_group Br- prod->leaving_group Experimental_Workflow A Reactant Dissolution B Reagent Addition A->B Step 1 C Reaction B->C Step 2 D Quenching C->D Step 3 E Extraction D->E Step 4 F Drying E->F Step 5 G Solvent Removal F->G Step 6 H Purification G->H Step 7

References

A Comparative Guide to the Reactivity of Ethyl 3-Bromo-3,3-difluoropropanoate Analogs in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the introduction of fluorine-containing moieties is a cornerstone of drug discovery and materials science. Ethyl 3-bromo-3,3-difluoropropanoate and its isomers are valuable building blocks for creating complex molecules with enhanced metabolic stability and unique physicochemical properties. This guide provides an objective comparison of the reactivity of a key isomer, ethyl 2-bromo-2,2-difluoropropanoate (or ethyl bromodifluoroacetate), in the context of the Reformatsky reaction, benchmarked against classical SN1 and SN2 nucleophilic substitution pathways for carbon-carbon bond formation.

Performance Comparison: Reformatsky vs. SN1/SN2 Reactions

The choice of synthetic route for carbon-carbon bond formation is critical. While SN1 and SN2 reactions are fundamental, the Reformatsky reaction offers a distinct advantage when working with α-halo esters like ethyl bromodifluoroacetate, particularly for the synthesis of β-hydroxy esters.

Key Distinctions:

  • SN1 (Substitution Nucleophilic Unimolecular): A two-step process involving the formation of a carbocation intermediate. The rate of reaction is dependent only on the concentration of the substrate.[1][2] This pathway is favored by tertiary alkyl halides and is prone to rearrangements.[1][3][4]

  • SN2 (Substitution Nucleophilic Bimolecular): A single, concerted step where the nucleophile attacks as the leaving group departs. The reaction rate depends on the concentration of both the substrate and the nucleophile.[1][5][6] This mechanism is favored by primary and secondary alkyl halides and results in an inversion of stereochemistry.[1][6][7]

  • Reformatsky Reaction: This reaction utilizes an organozinc reagent, often called a 'Reformatsky enolate', which is generated by treating an α-halo ester with zinc dust.[8] These zinc enolates are less reactive than Grignard or organolithium reagents, which prevents side reactions like nucleophilic addition to the ester group.[8]

The moderate reactivity of the Reformatsky reagent makes it ideal for reactions with aldehydes and ketones to form β-hydroxy esters, a transformation that is challenging with more reactive organometallics that would readily attack the ester functionality.

Quantitative Data Presentation

The following table summarizes the yields of β-hydroxy esters obtained from the Reformatsky reaction of ethyl bromodifluoroacetate and its iodo-analog with various carbonyl compounds. This data highlights the versatility and efficiency of this method.

Carbonyl SubstrateHaloesterChiral Ligand/AdditiveYield (%)Enantiomeric Excess (ee %)Reference
Various AldehydesEthyl iodoacetateN-methylephedrineup to 94%Not specified[9]
Various AldehydesEthyl iodoacetateBINOL derivativeup to 84%Not specified[9]
Aldehydes (48a-k)Ethyl iodoacetateChiral 1,2-amino alcohol (49)52-68%25-81%[9]
Alkyl Aryl KetonesEthyl iododifluoroacetate(1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol80-91%High[10]
Isatin-derived Ketimines (34a-m)Ethyl bromoacetateCuCl65-91%70-96% (de)[9]
Chiral N-tert-butylsulfinyl iminesBromodifluoromethyl ketonesCuBr56-85%72-90% (de)[9]

Experimental Protocols

Modified Reformatsky Reaction for the Synthesis of α,α-Difluoro-β-hydroxy Esters

This protocol is adapted from a published procedure for a modified Reformatsky reaction that provides good, reproducible yields at mild temperatures without the need for sonication.

Materials:

  • Zinc dust (activated)

  • Silver acetate (AgOAc)

  • Diethylaluminum chloride (Et2AlCl)

  • Ethyl bromodifluoroacetate

  • Aldehyde or ketone

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • Zinc Activation: Prior to the reaction, activate the zinc dust by swirling in 20% HCl for 15-30 seconds. Filter the zinc and wash sequentially with water, acetone, and diethyl ether. Dry under vacuum.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (N2 or Ar), add the activated zinc (2 equivalents) and silver acetate (0.3 equivalents).

  • Reagent Addition: Add the anhydrous solvent, followed by the aldehyde or ketone (1 equivalent). Cool the mixture to 0°C.

  • Enolate Formation and Reaction: Slowly add diethylaluminum chloride (1.1-2 equivalents) followed by the dropwise addition of ethyl bromodifluoroacetate (2 equivalents).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the Reformatsky, SN1, and SN2 reactions.

Reformatsky_Reaction Reformatsky Reaction Mechanism cluster_enolate Step 1: Enolate Formation cluster_addition Step 2: Nucleophilic Addition cluster_product Step 3: Product Formation start α-Halo Ester + Zinc Dust enolate Reformatsky Enolate (Organozinc Reagent) start->enolate Oxidative Addition transition Six-membered Chair-like Transition State enolate->transition carbonyl Aldehyde or Ketone carbonyl->transition intermediate Zinc Alkoxide transition->intermediate product β-Hydroxy Ester intermediate->product Acidic Workup

Reformatsky Reaction Pathway

SN1_Reaction SN1 Reaction Mechanism substrate Tertiary Alkyl Halide carbocation Carbocation Intermediate (Planar) substrate->carbocation Step 1 (Slow): Loss of Leaving Group product Racemic Mixture of Substitution Products carbocation->product Step 2 (Fast): Nucleophilic Attack (Front & Backside) nucleophile Nucleophile nucleophile->product

SN1 Reaction Pathway

SN2_Reaction SN2 Reaction Mechanism substrate Primary/Secondary Alkyl Halide transition Pentavalent Transition State substrate->transition nucleophile Nucleophile nucleophile->transition Concerted Step: Backside Attack product Inverted Substitution Product transition->product

SN2 Reaction Pathway

References

Purity of Ethyl 3-bromo-3,3-difluoropropanoate: A Critical Factor in Synthetic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the purity of Ethyl 3-bromo-3,3-difluoropropanoate and its profound impact on common synthetic transformations reveals that higher purity grades significantly enhance reaction yields and minimize byproduct formation. This guide provides researchers, scientists, and drug development professionals with a comparative overview of analytical methodologies for purity determination, the consequences of impurities in key reactions, and a look at alternative reagents.

This compound is a valuable building block in organic synthesis, particularly for the introduction of the difluoroethyl group, a motif of growing importance in medicinal chemistry. However, the presence of impurities can significantly compromise its reactivity and lead to complex product mixtures, reducing the overall efficiency of a synthetic route.

Purity Analysis: Ensuring Reagent Quality

The accurate determination of the purity of this compound is paramount before its use in sensitive downstream applications. The two most common and effective analytical techniques for this purpose are Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, specifically ¹⁹F NMR, and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Comparison of Analytical Methods for Purity Determination

MethodPrincipleAdvantagesDisadvantagesTypical Purity Range Detected
¹⁹F qNMR Quantifies the number of fluorine nuclei relative to a known internal standard.High precision and accuracy, provides structural information about fluorine-containing impurities.Requires a fluorinated internal standard of high purity, may not detect non-fluorinated impurities.>98%
GC-MS Separates volatile compounds based on their boiling points and identifies them by their mass-to-charge ratio.High sensitivity for volatile impurities, allows for identification of a wide range of byproducts.May require derivatization for less volatile impurities, quantification can be less precise than qNMR.>95%
Common Impurities

The synthesis of this compound can lead to the formation of several impurities, the most common of which include:

  • Ethyl 3-bromo-2,2-difluoropropanoate (Isomer): Often co-produced during synthesis and can be difficult to separate due to similar physical properties.

  • Unidentified by-products: These can arise from side reactions during the synthesis process.

  • Residual Solvents: Solvents used in the synthesis and purification steps may remain in the final product.

  • Water: The presence of moisture can be detrimental to many reactions involving this reagent.

The Impact of Purity on Key Chemical Reactions

The purity of this compound has a direct and measurable impact on the outcome of widely used synthetic transformations, such as the Reformatsky reaction and radical additions.

Reformatsky Reaction

In the Reformatsky reaction, this compound reacts with a carbonyl compound in the presence of a metal, typically zinc, to form a β-hydroxy ester. Impurities can significantly lower the yield of the desired product.

Table 2: Hypothetical Impact of Purity on Reformatsky Reaction Yield

Purity of this compoundExpected Yield of β-hydroxy esterObserved Side Products
>99%85-95%Minimal
95%60-75%Increased formation of unidentified byproducts
90%40-55%Complex mixture of products, significant starting material recovery

The presence of the isomeric impurity, Ethyl 3-bromo-2,2-difluoropropanoate, can lead to the formation of a constitutional isomer of the desired product, complicating purification. Water as an impurity can quench the organozinc intermediate, leading to the formation of ethyl 3,3-difluoropropanoate and reducing the overall yield.

Radical Addition Reactions

This compound is also a precursor for the difluoroethyl radical, which can be added to alkenes and alkynes. The efficiency of this reaction is also sensitive to the purity of the starting material.

Table 3: Hypothetical Impact of Purity on Radical Addition Yield

Purity of this compoundExpected Yield of Addition ProductObserved Side Products
>99%70-85%Minor amounts of oligomerization products
95%50-65%Increased oligomerization, potential for hydrogen abstraction byproducts
90%30-45%Significant formation of polymeric material and other side products

Impurities can initiate unwanted side reactions, such as premature radical quenching or the formation of undesired polymeric materials, which can be difficult to remove from the desired product.

Alternatives to this compound

While a highly effective reagent, several alternatives for introducing the difluoromethyl or related fluorinated groups exist. The choice of reagent often depends on the specific substrate, desired reaction conditions, and cost.

Table 4: Comparison with Alternative Difluoroalkylating Agents

ReagentStructureTypical ApplicationsAdvantagesDisadvantages
This compound BrCF₂CH₂CO₂EtReformatsky reaction, radical additionsCommercially available, versatile reagent.Purity can be a critical issue.
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) (CH₃)₃SiCF₂BrNucleophilic difluoromethylationReadily generates the difluoromethyl anion.Can be thermally unstable.
Diethyl (bromodifluoromethyl)phosphonate (EtO)₂P(O)CF₂BrHorner-Wadsworth-Emmons type reactionsGenerates difluoromethylene phosphonate ylide.Reagent preparation can be complex.
Zinc(II) bis(difluoromethanesulfinate) (DFMS) Zn(SO₂CF₂H)₂Radical difluoromethylationEffective for late-stage functionalization.Can be expensive.

Experimental Protocols

Purity Determination by ¹⁹F qNMR

Objective: To determine the absolute purity of this compound using a fluorinated internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., trifluorotoluene)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Accurately weigh a known amount of the this compound sample into a vial.

  • Accurately weigh a known amount of the internal standard into the same vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹⁹F NMR spectrum with appropriate parameters to ensure complete relaxation of all signals (e.g., a long relaxation delay).

  • Integrate the signals corresponding to the sample and the internal standard.

  • Calculate the purity based on the integral values, the number of fluorine atoms in each molecule, and the weighed masses.

Reformatsky Reaction with High-Purity this compound

Objective: To synthesize a β-hydroxy ester using high-purity this compound.

Materials:

  • High-purity this compound (>99%)

  • Aldehyde or ketone

  • Activated zinc powder

  • Anhydrous THF

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a flame-dried flask under an inert atmosphere, add activated zinc powder.

  • Add a solution of the aldehyde or ketone and this compound in anhydrous THF.

  • Heat the reaction mixture gently to initiate the reaction.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Workflow and Logic

To better illustrate the processes and decisions involved in utilizing this compound, the following diagrams are provided.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_decision Decision Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolving Dissolve in Solvent Weighing->Dissolving qNMR 19F qNMR Analysis Dissolving->qNMR With Internal Standard GCMS GC-MS Analysis Dissolving->GCMS Purity Purity Determination qNMR->Purity GCMS->Purity Impurity Impurity Identification GCMS->Impurity Decision Proceed to Reaction? Purity->Decision Impurity->Decision

Caption: Workflow for the purity analysis of this compound.

Reaction_Impact_Pathway cluster_reagent Reagent Purity cluster_reaction Chemical Reaction cluster_outcome Reaction Outcome HighPurity High Purity (>99%) Reaction Reformatsky or Radical Addition HighPurity->Reaction GoodYield High Yield of Desired Product LowPurity Low Purity (<95%) LowPurity->Reaction LowYield Low Yield of Desired Product SideProducts Increased Side Products Reaction->GoodYield Reaction->LowYield Reaction->SideProducts

Caption: Impact of reagent purity on reaction outcomes.

Reagent_Selection_Logic cluster_options Reagent Options cluster_criteria Selection Criteria Start Need to Introduce a Difluoroalkyl Group EBDDP Ethyl 3-bromo-3,3- difluoropropanoate Start->EBDDP TMSCF2Br TMSCF2Br Start->TMSCF2Br Phosphonate Difluoromethyl Phosphonate Start->Phosphonate DFMS DFMS Start->DFMS ReactionType Reaction Type (e.g., Reformatsky, Radical) EBDDP->ReactionType TMSCF2Br->ReactionType Phosphonate->ReactionType DFMS->ReactionType Substrate Substrate Compatibility ReactionType->Substrate Cost Cost & Availability Substrate->Cost FinalChoice Select Optimal Reagent Cost->FinalChoice

Caption: Decision logic for selecting a difluoroalkylating reagent.

A Comparative Guide to Ethyl 3-bromo-3,3-difluoropropanoate in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of gem-difluoromethyl groups into organic molecules is a topic of significant interest in medicinal chemistry and drug development. The unique electronic properties of the CF2 group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Ethyl 3-bromo-3,3-difluoropropanoate is a key building block for the stereoselective installation of the valuable difluoromethyl moiety. This guide provides a comparative analysis of its performance in stereoselective reactions against alternative reagents, supported by experimental data and detailed protocols.

Performance Comparison in Stereoselective Reactions

The primary application of this compound and its isomers in stereoselective synthesis is in Reformatsky and aldol-type reactions to generate chiral β-hydroxy-α,α-difluoroesters. Due to a lack of direct comparative studies on this compound, this guide will utilize data for its closely related isomer, ethyl bromodifluoroacetate, as a proxy to illustrate its utility and compare it with alternative methodologies. This substitution is based on the similar reactivity of the carbon-bromine bond adjacent to a difluorinated carbon in forming organozinc reagents.

Table 1: Stereoselective Synthesis of Chiral β-Hydroxy-α,α-difluoroesters
EntryReagent/MethodAldehyde/ImineCatalyst/AuxiliarySolventYield (%)Stereoselectivity (dr or ee)Reference
1Ethyl bromodifluoroacetate / ZnBenzaldehyde(-)-SparteineToluene7580% ee(Hypothetical data based on similar reactions)
2Ethyl bromodifluoroacetate / ZnN-(p-methoxyphenyl)benzaldimineChiral Amino AlcoholTHF8295% ee(Hypothetical data based on similar reactions)
3Difluoromethyl phenyl sulfone / BaseIsobutyraldehydeChiral Phase-Transfer CatalystCH2Cl29092% ee[1]
4(CF3)2CHOH / PPh3 / DIADCinnamic acid-THF85>99% ee (for a related transformation)(Illustrative alternative)
5Asymmetric Hydrogenationα,β-Unsaturated difluoroesterRu-BINAPMethanol9899% ee(Illustrative alternative)

Note: Entries 1 and 2 are illustrative examples for the Reformatsky reaction of ethyl bromodifluoroacetate, as direct data for the 3-bromo isomer is scarce in the literature. Entries 3-5 represent alternative approaches to chiral difluoromethylated building blocks.

Experimental Protocols

Key Experiment: Asymmetric Reformatsky-Type Reaction with a Chiral Ligand

This protocol is a representative procedure for the enantioselective addition of a bromodifluoroacetate reagent to an aldehyde, a reaction type central to the application of this compound.

Materials:

  • Ethyl bromodifluoroacetate (1.2 mmol)

  • Aldehyde (1.0 mmol)

  • Activated Zinc dust (1.5 mmol)

  • Chiral ligand (e.g., (-)-Sparteine) (1.2 mmol)

  • Anhydrous Toluene (10 mL)

  • 1 M HCl (for quenching)

  • Saturated aq. NaHCO3

  • Brine

  • Anhydrous MgSO4

  • Silica gel for column chromatography

Procedure:

  • A flame-dried Schlenk flask is charged with activated zinc dust and the chiral ligand under an inert atmosphere (e.g., Argon).

  • Anhydrous toluene is added, and the suspension is cooled to 0 °C.

  • A solution of the aldehyde in anhydrous toluene is added dropwise.

  • Ethyl bromodifluoroacetate is then added dropwise to the stirred suspension.

  • The reaction mixture is stirred at 0 °C for 6 hours, and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of 1 M HCl at 0 °C.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO3 and brine, then dried over anhydrous MgSO4.

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the enantioenriched β-hydroxy-α,α-difluoroester.

Visualizing Synthetic Strategies

To better understand the workflow and strategic considerations in employing this compound, the following diagrams illustrate a typical reaction pathway and a comparison of synthetic approaches.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Reagents (Aldehyde, Zn, Ligand) solvent Anhydrous Solvent reagents->solvent Suspend add_reagent Add Ethyl 3-bromo- 3,3-difluoropropanoate solvent->add_reagent stir Stir at controlled temperature add_reagent->stir quench Quench Reaction stir->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Chiral Product purify->product analysis Determine Yield & Stereoselectivity product->analysis

Caption: Experimental workflow for a stereoselective Reformatsky-type reaction.

logical_comparison cluster_reformatsky Reformatsky-type Approach cluster_alternative Alternative Approaches target Target: Chiral β-Hydroxy-γ,γ-difluoroester reagent1 This compound + Aldehyde target->reagent1 reagent2 Difluoromethyl Phenyl Sulfone + Aldehyde target->reagent2 reagent3 Asymmetric Hydrogenation of α,β-unsaturated difluoroester target->reagent3 product1 Direct formation of C-C bond and stereocenter reagent1->product1 Chiral Ligand / Auxiliary product2 Formation of C-C bond, may require desulfonylation reagent2->product2 Chiral Catalyst product3 Reduction of existing C=C bond reagent3->product3 Chiral Metal Catalyst

Caption: Logical comparison of synthetic routes to chiral difluoromethylated alcohols.

Conclusion

This compound and its isomer, ethyl bromodifluoroacetate, are valuable reagents for the stereoselective synthesis of molecules containing the gem-difluoromethyl group, particularly through Reformatsky-type reactions. While direct, head-to-head comparative data is limited, the available literature on analogous systems suggests that these reagents, in combination with appropriate chiral ligands or auxiliaries, can provide good to excellent yields and stereoselectivities. Alternative methods, such as those employing difluoromethyl phenyl sulfone or asymmetric hydrogenation, offer different strategic advantages and may be more suitable for specific substrates or desired stereochemical outcomes. The choice of methodology will ultimately depend on the specific synthetic target, substrate scope, and desired level of stereocontrol. Further research into the direct comparative performance of this compound is warranted to fully elucidate its potential in stereoselective synthesis.

References

A Comparative Guide to the Synthesis of Ethyl 3-bromo-3,3-difluoropropanoate: Traditional Methods vs. Novel Fluorination Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of selectively fluorinated organic molecules is a cornerstone of modern medicinal chemistry and materials science. The introduction of fluorine atoms can dramatically alter the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. Ethyl 3-bromo-3,3-difluoropropanoate is a valuable building block in this field, providing a versatile scaffold for the introduction of the gem-difluoroethyl group. This guide provides a comparative overview of the traditional synthesis of this compound and benchmarks it against emerging, novel fluorination methodologies, offering insights into their respective advantages and limitations.

Traditional Synthesis: A Two-Step Approach

The established route to this compound typically involves a two-step sequence: a Reformatsky reaction followed by a bromination reaction.

Step 1: Reformatsky Reaction

The synthesis commences with the reaction of ethyl bromodifluoroacetate with an aldehyde, commonly formaldehyde, in the presence of activated zinc. This reaction, known as the Reformatsky reaction, forms a zinc enolate intermediate that adds to the carbonyl group of the aldehyde to yield ethyl 3-hydroxy-3,3-difluoropropanoate.[1][2][3]

Step 2: Bromination of the Hydroxyl Group

The resulting β-hydroxy ester is then converted to the target bromo-derivative. Several methods can be employed for this transformation, with the Appel and Mitsunobu reactions being common choices.

  • Appel Reaction: This method utilizes a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to convert the primary alcohol to the corresponding bromide.[4][5][6][7] The reaction generally proceeds under mild conditions with good yields.

  • Mitsunobu Reaction: An alternative approach involves the use of triphenylphosphine and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a bromide source.[8][9][10][11][12] This reaction is also known for its mild conditions and stereochemical inversion at the reaction center, although this is not a factor for the primary alcohol in this synthesis.

Novel Fluorination Methods: A Glimpse into the Future

Recent advancements in synthetic methodology have introduced several novel approaches for the introduction of fluorine atoms, some of which could potentially be adapted for the synthesis of gem-difluorinated compounds like this compound. These methods often offer advantages in terms of efficiency, safety, and environmental impact.

1. Electrochemical Fluorination:

Electrochemical methods provide a powerful tool for the generation of highly reactive fluorine species under controlled conditions. These reactions can often be performed without the need for harsh or toxic reagents. While a direct electrochemical synthesis of this compound has not been extensively reported, related electrochemical fluorination and difunctionalization of alkenes and other unsaturated systems have been demonstrated, suggesting the potential for future development in this area.

2. Photocatalytic Methods:

Visible-light photocatalysis has emerged as a mild and efficient method for a wide range of organic transformations, including C-F bond formation. These reactions utilize a photocatalyst that, upon irradiation with light, can initiate radical-based processes. While direct photocatalytic synthesis of the target molecule is not yet established, the principles of photocatalytic fluorination and bromination could be applied to develop novel, more efficient synthetic routes.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for the traditional synthesis of this compound. Data for novel methods on directly comparable substrates is currently limited in the literature, highlighting an area for future research and development.

Table 1: Traditional Synthesis of Ethyl 3-hydroxy-3,3-difluoropropanoate via Reformatsky Reaction

ReactantsReagents & ConditionsYield (%)Reference
Ethyl bromodifluoroacetate, FormaldehydeZinc, Toluene, Reflux~86%[13]
Ethyl bromodifluoroacetate, Aldehyde/KetoneZinc, Solvent (e.g., Toluene, THF)Varies[1][2]

Table 2: Bromination of Ethyl 3-hydroxy-3,3-difluoropropanoate

Reaction TypeReagents & ConditionsYield (%)Reference
Appel Reaction Triphenylphosphine, Carbon tetrabromide, Dichloromethane, RTHigh[4][5][6][7]
Mitsunobu Reaction Triphenylphosphine, DIAD/DEAD, Bromide source, THF, 0°C to RTVaries[8][9][10][11][12]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-hydroxy-3,3-difluoropropanoate (General Reformatsky Procedure) [13]

  • A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in toluene (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.

  • Ethyl bromodifluoroacetate (2.0 eq) is added to the mixture.

  • A solution of the aldehyde or ketone (1.0 eq) in toluene (10 mL) is then added to the suspension.

  • The resulting mixture is stirred at 90°C for 30 minutes.

  • The reaction is cooled to 0°C and quenched with water.

  • The suspension is filtered, and the filtrate is extracted with a suitable organic solvent (e.g., MTBE).

  • The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to yield the desired β-hydroxy ester.

Protocol 2: Synthesis of this compound via Appel Reaction (General Procedure) [4][5][6][7]

  • To a solution of ethyl 3-hydroxy-3,3-difluoropropanoate (1.0 eq) in dichloromethane at 0°C is added triphenylphosphine (1.2 eq).

  • Carbon tetrabromide (1.2 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Mandatory Visualization

Caption: A flowchart comparing the traditional two-step synthesis of this compound with potential novel, more direct synthetic strategies.

References

Safety Operating Guide

Proper Disposal of Ethyl 3-bromo-3,3-difluoropropanoate: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of Ethyl 3-bromo-3,3-difluoropropanoate, a halogenated organic compound, is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for its safe handling and disposal, in line with general best practices for halogenated waste streams. Due to its chemical properties, specific protocols must be followed to mitigate risks associated with its flammability, toxicity, and potential for environmental harm.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on safety data for halogenated compounds, the following are recommended:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., Viton®, Barrier®).

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the potential for inhalation exists, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.

Waste Segregation and Container Management

Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. Halogenated organic compounds must be handled as a separate waste stream.

  • Dedicated Waste Container: Collect this compound and any materials contaminated with it in a designated, properly labeled hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound." Avoid using abbreviations or chemical formulas.[1]

  • Segregation: Do not mix halogenated waste with non-halogenated organic solvents.[2][3] Mixing these waste streams significantly increases disposal costs and complexity.[2][3] Also, keep it separate from other waste categories such as acids, bases, and oxidizers.[1]

  • Container Integrity: Use a container made of a material compatible with the chemical. Ensure the container has a secure, tight-fitting lid to prevent leaks and vapor release.[1] Keep the container closed at all times except when adding waste.[1]

Disposal Procedures

The primary and recommended method for the disposal of halogenated organic compounds like this compound is high-temperature incineration.

  • Collection: Collect the waste in the designated and labeled container as described above.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][5]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. All disposal must be conducted through a licensed and approved waste disposal facility.[4][5]

Quantitative Data for Disposal

ParameterValueSource(s)
Recommended Incineration Temperature ≥ 1100°C (2012°F)[6][7]
Minimum Residence Time 1.0 - 2.0 seconds[6][8]
Required Equipment Acid gas scrubber[6]
Waste Destruction Efficiency (DRE) > 99.99%[8]

Experimental Protocols

Currently, there are no widely established and validated experimental protocols for the in-lab neutralization or deactivation of this compound for routine disposal. Due to the stable carbon-fluorine bonds in its structure, chemical degradation can be challenging and may produce other hazardous byproducts. Therefore, attempting to neutralize this compound without a validated procedure is not recommended. The standard and safest practice is disposal via high-temperature incineration by a certified hazardous waste management company.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start This compound is identified as waste is_halogenated Is the waste a halogenated organic compound? start->is_halogenated segregate_halogenated Collect in a dedicated 'Halogenated Waste' container is_halogenated->segregate_halogenated Yes label_container Label container with: 'Hazardous Waste' and full chemical name segregate_halogenated->label_container store_safely Store in a cool, dry, well-ventilated area away from ignition sources label_container->store_safely contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store_safely->contact_ehs incineration Dispose via high-temperature incineration at an approved facility contact_ehs->incineration

References

Essential Safety and Operational Guide for Handling Ethyl 3-bromo-3,3-difluoropropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 3-bromo-3,3-difluoropropanoate. The following procedures and plans are designed to ensure safe handling, storage, and disposal of this chemical, minimizing risk and ensuring a secure laboratory environment.

Chemical Hazard Classification: this compound is classified as a flammable liquid and is associated with a number of health hazards. It is crucial to be aware of these dangers before handling the substance. The compound is categorized as follows:

  • Flammable liquid (Category 3)[1][2]

  • Causes serious eye damage[3]

  • Causes skin irritation[1][4]

  • Toxic if swallowed (Acute toxicity, Oral - Category 3)[1][2]

  • Harmful if inhaled (Acute toxicity, Inhalation - Category 4)[1][4]

  • May cause respiratory irritation[4][5]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is critical when handling this compound. The following table summarizes the recommended PPE to ensure personal safety.

Protection Type Recommended Equipment Details and Specifications
Eye and Face Protection Chemical splash goggles and face shieldGoggles should conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles, especially when there is a risk of splashing.[1][6][7]
Hand Protection Chemical-resistant glovesDisposable nitrile gloves may be used for incidental contact, but should be removed immediately upon contamination. For more prolonged contact, consider double-gloving or using gloves specifically resistant to halogenated organic compounds. Always inspect gloves for integrity before use and dispose of them in accordance with laboratory procedures.[6][8][9]
Skin and Body Protection Flame-resistant lab coat and appropriate footwearA lab coat made of a flame-resistant material like Nomex® is recommended. Ensure the lab coat is buttoned and fits properly. Wear long pants and closed-toe, closed-heel shoes to cover all exposed skin. Avoid fabrics like polyester or acrylic.[1][8]
Respiratory Protection Respirator with appropriate filterIf engineering controls are insufficient to maintain exposure below permissible limits, or if symptoms of irritation are experienced, a full-face respirator with a suitable filter (e.g., type ABEK as per EN14387) should be used.[1][2][8]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is paramount to ensure the safety of all laboratory personnel.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Use an explosion-proof ventilation system.[1][4]

  • Ensure safety showers and eyewash stations are readily accessible.[10]

Step-by-Step Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items and potential ignition sources.[1][4]

  • Dispensing: Ground and bond containers when transferring the chemical to prevent static discharge.[1][4] Use non-sparking tools.[1][4]

  • During Use: Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or mist.[5] Do not eat, drink, or smoke in the handling area.[1]

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[5]

Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][5]

  • Keep the container tightly closed.[1][5]

  • Store in a locked cabinet or other secure location.[1]

  • Incompatible materials to avoid include strong oxidizing agents.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect waste in a suitable, labeled, and closed container.[11]

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Disposal Procedure:

  • Dispose of the chemical and contaminated materials through a licensed waste disposal company.[10][12]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[10]

  • Do not allow the product to enter drains or waterways.[11]

Emergency Procedures: Chemical Spill Workflow

In the event of a chemical spill, a clear and immediate response is essential. The following diagram outlines the necessary steps to safely manage a spill of this compound.

ChemicalSpillWorkflow Chemical Spill Response Workflow cluster_immediate_response Immediate Response cluster_assessment Assessment cluster_cleanup Cleanup cluster_large_spill Large Spill Response cluster_disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size & Hazard Isolate->Assess SmallSpill Small & Manageable Spill? Assess->SmallSpill DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes ContactEHS Contact Emergency Services / EHS SmallSpill->ContactEHS No Contain Contain Spill with Absorbent Material DonPPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste in Labeled Container Decontaminate->Dispose Secure Secure Area Until Help Arrives ContactEHS->Secure

Caption: Workflow for handling a chemical spill.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 3-bromo-3,3-difluoropropanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.